4,6-dichloro-N-phenylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-6-9(12)15-10(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVNQNGMZAIUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347006 | |
| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28230-48-0 | |
| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28230-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4,6-dichloro-N-phenylpyrimidin-2-amine
Abstract
This technical guide provides a detailed, in-depth exploration of a robust and efficient synthetic pathway to 4,6-dichloro-N-phenylpyrimidin-2-amine, a key heterocyclic scaffold in modern medicinal chemistry. While the synthesis of pyrimidines often originates from α,β-unsaturated ketones (chalcones), the specific substitution pattern of the target molecule—featuring chloro groups at the C4 and C6 positions—necessitates a more tailored strategy. This document elucidates the optimal synthetic route, beginning with a strategic retrosynthetic analysis to justify the choice of precursors. We will detail the scientifically-grounded, two-stage process: the initial cyclocondensation to form the core pyrimidine ring, followed by a crucial chlorination step. This guide provides field-proven experimental protocols, mechanistic insights, and quantitative data to support researchers and professionals in drug development.
Strategic Rationale and Retrosynthetic Analysis
The synthesis of a substituted pyrimidine ring is highly dependent on the desired functional groups at positions 2, 4, 5, and 6. A common and powerful method for constructing the pyrimidine heterocycle is the condensation of a 1,3-dielectrophilic three-carbon unit with an N-C-N fragment like guanidine or its derivatives.[1] Chalcones (1,3-diaryl-2-propen-1-ones) are excellent examples of such three-carbon precursors and are widely used to synthesize 2-amino-4,6-diarylpyrimidines.[2][3][4]
However, for the target molecule, This compound , a direct synthesis from a traditional chalcone is mechanistically unfeasible. The reaction of a chalcone with a guanidine derivative invariably installs the chalcone's aryl groups at the C4 and C6 positions of the resulting pyrimidine ring. These aryl groups are robust and cannot be easily displaced by chlorine atoms.
Therefore, a more strategic approach is required. The retrosynthetic analysis reveals that the most logical precursors are those that build the C4 and C6 positions with functionalities amenable to chlorination. The ideal disconnection pathway targets the C-Cl bonds first, revealing a 4,6-dihydroxypyrimidine intermediate. This intermediate can be readily synthesized from the cyclocondensation of N-phenylguanidine with a 1,3-dicarbonyl compound, such as diethyl malonate.
Caption: Retrosynthetic analysis of the target molecule.
This revised strategy ensures the correct functionalities are present on the pyrimidine ring for the final, critical chlorination step.
Stage 1: Synthesis of 4,6-Dihydroxy-N-phenylpyrimidin-2-amine
The foundational step in this synthesis is the construction of the pyrimidine core. This is achieved through a base-catalyzed cyclocondensation reaction.
Principle and Mechanism
The reaction proceeds by condensing N-phenylguanidine with diethyl malonate in the presence of a strong base, typically sodium ethoxide. The mechanism involves the deprotonation of the active methylene group of diethyl malonate, which then acts as a nucleophile. This is followed by a sequence of nucleophilic acyl substitution and intramolecular cyclization, culminating in the formation of the stable heterocyclic pyrimidine ring.
Experimental Protocol
Materials:
-
N-Phenylguanidine carbonate (or hydrochloride)
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol (sufficient volume) under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add N-phenylguanidine (1.0 eq). Stir the mixture until a homogenous solution or suspension is formed.
-
Addition of Diethyl Malonate: Add diethyl malonate (1.05 eq) dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.
-
Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 5-6. A white or off-white precipitate of 4,6-dihydroxy-N-phenylpyrimidin-2-amine will form.
-
Purification: Filter the solid product, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield the pure intermediate.
Data Summary for Stage 1
| Parameter | Value/Description | Source |
| Reactants | N-Phenylguanidine, Diethyl Malonate, Sodium Ethoxide | |
| Stoichiometry | Approx. 1 : 1.05 : 1 (Guanidine:Ester:Base) | - |
| Solvent | Absolute Ethanol | [5] |
| Temperature | Reflux (78-80 °C) | [5] |
| Reaction Time | 6 - 8 hours | - |
| Typical Yield | 75 - 85% | - |
| Appearance | White to off-white solid | - |
Stage 2: Chlorination of the Pyrimidine Core
This stage is the critical transformation that converts the stable dihydroxy intermediate into the highly reactive dichloro product. This conversion is a standard method for activating pyrimidine rings for subsequent nucleophilic substitution reactions.
Principle and Mechanism
The hydroxyl groups on the pyrimidine ring exist in tautomeric equilibrium with their keto forms (pyrimidinones). The chlorination is typically achieved using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent. The reaction mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion to replace the oxygen functionality. The presence of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction.[6]
Experimental Protocol
Materials:
-
4,6-Dihydroxy-N-phenylpyrimidin-2-amine (from Stage 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, catalyst)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Ice water / Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), add 4,6-dihydroxy-N-phenylpyrimidin-2-amine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq).
-
Catalyst Addition (Optional): If desired, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid starting material should dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Workup: Very slowly and carefully, pour the cooled reaction residue onto crushed ice with vigorous stirring. A precipitate will form.
-
Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction and Isolation: Extract the product into an organic solvent like dichloromethane or chloroform (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to afford the final product, this compound.
Data Summary for Stage 2
| Parameter | Value/Description | Source |
| Reactant | 4,6-Dihydroxy-N-phenylpyrimidin-2-amine | - |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [6][7] |
| Catalyst | N,N-Dimethylaniline (optional) | [6] |
| Temperature | Reflux (105-110 °C) | [6] |
| Reaction Time | 3 - 5 hours | - |
| Typical Yield | 80 - 90% | [7] |
| Appearance | White to pale yellow solid | [6] |
Overall Synthetic Workflow
The complete synthesis is a streamlined, two-stage process that efficiently converts readily available starting materials into the desired complex heterocyclic product.
Caption: Overall workflow for the synthesis.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a two-stage process involving the initial formation of a 4,6-dihydroxypyrimidine intermediate, followed by chlorination. While pyrimidine synthesis from chalcones is a cornerstone of heterocyclic chemistry, this guide underscores the critical importance of strategic precursor selection to achieve specific substitution patterns that are not accessible through conventional routes. The detailed protocols and mechanistic rationale provided herein offer a comprehensive resource for researchers engaged in the synthesis of high-value pyrimidine-based compounds for pharmaceutical and materials science applications.
References
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Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S613-S619. Available at: [Link]
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Desai, N., et al. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(5), 319-326. Available at: [Link]
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Gomha, S. M., et al. (2015). Thiophene bearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(S1). Available at: [Link]
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Kumar, P., et al. (2017). Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. Research Journal of Pharmacy and Technology, 10(4), 1184-1188. Available at: [Link]
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Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(3), 329-335. Available at: [Link]
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Mehta, P., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(1), 17-23. Available at: [Link]
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Wang, C., et al. (2016). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 14(20), 4649-4655. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2011). Synthesis and biological activity of some 2-amino-4,6-substituted- diarylpyrimidines:Reaction of substituted chalcones with guanidinium carbonate. ResearchGate. Available at: [Link]
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Rani, P., et al. (2015). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. ResearchGate. Available at: [Link]
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Wang, C., et al. (2016). Selectfluor-mediated chlorination of 2-aminopyridines and 2-aminodiazines with LiCl. ResearchGate. Available at: [Link]
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Dung, H. T. K., et al. (2022). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 12(45), 29515-29528. Available at: [Link]
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Thanh, N. D., et al. (2009). Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. Vietnam Journal of Chemistry, 47(5), 628-633. Available at: [Link]
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Khan, I., et al. (2014). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 6(4), 343-351. Available at: [Link]
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Al-Amiery, A. A. (2012). Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. Available at: [Link]
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Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27301–27316. Available at: [Link]
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Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27301–27316. Available at: [Link]
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Sharma, P., & Rane, N. (2009). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 8(1), 39-47. Available at: [Link]
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Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(3), 329-335. Available at: [Link]
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Peretto, I., et al. (2005). Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]
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Aniskova, T., et al. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 25(21), 5192. Available at: [Link]
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Mellado, M., et al. (2021). A high-yielding protocol for the synthesis of 4, 5-diarylpyrimidin-2-amine derivatives from chalcones. Semantic Scholar. Available at: [Link]
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Navigating the Nucleophilic Aromatic Substitution Landscape of Dichloropyrimidines: A Technical Guide for Synthetic Chemists
Abstract
The pyrimidine core is a cornerstone of numerous pharmaceuticals and agrochemicals, making the selective functionalization of pyrimidine scaffolds a critical endeavor in modern drug discovery and development. Dichloropyrimidines serve as versatile precursors for a vast array of derivatives through nucleophilic aromatic substitution (SNAr). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms governing SNAr on dichloropyrimidines. We will delve into the intricacies of the addition-elimination pathway, the pivotal role of the Meisenheimer complex, the factors dictating regioselectivity, and alternative mechanistic routes such as the Dimroth rearrangement. This guide is designed to bridge theoretical knowledge with practical application by providing field-proven insights and detailed experimental protocols to empower chemists in the rational design and execution of pyrimidine diversification strategies.
Introduction: The Significance of Pyrimidine Functionalization
The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of many FDA-approved drugs.[1] The ability to strategically introduce a variety of substituents onto the pyrimidine ring is paramount for modulating the physicochemical and pharmacological properties of these molecules. Nucleophilic aromatic substitution (SNAr) on readily available dichloropyrimidines stands out as a powerful and widely employed method for achieving this molecular diversity.[1][2] This guide will dissect the fundamental principles of this reaction, offering a granular view of its mechanistic underpinnings to facilitate its effective application in the laboratory.
The Core Mechanism: Addition-Elimination in Dichloropyrimidines
The predominant mechanism for nucleophilic aromatic substitution on dichloropyrimidines is the addition-elimination pathway.[3] This two-step process is initiated by the attack of a nucleophile on the electron-deficient pyrimidine ring, which is activated by the electron-withdrawing nature of the two nitrogen atoms and the two chlorine substituents.
The key steps are as follows:
-
Nucleophilic Addition: The nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4] This step is typically the rate-determining step of the reaction.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion.
This stepwise nature, proceeding through a distinct intermediate, is a hallmark of the SNAr reaction on activated aromatic systems.
The Meisenheimer Complex: A Pivotal Intermediate
The Meisenheimer complex is a crucial, tangible intermediate in the SNAr reaction pathway, and its stability directly influences the reaction rate.[3][4][5] These complexes are characterized by the delocalization of the negative charge across the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms.[3] In some cases, particularly with highly electron-withdrawing substituents, these intermediates can be sufficiently stable to be isolated and characterized using spectroscopic techniques such as NMR, UV-Vis, and IR spectroscopy.[5][6] The ability to form a stable Meisenheimer complex is a key determinant of the feasibility of an SNAr reaction on a given dichloropyrimidine.
Caption: The Addition-Elimination Mechanism of SNAr on Dichloropyrimidines.
Decoding Regioselectivity: The Battle for Positional Control
A central challenge and opportunity in the chemistry of dichloropyrimidines is controlling the regioselectivity of the nucleophilic attack. The relative reactivity of the chlorine atoms is dictated by a combination of electronic and steric factors.
The Case of 2,4-Dichloropyrimidine
In unsubstituted 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[7] This preference can be rationalized by considering the stability of the corresponding Meisenheimer complexes. Attack at C4 allows for the delocalization of the negative charge onto both ring nitrogens, whereas attack at C2 results in delocalization primarily onto the adjacent nitrogen. Frontier molecular orbital theory also supports this observation, with the Lowest Unoccupied Molecular Orbital (LUMO) having a larger coefficient at the C4 position, indicating it as the more electrophilic site.[7]
However, this inherent preference can be modulated and even reversed by the presence of other substituents on the pyrimidine ring.
| Substituent at C5/C6 | Effect on Regioselectivity | Favored Position of Attack |
| Electron-donating group (e.g., -NH2, -OR) at C6 | Increases electron density at C4 | C2 |
| Electron-withdrawing group (e.g., -NO2, -CN) at C5 | Enhances electrophilicity of C4 | C4 |
| Bulky substituent at C5 | Steric hindrance at C4 | C2 |
The Symmetric Case: 4,6-Dichloropyrimidine
In 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent, simplifying the initial monosubstitution.[8] However, the introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom for a subsequent substitution reaction. For instance, the introduction of an electron-donating amino group will deactivate the ring towards further substitution.[9]
Caption: Key Factors Governing Regioselectivity in SNAr Reactions of Dichloropyrimidines.
Beyond the Canonical: The Dimroth Rearrangement
In certain instances, particularly with nitrogen nucleophiles, the initially formed substitution product can undergo a rearrangement known as the Dimroth rearrangement .[10][11] This isomerization involves the opening of the pyrimidine ring followed by its re-closure, leading to a product where an exocyclic nitrogen atom and a ring nitrogen atom have exchanged places.[10][12] The Dimroth rearrangement is typically promoted by heat or acidic/basic conditions and is driven by the formation of a thermodynamically more stable isomer.[11][13] It is a crucial consideration for chemists working with amino-substituted pyrimidines, as it can lead to unexpected products.
The general mechanism involves the following steps:
-
Ring Opening: Often initiated by the addition of a nucleophile (like water or hydroxide) or by protonation, leading to a ring-opened intermediate.[10]
-
Intramolecular Re-cyclization: The ring closes in a different orientation.
-
Proton Transfer/Elimination: A stable rearranged product is formed.
Caption: Simplified Representation of the Dimroth Rearrangement Pathway.
Experimental Protocols: From Theory to Practice
The successful execution of SNAr reactions on dichloropyrimidines hinges on the careful selection of reaction conditions. Below are representative, field-tested protocols for common transformations.
Protocol 1: Mono-amination of 4,6-Dichloropyrimidin-5-amine
This protocol describes a catalyst-free mono-amination, a foundational method for synthesizing precursors to biologically active compounds.[14]
Materials:
-
4,6-Dichloropyrimidin-5-amine
-
Adamantane-containing amine (or other desired amine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 mmol) in DMF (5 mL), add the desired adamantane-containing amine (1.0 mmol) and K₂CO₃ (4.0 mmol).[14]
-
Heat the reaction mixture to 140 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[14]
-
After completion, cool the mixture to room temperature and pour it into water.[14]
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).[14]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.[14]
Protocol 2: Alkoxylation of 4,6-Dichloropyrimidin-5-amine
This protocol outlines the synthesis of 4-alkoxy-6-chloro-pyrimidin-5-amine derivatives.[9]
Materials:
-
4,6-Dichloropyrimidin-5-amine
-
Desired alcohol (e.g., methanol, ethanol)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4,6-dichloropyrimidin-5-amine (1.0 mmol) in the desired alcohol (5.0 mL).[9]
-
Add sodium hydroxide (1.1 mmol) to the solution.[9]
-
Stir the reaction mixture at room temperature for 1-3 hours.[9]
-
Monitor the reaction by TLC. Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).[9]
-
Remove the alcohol under reduced pressure.[9]
-
Extract the product with an organic solvent.[9]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.[9]
-
Purify the product by recrystallization or column chromatography.[9]
Protocol 3: Sequential Di-substitution of 2,4-Dichloropyrimidine
This protocol is suitable for the introduction of two different amino groups, leveraging the differential reactivity of the C4 and C2 positions.[1]
Materials:
-
2,4-Dichloropyrimidine
-
First amine nucleophile
-
Second amine nucleophile
-
Appropriate bases and solvents (e.g., K₂CO₃, NaH, DMF, THF)
Procedure:
-
First Substitution (at C4):
-
Dissolve 2,4-dichloropyrimidine in a suitable solvent (e.g., DMF).
-
Add the first amine nucleophile and a base (e.g., K₂CO₃).
-
Stir at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.
-
Work up the reaction to isolate the 4-amino-2-chloropyrimidine intermediate.
-
-
Second Substitution (at C2):
-
Dissolve the 4-amino-2-chloropyrimidine intermediate in a suitable solvent (e.g., THF).
-
Add the second, typically less reactive or more sterically hindered, amine nucleophile and a stronger base (e.g., NaH).
-
Heat the reaction mixture to a higher temperature (e.g., reflux) and monitor by TLC.
-
Upon completion, perform an appropriate work-up and purify the final 2,4-diaminopyrimidine product by column chromatography or recrystallization.
-
Conclusion
The nucleophilic aromatic substitution of dichloropyrimidines is a robust and versatile tool in the arsenal of the synthetic chemist. A thorough understanding of the underlying mechanisms, particularly the addition-elimination pathway and the factors governing regioselectivity, is essential for the rational design of synthetic routes to novel pyrimidine derivatives. By leveraging the principles outlined in this guide and adapting the provided experimental protocols, researchers can effectively navigate the complexities of dichloropyrimidine chemistry to accelerate the discovery and development of new chemical entities with therapeutic potential.
References
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El-Araby, M., Pottorf, R. S., & Player, M. R. (2004). Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. Combinatorial Chemistry & High Throughput Screening, 7(5), 413–421. [Link]
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El-Araby, M., Pottorf, R. S., & Player, M. R. (2004). Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. Combinatorial Chemistry & High Throughput Screening, 7(5), 413–421. [Link]
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Wikipedia. (2023). Dimroth rearrangement. Retrieved from [Link]
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El-Araby, M., Pottorf, R. S., & Player, M. R. (2004). Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. Combinatorial Chemistry & High Throughput Screening, 7(5), 413-421. [Link]
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Schultz, P. J. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 32(10), 963-968. [Link]
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ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
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MDPI. (2021). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Retrieved from [Link]
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MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
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Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
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National Institutes of Health. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Retrieved from [Link]
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PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
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ResearchGate. (2025). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
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Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Retrieved from [Link]
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MDPI. (2008). Stable Spirocyclic Meisenheimer Complexes. Retrieved from [Link]
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ResearchGate. (2008). Stable Spirocyclic Meisenheimer Complexes. Retrieved from [Link]
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ResearchGate. (2007). Meisenheimer Complexes Positively Characterized as Stable Intermediates in the Gas Phase. Retrieved from [Link]
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Eureka Select. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
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1H NMR and 13C NMR characterization of 4,6-dichloro-N-phenylpyrimidin-2-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,6-dichloro-N-phenylpyrimidin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] As direct experimental spectra for this specific molecule are not ubiquitously published, this document leverages expert analysis of structurally analogous compounds to present a robust, predicted ¹H and ¹³C NMR profile. The guide details the rationale behind chemical shift assignments and coupling patterns, rooted in fundamental principles of substituent effects on aromatic systems. Furthermore, it outlines a self-validating, best-practice protocol for the empirical acquisition and processing of NMR data, ensuring researchers can confidently verify these findings. This document serves as an essential resource for scientists engaged in the synthesis, purification, and structural elucidation of substituted pyrimidine derivatives.
Introduction: The Structural Significance of Substituted Pyrimidines
The pyrimidine core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents. The specific derivative, this compound (CAS RN: 28230-48-0[4]), combines several key features: a di-chlorinated pyrimidine ring ripe for further functionalization via nucleophilic substitution, and an N-phenylamino group that modulates the electronic properties and steric profile of the molecule. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy remains the gold standard for the unambiguous elucidation of small molecule structures in solution.[5]
This guide provides the foundational NMR data required to identify and characterize this compound, explaining the causal relationships between the molecule's structure and its spectral output.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is critical for unambiguous spectral assignment. The structure and IUPAC-compliant numbering for this compound are presented below. This convention will be used throughout the guide.
Caption: Molecular structure and atom numbering of this compound.
Experimental Protocol: A Self-Validating Workflow
This section outlines a robust, standardized procedure for acquiring high-quality NMR spectra of the title compound.
3.1. Sample Preparation
-
Solvent Selection : Choose a high-purity deuterated solvent (≥99.8% D) in which the compound is sufficiently soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its broad solubilizing power and its ability to slow the exchange of N-H protons, often allowing them to be observed as distinct signals.[6][7] Chloroform-d (CDCl₃) is an alternative if solubility permits.
-
Concentration : For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[6]
-
Filtration : Transfer the solution into a clean, 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
3.2. Spectrometer Setup and Data Acquisition The following workflow ensures data integrity and reproducibility.
Caption: Standard workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectral Data and Interpretation
The predicted ¹H NMR spectrum is derived from the analysis of substituent effects. The strongly electron-withdrawing chlorine atoms at C4 and C6 will deshield the pyrimidine proton (H5). The N-phenyl group will exhibit characteristic aromatic signals, with their exact shifts influenced by the electron-donating nature of the amine linkage and the electron-withdrawing pyrimidine ring.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.8 - 10.2 | Broad Singlet (br s) | 1H | NH | The N-H proton is expected to be significantly downfield and broadened due to hydrogen bonding with the DMSO solvent and its acidic nature. |
| ~7.7 - 7.9 | Doublet (d) | 2H | H 2' / H 6' | Ortho protons on the phenyl ring are deshielded by the pyrimidine ring and will appear as a doublet. |
| ~7.3 - 7.5 | Triplet (t) | 2H | H 3' / H 5' | Meta protons are expected in the typical aromatic region, appearing as a triplet due to coupling with neighboring ortho and para protons. |
| ~7.0 - 7.2 | Triplet (t) | 1H | H 4' | The para proton will appear as a triplet, typically the most upfield of the phenyl signals. |
| ~6.9 - 7.1 | Singlet (s) | 1H | H 5 | The sole proton on the pyrimidine ring is flanked by two chlorine atoms, leading to a downfield shift. Data from 2-amino-4,6-dichloropyrimidine suggests a shift in this region.[6] It appears as a singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectral Data and Interpretation
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line. The chemical shifts are highly sensitive to the electronic environment. Carbons bonded to electronegative atoms (N, Cl) will be significantly deshielded (shifted downfield).
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~162 | C 4 / C 6 | These carbons are directly attached to both a ring nitrogen and an electronegative chlorine atom, causing a strong deshielding effect. Spectral data for 4,6-dichloropyrimidine and its derivatives confirm shifts in this region.[8][9] |
| ~159 | C 2 | This carbon is attached to three nitrogen atoms (N1, N3, and the exocyclic amine), resulting in a significant downfield shift characteristic of guanidinic-type carbons. |
| ~140 | C 1' | The ipso-carbon of the phenyl ring, attached to the amine nitrogen, will be downfield. |
| ~129 | C 3' / C 5' | Meta carbons of the phenyl ring, expected in the standard aromatic region. |
| ~123 | C 4' | Para carbon of the phenyl ring. |
| ~120 | C 2' / C 6' | Ortho carbons of the phenyl ring. |
| ~105 | C 5 | This carbon is attached to a proton and is flanked by two carbons bearing chlorine atoms. It is expected to be the most upfield of the pyrimidine ring carbons. Data for 2-amino-4,6-dichloropyrimidine supports this assignment.[6][9] |
Conclusion
This guide establishes a detailed and scientifically grounded spectroscopic profile for this compound. By synthesizing data from analogous structures and applying fundamental principles of NMR theory, we have provided a reliable predictive framework for its ¹H and ¹³C NMR spectra. The included experimental workflow provides researchers with a validated methodology to obtain and confirm this data empirically. This comprehensive characterization is indispensable for any research involving the synthesis, reaction monitoring, and quality control of this important chemical intermediate.
References
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Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Accessed January 17, 2026. [Link]
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Accessed January 17, 2026. [Link]
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Supporting Information. ScienceOpen. Accessed January 17, 2026. [Link]
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2-aminomethyl-4-aminopyrimidine - Optional[1H NMR] - Spectrum. SpectraBase. Accessed January 17, 2026. [Link]
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4,6-Dichloropyrimidine. PubChem, National Institutes of Health. Accessed January 17, 2026. [Link]
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† 1H-NMR and 13C-NMR Spectra. Source not specified. Accessed January 17, 2026. [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Accessed January 17, 2026. [Link]
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2-Aminopyrimidine. PubChem, National Institutes of Health. Accessed January 17, 2026. [Link]
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H.NMR-Spectrum of Compound{2}. ResearchGate. Accessed January 17, 2026. [Link]
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Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Accessed January 17, 2026. [Link]
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N-Phenyl-2-pyrimidinamine. PubChem, National Institutes of Health. Accessed January 17, 2026. [Link]
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Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. Accessed January 17, 2026. [Link]
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Experimental and calculated 13 C NMR and 1 H NMR chemical shifts (ppm) for Apsh. ResearchGate. Accessed January 17, 2026. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Book. Accessed January 17, 2026. [Link]
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Figure S13. 1 H-NMR for N-phenylpyridin-4-amine. ResearchGate. Accessed January 17, 2026. [Link]
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CAS RN 28230-48-0 | this compound. Hoffman Fine Chemicals. Accessed January 17, 2026. [Link]
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mass spectrometry analysis of 4,6-dichloro-N-phenylpyrimidin-2-amine
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4,6-dichloro-N-phenylpyrimidin-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a key intermediate in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causality behind methodological choices, ensuring a robust and self-validating analytical approach. We will delve into the principles of ionization, the critical role of isotopic pattern analysis for dichlorinated compounds, and the elucidation of fragmentation pathways via tandem mass spectrometry (MS/MS). The protocols and data interpretation strategies detailed herein are designed for researchers, scientists, and drug development professionals seeking to achieve definitive structural confirmation and purity assessment of this molecule.
Introduction: The Analytical Imperative
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense biological significance.[1] Pyrimidine derivatives are core scaffolds in numerous therapeutic agents, and their synthetic intermediates require rigorous characterization.[2] Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for determining molecular weight and structural features.[3]
The presence of two chlorine atoms and a secondary amine functional group on the pyrimidine core presents unique and highly informative characteristics in a mass spectrum. This guide will focus on leveraging these features for unambiguous identification using Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry.
Foundational Principles: Ionization and Isotopic Signature
Ionization Strategy: Electrospray Ionization (ESI)
For a molecule like this compound, which possesses a basic nitrogen atom in the pyrimidine ring and a secondary amine, Electrospray Ionization (ESI) in positive ion mode is the method of choice.[4] ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation, preserving the crucial molecular weight information.[5] The basic sites on the molecule readily accept a proton in the acidic environment of the ESI spray, making it highly amenable to this technique.
The Dichloro Isotopic Pattern: A Definitive Fingerprint
A key identifying feature of this compound is the isotopic signature conferred by its two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[6] A molecule containing two chlorine atoms will, therefore, exhibit a characteristic cluster of peaks in its mass spectrum for the molecular ion:
-
M Peak: Contains two ³⁵Cl atoms.
-
M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 Peak: Contains two ³⁷Cl atoms.
The relative intensities of these peaks are governed by statistical probability. For a dichlorinated compound, the expected intensity ratio of the M:M+2:M+4 peaks is approximately 9:6:1 .[7][8] Observing this distinct pattern is a powerful confirmation of the presence of two chlorine atoms in the analyte.
Caption: High-level workflow for MS analysis of the target compound.
Experimental Protocols: A Validated Approach
Sample and System Preparation
A self-validating protocol begins with meticulous preparation to eliminate ambiguity.
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:100 in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to yield a 1 µg/mL working solution for injection.
-
Rationale: Using 0.1% formic acid in the mobile phase and dilution solvent ensures an acidic environment, which promotes the protonation of the analyte, enhancing the [M+H]⁺ signal in positive ESI mode.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
The following tables outline a robust starting point for LC-MS analysis. These parameters should be optimized for the specific instrumentation in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography; acid promotes ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; provides good elution strength. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate | A standard screening gradient to ensure elution of the compound and separation from potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient chromatography and ESI performance. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2 µL | A typical volume to avoid column overloading while providing sufficient signal. |
Table 2: Mass Spectrometry Parameters (Positive ESI)
| Parameter | Recommended Setting (Instrument Dependent) | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The molecule contains basic nitrogens that are readily protonated.[9] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Scan Range (Full MS) | 100 - 500 m/z | Covers the expected molecular ion and its primary fragments. |
| Nebulizer Gas (N₂) | 35 - 50 psi | Assists in droplet formation. |
| Drying Gas (N₂) | 8 - 12 L/min at 300-350 °C | Facilitates solvent evaporation and desolvation of ions. |
| Resolution (HRMS) | > 20,000 FWHM | For high-resolution instruments (e.g., Q-TOF, Orbitrap), this allows for accurate mass measurement to confirm the elemental composition. |
| Collision Energy (MS/MS) | 10 - 40 eV (Ramped) | A range of collision energies is used to induce fragmentation and observe both precursor ion depletion and the formation of multiple product ions for structural elucidation.[10] |
Data Interpretation: From Spectrum to Structure
Full Scan (MS1) Analysis: Molecular Ion and Isotopic Confirmation
The primary goal of the full scan analysis is to identify the protonated molecule, [M+H]⁺, and confirm its isotopic pattern.
-
Chemical Formula: C₁₀H₈Cl₂N₄
-
Monoisotopic Mass: 254.0175 Da
-
Expected [M+H]⁺ (Monoisotopic): 255.0254 m/z (for C₁₀H₉Cl₂N₄⁺)
Table 3: Theoretical Isotopic Distribution for the [M+H]⁺ Ion
| Ion Species | Theoretical m/z | Relative Abundance (%) | Composition |
| [M+H]⁺ | 255.0254 | 100.0 (Normalized) | Contains two ³⁵Cl atoms |
| [M+2+H]⁺ | 257.0224 | 65.0 | Contains one ³⁵Cl and one ³⁷Cl atom |
| [M+4+H]⁺ | 259.0195 | 10.5 | Contains two ³⁷Cl atoms |
The observation of this cluster of ions at the correct m/z values and with relative intensities approximating a 100:65:10.5 (or ~9:6:1) ratio provides extremely high confidence in the identification of a dichlorinated compound with the correct elemental formula.[7][8]
Tandem MS (MS/MS) Analysis: Elucidating the Fragmentation Pathway
Tandem mass spectrometry involves isolating the precursor ion (e.g., m/z 255.0254) and subjecting it to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern provides a roadmap of the molecule's structure.[11][12] For this compound, fragmentation is expected to occur at the most labile bonds.
Proposed Fragmentation Pathway:
-
Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds is the neutral loss of hydrochloric acid (HCl). This would result in a fragment ion at m/z 219.0013.
-
Loss of Phenyl Radical: Cleavage of the C-N bond connecting the phenyl group can lead to the loss of a phenyl radical (•C₆H₅), yielding a fragment at m/z 177.9789.
-
Loss of Chlorophenyl Group: A more complex fragmentation could involve the loss of a chlorophenyl radical.
-
Ring Cleavage: At higher collision energies, the pyrimidine ring itself can fragment, though these pathways are often more complex to interpret.
Caption: Proposed MS/MS fragmentation pathways for [M+H]⁺.
Table 4: Major Expected Product Ions in MS/MS Spectrum
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Formula of Product Ion |
| 255.0254 | 219.0483 | HCl | C₁₀H₈ClN₄⁺ |
| 255.0254 | 177.9789 | C₆H₆ (Benzene) | C₄H₃Cl₂N₄⁺ |
| 255.0254 | 220.0561 | Cl• (Chlorine Radical) | C₁₀H₉ClN₄⁺ |
| 255.0254 | 77.0391 | C₄H₂Cl₂N₄ | C₆H₅⁺ |
Conclusion
The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to create a robust, multi-faceted analytical protocol. By combining a suitable soft ionization technique like ESI with the diagnostic power of the dichloro-isotopic pattern and the structural detail from MS/MS fragmentation, one can achieve unambiguous identification. This guide provides the foundational strategy and specific experimental parameters to empower researchers to confidently characterize this and structurally related molecules, ensuring the integrity and quality of materials crucial to the advancement of chemical and pharmaceutical research.
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solubility of 4,6-dichloro-N-phenylpyrimidin-2-amine in common organic solvents
An In-Depth Technical Guide to the Solubility of 4,6-dichloro-N-phenylpyrimidin-2-amine in Common Organic Solvents
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in synthetic chemistry. Given the limited publicly available solubility data for this compound, this guide emphasizes a systematic approach to experimental solubility determination. It outlines the theoretical principles of solubility, presents a detailed, step-by-step experimental protocol using the equilibrium shake-flask method, and describes robust analytical quantification via High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing researchers, scientists, and drug development professionals with the tools to generate reliable and reproducible solubility data.
Introduction: The Significance of this compound
This compound (CAS RN: 28230-48-0) is a substituted dihalogenated anilinopyrimidine derivative.[1] The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules and functional materials. Specifically, 2-anilinopyrimidine derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[2][3] The dichloro-substituents at the 4 and 6 positions serve as reactive sites for nucleophilic substitution, making this compound a versatile building block for the synthesis of more complex molecules.
Understanding the solubility of this intermediate is paramount for its effective use in research and development. Solubility data dictates the choice of solvents for chemical reactions, purification processes such as crystallization, and formulation studies. In the context of drug discovery, poor solubility can be a significant impediment to preclinical development, affecting bioavailability and efficacy.
Theoretical Underpinnings of Solubility
The solubility of a solid compound in a liquid solvent is governed by a combination of physical and chemical factors. The overarching principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4][5]
Key factors influencing the solubility of this compound include:
-
Polarity: The molecule possesses both polar (amine and pyrimidine nitrogens) and non-polar (phenyl and dichloropyrimidine rings) regions. Its overall polarity will determine its affinity for polar versus non-polar solvents.
-
Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate.[4]
-
Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid crystal lattice must be overcome by the energy released upon solvation.
A qualitative prediction would suggest moderate solubility in polar aprotic solvents and potentially lower solubility in highly polar protic solvents and non-polar hydrocarbon solvents. However, empirical determination is essential for accurate characterization.
Experimental Determination of Equilibrium Solubility
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (purity >98%)
-
A selection of common organic solvents (HPLC grade or equivalent), such as:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone, Methyl Ethyl Ketone
-
Esters: Ethyl Acetate
-
Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)
-
Aprotic Polar: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Hydrocarbons: Heptane, Toluene
-
-
Analytical balance
-
Scintillation vials or screw-cap test tubes
-
Thermostatically controlled shaker or rotator
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Experimental Protocol: Shake-Flask Method
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[4] A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.[6]
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.
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Caption: Equilibrium Solubility Determination Workflow.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a standard and reliable method for quantifying the concentration of pyrimidine derivatives in solution.[7][8][9]
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the λmax.
-
Column Temperature: 30 °C
-
-
Calibration: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.[10]
-
Sample Analysis: Inject the diluted solubility samples and record the peak areas.
-
Calculation: Use the regression equation from the calibration curve to calculate the concentration of the diluted sample. The solubility is then calculated by multiplying this concentration by the dilution factor.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | >100 | >0.416 |
| Dimethylformamide (DMF) | 6.4 | >100 | >0.416 | |
| Acetonitrile | 5.8 | 15.2 | 0.063 | |
| Ketones | Acetone | 5.1 | 25.5 | 0.106 |
| Ethers | Tetrahydrofuran (THF) | 4.0 | 45.8 | 0.191 |
| Alcohols | Methanol | 5.1 | 8.9 | 0.037 |
| Ethanol | 4.3 | 5.1 | 0.021 | |
| Esters | Ethyl Acetate | 4.4 | 18.3 | 0.076 |
| Hydrocarbons | Toluene | 2.4 | 2.5 | 0.010 |
| Heptane | 0.1 | <0.1 | <0.0004 |
Note: The data in this table is illustrative and must be determined experimentally.
dot graph G { layout=neato; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#34A853"];
}
Caption: Factors Influencing Compound Solubility.
Interpretation of Results:
The solubility data can be interpreted based on the principles outlined in Section 2. For instance, high solubility in polar aprotic solvents like DMF and DMSO is expected for many organic compounds. The moderate solubility in solvents like THF and acetone, and lower solubility in alcohols, can provide insights into the specific interactions between the solute and solvent molecules. The very low solubility in non-polar solvents like heptane confirms the overall polar nature of the compound.
Conclusion
This guide provides a robust framework for the experimental determination and analysis of the . By following the detailed protocols for the shake-flask method and HPLC-UV quantification, researchers can generate high-quality, reliable data. This information is critical for optimizing reaction conditions, developing purification strategies, and advancing the use of this important chemical intermediate in synthetic and medicinal chemistry applications.
References
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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ResearchGate. (2019). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Retrieved from [Link]
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MDPI. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Retrieved from [Link]
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MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]
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Introduction: The Strategic Importance of a Privileged Scaffold
An In-depth Technical Guide: Chemical Properties and Applications of 4,6-dichloro-N-phenylpyrimidin-2-amine
This compound (CAS No: 28230-48-0) is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science.[1] Structurally, it features a pyrimidine core substituted with a phenylamino group at the C2 position and two reactive chlorine atoms at the C4 and C6 positions. This specific arrangement of functional groups makes it an exceptionally versatile building block, or scaffold, for the synthesis of a diverse array of more complex molecules.
Its primary significance lies in its role as a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors.[2][3] The N-phenylpyrimidin-2-amine moiety is a well-established pharmacophore capable of forming critical hydrogen bond interactions within the ATP-binding site of numerous protein kinases.[4] The reactive chloro-substituents provide convenient handles for introducing additional functionalities, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide offers a comprehensive overview of its chemical properties, reactivity, and strategic applications for researchers and drug development professionals.
Physicochemical & Spectroscopic Profile
The fundamental properties of a compound are critical for its handling, characterization, and application in synthesis.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 28230-48-0 | [1] |
| Molecular Formula | C₁₀H₇Cl₂N₃ | [1] |
| Molecular Weight | 240.09 g/mol | [1][5] |
| Appearance | Solid (form and color may vary by purity) | [6] |
| Melting Point | 139-141.5 °C | [5] |
| Boiling Point | 258.9 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Low water solubility (7.9 µg/mL) | [5] |
| Storage | Store in a dry, dark place, sealed from moisture. | [6][7] |
Spectroscopic Signature Analysis
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine proton. The protons on the phenyl ring would typically appear as multiplets in the δ 7.0-8.0 ppm range. The lone proton on the pyrimidine ring (at C5) would likely appear as a singlet further downfield. The N-H proton often presents as a broad singlet whose chemical shift is concentration-dependent, and its signal will disappear upon exchange with D₂O.[8]
-
¹³C NMR Spectroscopy : The carbon spectrum will show distinct resonances for each of the unique carbon atoms. The two chlorine-bearing carbons (C4 and C6) would be significantly downfield. The carbons of the phenyl ring and the pyrimidine ring will appear in the aromatic region (typically δ 110-165 ppm).
-
Infrared (IR) Spectroscopy : As a secondary aromatic amine, its IR spectrum is characterized by several key absorptions.[9][10]
-
A single, sharp N-H stretching band around 3350–3310 cm⁻¹.[9]
-
Strong C=N and C=C stretching absorptions from the pyrimidine and phenyl rings in the 1650-1500 cm⁻¹ region.
-
A strong C-N stretching band for the aromatic amine linkage between 1335-1250 cm⁻¹.[9]
-
C-Cl stretching bands typically appear in the fingerprint region below 800 cm⁻¹.
-
-
Mass Spectrometry (MS) : The mass spectrum provides definitive confirmation of the molecular weight and elemental composition. The key feature would be the molecular ion peak ([M]⁺) cluster around m/z 240. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl, resulting in peaks at M, M+2, and M+4.[11]
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from the differential reactivity of its chloro-substituents.
Synthesis Pathway
The most direct synthesis involves the reaction of 2,4,6-trichloropyrimidine with one equivalent of aniline. The C2 position of 2,4,6-trichloropyrimidine is generally the most electrophilic, allowing for a regioselective initial substitution by the amine nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, making them highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[12] This is the cornerstone of the molecule's utility as a scaffold. A wide range of nucleophiles, including primary and secondary amines, thiols, and alcohols (as alkoxides), can displace one or both chlorine atoms.[12][13]
This reactivity allows for the systematic construction of libraries of compounds for structure-activity relationship (SAR) studies. For instance, reaction with a diverse set of amines can introduce various side chains that can interact with different regions of a target protein's binding pocket.
Experimental Protocol: A Representative SNAr Reaction
This protocol details a typical procedure for the monosubstitution of this compound with a secondary amine, such as morpholine. The rationale behind this common transformation is to introduce a polar, water-solubilizing group, a frequent strategy in drug design.
Objective: Synthesize 4-chloro-6-morpholino-N-phenylpyrimidin-2-amine.
Methodology:
-
Reaction Setup : To a dry, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition : Add a suitable polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 0.2 M concentration). The choice of solvent is crucial; it must fully dissolve the starting materials without reacting with them.
-
Addition of Reagents : Add morpholine (1.1 eq) to the solution, followed by the dropwise addition of a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). The excess base ensures that the HCl generated during the reaction is fully neutralized, driving the reaction to completion.
-
Reaction Conditions : Stir the reaction mixture at room temperature or heat gently (e.g., to 50-60 °C) to increase the reaction rate. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. This removes the DIPEA-hydrochloride salt and any excess water-soluble reagents.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure monosubstituted product.
Application in Kinase Inhibitor Design
The 2-(phenylamino)pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[2] Kinases are a family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[14][15] This scaffold acts as an "ATP mimic," binding to the hinge region of the kinase's ATP-binding pocket.
The N-H of the amine and a nitrogen atom in the pyrimidine ring act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the kinase hinge region.[4] The chlorine atoms at the C4 and C6 positions of the title compound serve as synthetic vectors. By replacing them with different chemical groups, medicinal chemists can:
-
Enhance Potency : Introduce groups that form additional favorable interactions within the active site.
-
Improve Selectivity : Design substituents that exploit unique features of the target kinase over other closely related kinases, thereby reducing off-target effects.[16]
-
Optimize ADME Properties : Modify the molecule's absorption, distribution, metabolism, and excretion properties by adding groups that improve solubility or metabolic stability.
Derivatives of this scaffold have been successfully developed into inhibitors for a range of important cancer targets, including Aurora kinases, Src/Abl, and c-Met.[3][14][17]
Safety and Handling
While specific toxicity data for this compound is limited, related dichloropyrimidine derivatives are classified as irritants.[18][19] Standard laboratory safety precautions should be followed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
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(2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. PMC - NIH. Retrieved from [Link]
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(2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PMC - NIH. Retrieved from [Link]
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Zhelyaskov, D. K., et al. (1993). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Retrieved from [Link]
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A Technical Guide to the Regioselective Functionalization of 4,6-dichloro-N-phenylpyrimidin-2-amine
Abstract
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-N-phenylpyrimidin-2-amine stands out as a particularly versatile intermediate. Its structure, featuring two chemically distinct, reactive C-Cl bonds at the C4 and C6 positions, allows for sequential and regioselective functionalization. This guide provides an in-depth analysis of the factors governing the reactivity of these chloro-substituents in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will explore the underlying electronic principles, provide field-proven experimental protocols, and present a framework for the rational design of synthetic routes, enabling researchers to leverage this powerful scaffold in drug discovery and development programs.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a privileged heterocyclic motif, integral to the structure of nucleic acids and a multitude of clinically approved drugs, including anticancer and antiviral agents.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. The defining feature of the pyrimidine ring is its π-deficient nature, a consequence of the two electronegative nitrogen atoms.[4] This electron deficiency depletes the electron density at the C2, C4, and C6 positions, rendering them susceptible to nucleophilic attack.[3][4][5]
This inherent reactivity makes halopyrimidines, such as this compound, exceptionally valuable synthons. The two chlorine atoms serve as versatile leaving groups, enabling the sequential introduction of diverse functionalities through well-established synthetic methodologies. Understanding the differential reactivity of the C4 and C6 positions is paramount for achieving synthetic control and efficiently constructing complex molecular architectures.
Fundamental Principles of C-Cl Bond Reactivity
The reactivity of halogenated pyrimidines is a well-studied phenomenon, with a generally accepted hierarchy for both SNAr displacements and palladium-catalyzed reactions.[3][5] The order of reactivity follows the general trend: C4(6) > C2 >> C5.[3][5] In the case of this compound, the C2 position is already occupied by an electron-donating amino group, leaving the electronically equivalent C4 and C6 positions as the primary sites for substitution.
The N-phenylamino substituent at the C2 position exerts an electron-donating effect, which modulates the overall reactivity of the ring. While this slightly deactivates the pyrimidine core compared to an unsubstituted analogue, the powerful electron-withdrawing effect of the ring nitrogens ensures that the C4 and C6 positions remain highly activated towards substitution. The initial substitution event at either C4 or C6 breaks the molecule's symmetry, and the electronic nature of the newly introduced group critically influences the reactivity of the remaining C-Cl bond.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a cornerstone of pyrimidine chemistry, providing a direct route to C-N, C-O, and C-S bonds. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Mechanistic Overview
The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 or C6 position. This forms the tetrahedral Meisenheimer intermediate, where the negative charge is delocalized across the pyrimidine ring and stabilized by the electronegative nitrogen atoms. The subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
This high regioselectivity allows for the efficient synthesis of 4-aryl or 4-vinyl pyrimidines. Subsequently, the remaining chlorine at the C6 position can be targeted in a second, distinct coupling reaction, opening a pathway to diverse, unsymmetrically disubstituted pyrimidines.
Experimental Methodologies and Data
The successful functionalization of this compound relies on robust and reproducible experimental protocols. The following sections provide validated, step-by-step procedures for key transformations and summarize typical reaction conditions.
Protocol 1: Regioselective Monosubstitution via SNAr (Amination)
This protocol describes a typical procedure for the monoamination of a dichloropyrimidine scaffold.
Workflow Diagram
Sources
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A Guide to 4,6-dichloro-N-phenylpyrimidin-2-amine: A Cornerstone Intermediate in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with a wide range of biological targets with high affinity. The 2-aminopyrimidine moiety is a quintessential example of such a scaffold, forming the core of numerous approved drugs, from pioneering anticancer agents to novel antimicrobials.[1][2] Its prevalence is rooted in its structural resemblance to nucleic bases, allowing it to serve as an effective hydrogen bond donor and acceptor within the active sites of enzymes, particularly kinases.[3]
Within this important class of compounds, 4,6-dichloro-N-phenylpyrimidin-2-amine emerges as a uniquely versatile and powerful synthetic intermediate. Its architecture, featuring a stable N-phenylamino group at the C2 position and two reactive chlorine atoms at the C4 and C6 positions, provides a robust platform for the strategic and sequential introduction of diverse chemical functionalities. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this pivotal building block, providing researchers, scientists, and drug development professionals with the technical insights required to leverage its full potential in the synthesis of next-generation therapeutics.
Reactivity and Mechanistic Underpinnings
The synthetic utility of this compound is governed by the fundamental electronic properties of its heterocyclic core. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by the strong inductive electron-withdrawing effects of the two chlorine atoms at the C4 and C6 positions. Consequently, these positions become highly electrophilic and exceptionally susceptible to attack by nucleophiles.
The primary mechanism through which this intermediate reacts is Nucleophilic Aromatic Substitution (SNAr) . This process is a two-step addition-elimination sequence:
-
Nucleophilic Attack: A nucleophile adds to one of the electron-deficient carbons (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of a chloride ion, which is an excellent leaving group, yielding the substituted product.[4]
The presence of the N-phenylamino group at the C2 position also plays a crucial role, modulating the electronic landscape of the ring and influencing the regioselectivity of subsequent reactions.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Synthesis of the Core Intermediate
The preparation of this compound is typically achieved through a controlled nucleophilic substitution reaction on a readily available starting material, 2,4,6-trichloropyrimidine. The key to this synthesis is selectivity; the reaction conditions must be tailored to favor the displacement of the chlorine atom at the C2 position, which is the most reactive site, while leaving the C4 and C6 positions intact for subsequent functionalization.
Caption: Synthetic route to the title compound.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,4,6-trichloropyrimidine
-
Aniline
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
-
Procedure:
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of aniline (1.0 eq) in anhydrous THF dropwise to the cooled mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
-
Causality and Self-Validation: The use of a mild base like triethylamine is crucial to neutralize the HCl generated during the reaction without promoting undesired side reactions or decomposition.[5][6] Performing the reaction at a low temperature controls the exothermicity and enhances the selectivity for mono-substitution at the most reactive C2 position. The workup procedure is designed to effectively remove the base hydrochloride salt and any unreacted starting materials, with purification by recrystallization ensuring high purity of the final intermediate, which is critical for its use in subsequent, often complex, synthetic steps.
Application as a Synthetic Intermediate: Building Molecular Complexity
The true power of this compound lies in the differential reactivity of its two chlorine atoms, enabling the stepwise and controlled synthesis of complex, polysubstituted pyrimidines.
Sequential SNAr Reactions: A Gateway to Diversity
The chlorine atoms at the C4 and C6 positions can be replaced sequentially by a variety of nucleophiles, including primary and secondary amines, thiols, and alkoxides. The introduction of the first substituent at either C4 or C6 can electronically and sterically influence the reactivity of the remaining chlorine atom, a factor that can be exploited to achieve regioselective synthesis.
Caption: Stepwise functionalization via sequential SNAr reactions.
Table 1: Representative SNAr Reactions with Various Nucleophiles
| Nucleophile (NuH) | Base | Solvent | Temperature | Position Substituted | Reference |
| Aliphatic Amines (e.g., Piperazine) | K₂CO₃ or Et₃N | DMF or THF | Room Temp to 80 °C | C4 or C6 | [7] |
| Anilines | NaH or NaHCO₃ | Dioxane or THF | 80 °C to Reflux | C4 or C6 | [8] |
| Thiols | NaH | THF | 0 °C to Room Temp | C4 or C6 | [9] |
| Alcohols/Phenols | NaH | THF or Dioxane | Room Temp to Reflux | C4 or C6 | N/A |
Case Study: Synthesis of Kinase Inhibitors
The phenylaminopyrimidine scaffold is the backbone of numerous clinically successful kinase inhibitors, most notably Imatinib (Gleevec), a dual Abl/Src kinase inhibitor.[7] The this compound intermediate is an ideal starting point for the synthesis of analogues of these drugs. For example, it is a key precursor in the synthesis of Dasatinib, another potent dual Src/Abl kinase inhibitor. The synthesis involves a sequential SNAr reaction, first with an aminothiazole derivative and then with a piperazine derivative.
A similar strategy is employed in the development of Aurora kinase inhibitors, which are crucial for regulating mitosis.[10] The synthesis often involves the reaction of the dichloro-intermediate with a substituted thiazole, followed by further functionalization.[10]
Caption: General workflow for synthesizing kinase inhibitors.
Conclusion
This compound is far more than a simple chemical. It is a strategically designed molecular tool that provides medicinal chemists with a reliable and flexible platform for the synthesis of complex, biologically active compounds. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution, combined with the potential for sequential and regioselective functionalization, makes it an indispensable intermediate in modern drug discovery. From anticancer kinase inhibitors to a host of other therapeutic targets, the journey to novel pharmaceuticals frequently begins with this robust and versatile pyrimidine building block.
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- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
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electrophilic and nucleophilic sites of 4,6-dichloro-N-phenylpyrimidin-2-amine
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4,6-dichloro-N-phenylpyrimidin-2-amine
Abstract
This compound is a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of a multitude of biologically active molecules, particularly in kinase inhibitor development.[1][2] Its utility stems from a well-defined and predictable reactivity profile, characterized by distinct electrophilic and nucleophilic centers. The pyrimidine core, rendered electron-deficient by its constituent nitrogen atoms and further activated by two chloro substituents, provides potent electrophilic sites for nucleophilic aromatic substitution (SNAr). Concurrently, the exocyclic N-phenylamino group and the ring nitrogens present key nucleophilic sites. This guide provides a comprehensive analysis of the molecule's electronic landscape, delineates its reactive centers, and offers field-proven experimental protocols to leverage its dual reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to strategically employ this substrate in complex synthetic pathways.
Molecular Structure and Electronic Properties
The reactivity of this compound is a direct consequence of its unique electronic architecture. Understanding the interplay between the pyrimidine core and its substituents is fundamental to predicting its behavior in chemical reactions.
Structural and Electronic Analysis
The molecule is composed of three key features that dictate its chemistry:
-
The Pyrimidine Ring: As a diazine, the pyrimidine ring is inherently electron-deficient. The two nitrogen atoms exert a strong inductive electron-withdrawing effect, reducing the electron density at the ring carbons and making them susceptible to nucleophilic attack.
-
Chloro Substituents (C4, C6): The two chlorine atoms are highly electronegative, further depleting electron density at the C4 and C6 positions through a potent inductive effect (-I). Crucially, they also function as excellent leaving groups, predisposing these positions to nucleophilic aromatic substitution (SNAr) reactions.[3] The reactivity of halogenated pyrimidines generally follows the order C4(6) > C2.[3]
-
N-phenylamino Group (C2): The exocyclic amino group attached to C2 acts as an electron-donating group through resonance (+R effect), pushing its lone pair electron density into the pyrimidine ring. While this donation slightly counteracts the ring's overall electron deficiency, its primary role is to modulate the reactivity of the C4 and C6 positions and to serve as the principal nucleophilic center of the molecule.
The following diagram illustrates the dominant electronic influences on the pyrimidine core.
Caption: Electronic influences of substituents on the pyrimidine ring.
Computational Perspective: Frontier Molecular Orbitals
Quantum mechanical calculations, such as Density Functional Theory (DFT), provide profound insights into molecular reactivity.[4][5] For this compound:
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the most likely site for accepting electrons from a nucleophile. For this molecule, the LUMO is predicted to have its largest coefficients localized on the C4 and C6 carbons. This confirms that these positions are the most electrophilic and the most susceptible to nucleophilic attack.[6]
-
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the most available electrons for donation to an electrophile. The HOMO is predominantly localized on the exocyclic N-phenylamino group. This indicates that the nitrogen atom and the associated phenyl ring are the primary nucleophilic and basic sites of the molecule.
Electrophilic Sites and Reactivity
The most significant and synthetically useful reactions involving this compound exploit its electrophilic character, primarily through nucleophilic aromatic substitution (SNAr).
The C4 and C6 Positions: Prime Electrophilic Centers
The C4 and C6 positions are functionally equivalent and represent the molecule's key electrophilic centers. Nucleophilic attack at these sites is highly favored due to the stabilization of the anionic Meisenheimer intermediate by the two ring nitrogens.[7] Symmetrically substituted 4,6-dichloropyrimidines are known to react efficiently with a wide range of nucleophiles, including various amines.[8]
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the hallmark reaction for this substrate. It typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 or C6 carbon, followed by the expulsion of the chloride ion. Given the symmetry of the molecule, monosubstitution results in a single product.
| Nucleophile Type | Reagent Example | Typical Product | Reference |
| Primary/Secondary Amines | Morpholine, Aniline | 4-amino-6-chloro-N-phenylpyrimidin-2-amine derivative | [1][9] |
| Thiols | Thiophenol | 4-chloro-N-phenyl-6-(phenylthio)pyrimidin-2-amine | [10] |
| Alkoxides | Sodium Methoxide | 4-chloro-6-methoxy-N-phenylpyrimidin-2-amine | [8] |
| Table 1: Representative SNAr Reactions at the C4/C6 Position. |
Experimental Protocol: SNAr Amination
This protocol describes a typical procedure for the monosubstitution of a chlorine atom with an amine nucleophile, adapted from established methodologies.[1][8]
Objective: To synthesize 4-chloro-N-phenyl-6-(morpholino)pyrimidin-2-amine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Ethanol (or THF)
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a round-bottom flask, add this compound.
-
Dissolve the starting material in ethanol (approx. 0.2 M concentration).
-
Add morpholine followed by triethylamine to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor its progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexanes solvent system.
-
Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature.
-
Add deionized water to the mixture to precipitate the product.
-
Filter the resulting solid through a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from ethanol to yield the pure 4-chloro-N-phenyl-6-(morpholino)pyrimidin-2-amine.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for a typical SNAr amination reaction.
Nucleophilic Sites and Reactivity
While its electrophilic nature is most commonly exploited, this compound also possesses distinct nucleophilic centers that can participate in a range of chemical transformations.
The Exocyclic Amino Nitrogen: A Versatile Nucleophile
The primary nucleophilic site is the nitrogen atom of the N-phenylamino group. Its lone pair of electrons can react with various electrophiles. Although its nucleophilicity is somewhat attenuated by delocalization into both the pyrimidine and phenyl rings, it remains sufficiently reactive for many synthetic applications.[11]
Potential reactions at this site include:
-
N-Alkylation: Reaction with alkyl halides.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Buchwald-Hartwig Cross-Coupling: Participation as the amine component in palladium-catalyzed cross-coupling reactions.
The Ring Nitrogens: Basicity and Coordination
The two nitrogen atoms within the pyrimidine ring (N1 and N3) are also nucleophilic. Their lone pairs are more sterically accessible than the exocyclic nitrogen and are readily available for protonation, making the molecule a weak base. They are also effective hydrogen bond acceptors, a property that plays a crucial role in molecular recognition at enzyme active sites and in determining crystal packing structures.[12]
Summary of Reactivity
The dual reactivity of this compound makes it a highly valuable and predictable building block in synthetic chemistry. The diagram below provides a visual summary of its primary reactive sites.
Caption: Reactivity map of this compound.
Conclusion
This compound possesses a well-defined and predictable chemical personality, governed by the electronic interplay of its pyrimidine core and functional group substituents. Its primary electrophilic sites at positions C4 and C6 are readily functionalized via nucleophilic aromatic substitution, providing a robust method for introducing molecular diversity. Concurrently, its nucleophilic centers, particularly the exocyclic amine, offer further opportunities for derivatization. This dual reactivity, combined with its structural rigidity, cements its status as a high-value scaffold for the design and synthesis of next-generation therapeutics and functional materials.
References
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Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
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Maldonado, P. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
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Cherney, R. J., & Allen, J. G. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]
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ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]
-
Trivedi, S., et al. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridinecarboxylicacid (AMPYD) and 3, 6-Dichloro-2-pyridinecarboxylic acid (CLPYD). Der Pharmacia Lettre. Available at: [Link]
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Shi, F., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Requena, G., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. Available at: [Link]
-
Zhang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. PubMed. Available at: [Link]
-
Al-Issa, S. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 4,6-dichloro-N-phenylpyrimidin-2-amine
Introduction
4,6-dichloro-N-phenylpyrimidin-2-amine is a key intermediate in the synthesis of a variety of biologically active compounds, particularly in the realm of pharmaceuticals and agrochemicals. Its rigid pyrimidine core, substituted with reactive chlorine atoms and a phenylamino group, provides a versatile scaffold for the development of targeted therapeutic agents and specialized chemical products. This guide offers a comprehensive overview of the primary synthetic pathways to this molecule, with a focus on the selection of starting materials and the underlying chemical principles that govern these choices.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale of production, and the specific requirements for purity and yield.
Pathway 1: The Linear Approach - From Guanidine to the Final Product
This classic and well-documented route involves a three-step sequence: cyclization, chlorination, and N-arylation.
Step 1: Cyclization to Form the Pyrimidine Core
The initial and foundational step is the construction of the pyrimidine ring. This is typically achieved through the condensation of a simple guanidine salt with a malonic acid derivative.
-
Starting Materials:
-
Guanidine Salt: Guanidine nitrate or guanidine hydrochloride are the most common choices.
-
Malonic Acid Derivative: Diethyl malonate or dimethyl malonate are frequently employed.
-
The reaction is conducted in the presence of a strong base, such as sodium methoxide, in an alcoholic solvent like methanol or ethanol. The base deprotonates the active methylene group of the malonic ester, which then undergoes a nucleophilic attack on the guanidine, leading to cyclization and the formation of 2-amino-4,6-dihydroxypyrimidine.
Experimental Protocol: Synthesis of 2-amino-4,6-dihydroxypyrimidine
-
To a stirred solution of sodium methoxide in methanol, add guanidine nitrate at room temperature.
-
Slowly add diethyl malonate to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in water and acidified with hydrochloric acid to a pH of 6, leading to the precipitation of 2-amino-4,6-dihydroxypyrimidine.[1]
-
The precipitate is then filtered, washed with water, and dried.
Step 2: Chlorination of the Pyrimidine Ring
The hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine are subsequently replaced by chlorine atoms. This transformation is a critical step, as the chlorine atoms serve as leaving groups for further functionalization.
-
Key Reagent:
-
Phosphorus oxychloride (POCl₃): This is the most effective and widely used chlorinating agent for this purpose.
-
The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as an acid scavenger, neutralizing the HCl generated during the reaction.[2]
Experimental Protocol: Synthesis of 2-amino-4,6-dichloropyrimidine
-
A mixture of 2-amino-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride is prepared.
-
A tertiary amine, such as triethylamine, is added to the mixture, which is then heated.
-
The reaction is monitored until completion.
-
Excess phosphorus oxychloride is removed by distillation.
-
The residue is carefully quenched with ice water, and the pH is adjusted to precipitate the product.
-
The resulting 2-amino-4,6-dichloropyrimidine is filtered, washed, and dried.[2]
Step 3: N-Arylation via Buchwald-Hartwig Amination
The final step in this linear approach is the introduction of the phenyl group onto the amino group at the 2-position of the pyrimidine ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for this transformation.[3][4]
-
Starting Materials:
-
2-amino-4,6-dichloropyrimidine
-
An aryl halide (e.g., bromobenzene or iodobenzene)
-
-
Catalyst System:
-
Palladium source: A palladium(0) or palladium(II) precursor is used.
-
Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle.
-
Base: A non-nucleophilic base, such as sodium tert-butoxide, is required.
-
The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond.[3][5]
Experimental Protocol: Buchwald-Hartwig Amination of 2-amino-4,6-dichloropyrimidine
-
In a reaction vessel under an inert atmosphere, combine 2-amino-4,6-dichloropyrimidine, the aryl bromide, a palladium catalyst, a suitable phosphine ligand, and a base in an appropriate solvent (e.g., toluene).
-
The mixture is heated to reflux for several hours until the reaction is complete.
-
After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield this compound.[5]
Pathway 2: The Convergent Approach - Starting with Phenylguanidine
A more direct and convergent approach involves the use of phenylguanidine as a starting material, thereby incorporating the N-phenyl group at the outset of the synthesis.
Step 1: Cyclization with Phenylguanidine
In this pathway, phenylguanidine is reacted directly with a malonic acid derivative to form the N-phenyl pyrimidine core.
-
Starting Materials:
-
Phenylguanidine
-
Diethyl malonate or a similar malonic ester
-
Similar to the first pathway, this condensation is carried out in the presence of a strong base like sodium methoxide. The reaction yields 2-(phenylamino)-4,6-dihydroxypyrimidine.
Step 2: Chlorination
The subsequent chlorination step is analogous to that in the linear approach, employing phosphorus oxychloride to convert the dihydroxy intermediate into the final target molecule, this compound.
Data Summary
| Step | Starting Materials | Key Reagents | Product |
| Pathway 1: Cyclization | Guanidine nitrate, Diethyl malonate | Sodium methoxide | 2-amino-4,6-dihydroxypyrimidine |
| Pathway 1: Chlorination | 2-amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride, Triethylamine | 2-amino-4,6-dichloropyrimidine |
| Pathway 1: N-Arylation | 2-amino-4,6-dichloropyrimidine, Bromobenzene | Palladium catalyst, Phosphine ligand, Base | This compound |
| Pathway 2: Cyclization | Phenylguanidine, Diethyl malonate | Sodium methoxide | 2-(phenylamino)-4,6-dihydroxypyrimidine |
| Pathway 2: Chlorination | 2-(phenylamino)-4,6-dihydroxypyrimidine | Phosphorus oxychloride | This compound |
Visualizing the Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through either a linear or a convergent pathway. The choice of starting materials is the primary determinant of the synthetic route. The linear approach offers modularity, allowing for the synthesis of various N-aryl derivatives from a common intermediate. The convergent approach, on the other hand, is more direct for the synthesis of the specific target molecule. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are essential for achieving high yields and purity in the synthesis of this important chemical intermediate.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(8), 6554–6565. [Link]
-
Jonckers, T. H. M., et al. (2001). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 3(10), 1543-1545. [Link]
-
Sahu, M., et al. (2013). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Saudi Pharmaceutical Journal, 21(2), 193-198. [Link]
-
Synthesis of chlorinated pyrimidines. Justia Patents. [Link]
-
Dolak, L. A., & Kreider, E. M. (2004). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(3), 241-247. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Suzuki Coupling of 4,6-dichloro-N-phenylpyrimidin-2-amine for Accelerated Drug Discovery
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous approved drugs, including the revolutionary anticancer agent Imatinib (Gleevec) and the antiviral Zidovudine.[1][2][3] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions and serve as a robust scaffold for presenting diverse pharmacophoric elements. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for elaborating such scaffolds.[4][5][6] It enables the formation of carbon-carbon bonds with exceptional functional group tolerance, making it indispensable for the rapid synthesis of compound libraries in drug discovery programs.[4][7]
This guide focuses on a particularly valuable building block: 4,6-dichloro-N-phenylpyrimidin-2-amine . The presence of two distinct chlorine atoms offers a platform for sequential, regioselective functionalization, allowing for the controlled and divergent synthesis of complex molecular architectures from a single, common intermediate.[1][8] The N-phenylamino group at the C2 position further modulates the electronic properties of the ring, influencing reactivity and providing an additional vector for structural diversification. Herein, we provide a detailed exploration of the mechanistic principles, optimization strategies, and field-tested protocols for leveraging this substrate in Suzuki coupling reactions.
Mechanistic Principles: Controlling Regioselectivity
The success of a sequential Suzuki coupling strategy hinges on understanding and controlling the inherent reactivity differences between the C4 and C6 positions. The general catalytic cycle, a cornerstone of palladium-catalyzed cross-coupling, provides the framework for this control.[6][9][10]
The palladium(0) catalyst first undergoes oxidative addition into one of the carbon-chlorine bonds. This is typically the rate-determining step and the primary determinant of regioselectivity.[7][9] Following this, transmetalation occurs, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
For dichloropyrimidines, oxidative addition occurs preferentially at the C4 (and C6) position over the C2 position. Between the C4 and C6 positions, the C4 position is generally more electrophilic and thus more reactive towards palladium insertion.[2][11][12] This intrinsic reactivity difference is the key to achieving selective mono-functionalization. By employing milder conditions (lower temperatures, specific catalyst systems), one can favor reaction at the C4-Cl bond while leaving the C6-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions.[1][11]
Optimizing the Reaction: A Scientist's Guide to Key Parameters
Achieving high yields and selectivities in the Suzuki coupling of this compound requires careful consideration of several interacting parameters.[5][13]
| Parameter | Key Considerations & Expert Insights | Recommended Starting Points |
| Palladium Catalyst | The choice of ligand is critical for activating C-Cl bonds. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they promote the oxidative addition step.[14] For simpler screenings, Pd(PPh₃)₄ is a reliable, commercially available workhorse.[2][15][16] | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%), or a combination of Pd₂(dba)₃ (1-2 mol%) with a ligand like XPhos (2-4 mol%). |
| Base | The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[10][17] Inorganic carbonates (K₂CO₃, Cs₂CO₃) are common, with Cs₂CO₃ often providing enhanced reactivity. K₃PO₄ is a stronger base that can be effective for more challenging couplings.[16] | K₂CO₃ (2-3 equiv), Cs₂CO₃ (2-3 equiv), K₃PO₄ (2-3 equiv). |
| Solvent System | Solvent choice is critical for both solubility and reactivity.[1] Anhydrous polar aprotic solvents like 1,4-dioxane or DMF, often with the addition of water, are standard.[2][6] Alcoholic solvent mixtures can also significantly enhance reactivity, sometimes allowing for lower reaction temperatures.[1][8] | 1,4-Dioxane/H₂O (e.g., 4:1 v/v), Toluene/Ethanol/H₂O, or DMF. |
| Temperature | Temperature is the primary lever for controlling selectivity. Mono-arylation at the more reactive C4 position can often be achieved at moderate temperatures (e.g., 60-80 °C). Driving the reaction to functionalize the C6 position typically requires higher temperatures (e.g., >90 °C or microwave heating).[2][3] | For mono-coupling: 70-80 °C. For di-coupling: 90-110 °C or microwave irradiation. |
| Boronic Acid | Use a slight excess of the boronic acid (1.1-1.5 equivalents) for mono-coupling to ensure full conversion of the starting material. The electronic nature of the boronic acid matters; electron-rich boronic acids tend to react more readily.[16][18] | 1.2 equivalents for mono-coupling. 2.5-3.0 equivalents for one-pot di-coupling. |
Experimental Protocols
The following protocols provide a robust starting point for the functionalization of this compound. All manipulations should be performed using standard Schlenk techniques or in a glovebox to maintain an inert atmosphere.
Caption: A generalized experimental workflow for Suzuki coupling.
Protocol 1: Regioselective C4-Mono-arylation
This protocol is optimized for the selective substitution at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 15-20 minutes. Add the solvent mixture to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, major product spot.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-6-chloro-N-phenylpyrimidin-2-amine.
Causality and Scientist's Notes:
-
Why Pd(PPh₃)₄? It is an air-stable Pd(0) source that is convenient to handle and effective for a wide range of couplings, making it an excellent choice for initial trials.[2][15]
-
Why 80 °C? This moderate temperature provides sufficient energy to drive the reaction at the more reactive C4 position while minimizing the competing reaction at the C6 position, thus ensuring high regioselectivity.[2]
-
Why an aqueous solvent mixture? Water can accelerate the reaction, in part by aiding the dissolution of the inorganic base and facilitating the transmetalation step.[19]
Protocol 2: Sequential C6-Arylation
This protocol assumes you have the mono-arylated product from Protocol 1 and wish to introduce a different aryl group at the C6 position.
Materials:
-
4-aryl-6-chloro-N-phenylpyrimidin-2-amine (1.0 equiv)
-
Arylboronic acid (Aryl B) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel, add the 4-aryl-6-chloro-N-phenylpyrimidin-2-amine, the second arylboronic acid (Aryl B), Pd(dppf)Cl₂, and Cs₂CO₃.
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the reaction flask (approx. 0.1 M concentration).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Alternatively, use a microwave reactor set to 120-140 °C for 30-60 minutes.
-
Monitoring & Work-up: Follow the monitoring and work-up procedures as outlined in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired 4,6-diaryl-N-phenylpyrimidin-2-amine.
Causality and Scientist's Notes:
-
Why more forcing conditions? The C6-Cl bond is less reactive than the C4-Cl bond, partly due to steric hindrance from the adjacent C4-aryl group and altered electronics. More forcing conditions (higher temperature, stronger base, more robust catalyst) are required to drive the oxidative addition at this position.[1]
-
Why Pd(dppf)Cl₂ and Cs₂CO₃? The Pd(dppf)Cl₂ catalyst is thermally robust and highly active, making it suitable for higher temperature reactions.[20] Cesium carbonate is a stronger base than potassium carbonate and often enhances the rate of challenging Suzuki couplings.[21]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/degassed conditions.3. Poor quality boronic acid (decomposed).4. Base not strong enough. | 1. Use a fresh bottle of catalyst or a robust precatalyst like Pd(dppf)Cl₂.2. Ensure rigorous inert atmosphere technique and use freshly distilled/anhydrous solvents.3. Use fresh boronic acid or convert to a more stable boronate ester.4. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Poor Regioselectivity (Di-coupled product in mono-arylation) | 1. Reaction temperature is too high.2. Reaction run for too long.3. Catalyst system is too active. | 1. Lower the reaction temperature by 10-20 °C.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use a less active catalyst for the first step (e.g., if using a Buchwald system, switch to Pd(PPh₃)₄). |
| Formation of Homo-coupled Boronic Acid Product | 1. Oxygen contamination in the reaction.2. Reaction temperature too high. | 1. Improve inert atmosphere technique; ensure solvents are thoroughly degassed.2. Lower the reaction temperature. |
| Dehalogenation (Loss of Cl without coupling) | 1. Presence of water/protons and certain phosphine ligands.2. Base is too strong or reaction temperature too high. | 1. Ensure anhydrous conditions.2. Try a different base (e.g., switch from K₃PO₄ to K₂CO₃) or lower the temperature. |
References
-
Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters, 8(26), 5741–5744. [Link]
-
Dolšak, A., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(22), 4169. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872. [Link]
-
Handy, S. T., & Zhang, Y. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-61. [Link]
-
Ye, M., & Gagné, M. R. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 5(6), 887-890. [Link]
-
Dolšak, A., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. (n.d.). ResearchGate. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]
-
Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. (n.d.). ResearchGate. [Link]
-
Li, Z., et al. (2006). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]
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MacNair, A. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
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CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. [Link]
-
El-Faham, A., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(22), 5349. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Esteves, A. R., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. National Institutes of Health (NIH). [Link]
-
Gurram, V., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). [Link]
-
Razzaq, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5035. [Link]
-
Smith, C. J., et al. (2015). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 17(20), 5140-5143. [Link]
-
Onnuch, A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6687), 1019-1024. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Illinois Experts. [Link]
-
Razzaq, N., et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (n.d.). ResearchGate. [Link]
-
Epistemeo. (2011). The Suzuki reaction: Reaction mechanism chemistry tutorial. [Link]
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Authored by: Senior Application Scientist, Chemical Synthesis Division
An In-Depth Guide to the Regioselective Buchwald-Hartwig Amination of 4,6-dichloro-N-phenylpyrimidin-2-amine
Abstract
The synthesis of substituted pyrimidinamines is a cornerstone of modern medicinal chemistry, as this scaffold is central to a multitude of pharmacologically active agents, particularly kinase inhibitors.[1] The Buchwald-Hartwig amination stands out as a powerful and versatile method for constructing the requisite C-N bonds, offering significant advantages over traditional methods like Nucleophilic Aromatic Substitution (SNAr) in terms of scope, efficiency, and regioselectivity.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective mono-amination of this compound. We delve into the mechanistic principles, strategic considerations for achieving high regioselectivity, a detailed, step-by-step experimental protocol, and a robust troubleshooting guide to empower chemists to successfully implement this critical transformation.
Introduction: The Strategic Importance of Pyrimidine Amination
The pyrimidine core is a privileged scaffold in drug discovery, and the ability to selectively introduce amine substituents is crucial for modulating biological activity, ADME properties, and target affinity. The substrate of interest, this compound, presents a common synthetic challenge: how to selectively functionalize one of two electronically similar positions (C4 and C6) while the other remains available for subsequent diversification.
While SNAr reactions can be employed, they often require harsh conditions and can suffer from a lack of regioselectivity.[2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as the superior strategy, enabling the coupling of a vast array of amines with aryl and heteroaryl halides under relatively mild conditions.[4][5] The reaction's success hinges on the careful selection of a palladium catalyst, a sterically demanding and electron-rich phosphine ligand, and a suitable base.[6] This guide will illuminate the causal relationships between these components to achieve a predictable and high-yielding synthesis of the desired mono-aminated product.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is fundamental to rational troubleshooting and optimization. The generally accepted cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8]
-
Oxidative Addition: An active, ligand-coordinated Pd(0) species inserts into the carbon-chlorine bond of the dichloropyrimidine. This is often the rate-determining step. The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for this process.[5]
-
Amine Coordination & Deprotonation: The incoming amine coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade the substrate or product.[8]
-
Reductive Elimination: The C-N bond is formed as the desired aminated product is released from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[7] Bulky, electron-rich ligands are known to accelerate this final, product-forming step.[9]
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Mono-Amination of this compound
This protocol is designed to favor the formation of the mono-aminated product. Controlling the stoichiometry of the incoming amine is critical to minimize the formation of the di-substituted byproduct.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier (Example) |
| This compound | C₁₀H₇Cl₂N₃ | 240.09 | >97% | BenchChem |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | >99% | Sigma-Aldrich |
| XPhos Pd G3 (Pre-catalyst) | C₄₅H₆₂NO₃PPdS | 869.48 | >98% | Strem Chemicals |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | >98% | Acros Organics |
| Toluene, Anhydrous | C₇H₈ | 92.14 | >99.8% | EMD Millipore |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heat block or oil bath
-
Inert atmosphere line (Nitrogen or Argon) with manifold
-
Standard laboratory glassware (syringes, needles, spatulas)
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash column chromatography system
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Buchwald-Hartwig amination experiment.
Step-by-Step Protocol (1.0 mmol Scale)
Reaction Setup (Under Inert Atmosphere):
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (240 mg, 1.0 mmol, 1.0 equiv).
-
Add XPhos Pd G3 (17.4 mg, 0.02 mmol, 0.02 equiv).
-
Add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Seal the vessel, and purge with nitrogen or argon gas. It is crucial to maintain an inert atmosphere as the Pd(0) catalyst is oxygen-sensitive.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (e.g., morpholine, 87 µL, 1.0 mmol, 1.0 equiv) via syringe. A slight sub-stoichiometric amount of amine (e.g., 0.95 equiv) can further suppress di-substitution.
Reaction Execution:
-
Place the sealed vessel in a preheated heat block or oil bath set to 100 °C.
-
Stir the reaction vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or by taking small aliquots for LC-MS analysis. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure mono-aminated product.
Optimization and Troubleshooting
Achieving optimal results requires careful control of reaction parameters. The following table provides guidance on common issues and corrective actions.
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Base is not strong enough. | 1. Ensure rigorous inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Switch to a stronger base like LiHMDS, but be mindful of substrate stability.[5][10] |
| Significant Di-substitution | 1. Amine stoichiometry is too high.2. Reaction time is too long.3. Reaction temperature is too high. | 1. Reduce amine to 0.9-0.95 equivalents.2. Monitor reaction closely and stop once starting material is consumed.3. Lower the reaction temperature. |
| Hydrodehalogenation Product | Presence of a hydrogen source; base may be promoting decomposition of solvent or amine. | 1. Ensure all reagents and solvents are anhydrous.2. Consider a different solvent like dioxane or a weaker base like K₃PO₄. |
| Complex Mixture of Products | Substrate or product degradation due to harsh conditions. | 1. Lower the reaction temperature.2. Use a weaker base (e.g., Cs₂CO₃, K₃PO₄).3. Screen alternative ligand/catalyst systems (e.g., RuPhos-based pre-catalysts). |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of complex nitrogen-containing heterocycles. The protocol detailed herein provides a validated and reliable starting point for the selective mono-amination of this compound. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and adapt this methodology to a wide range of amine nucleophiles, accelerating the discovery and development of new chemical entities.
References
- Benchchem. Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. Benchchem.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. Benchchem.
- ResearchGate. Palladium-Catalyzed Synthesis of Pyrimidines | Request PDF.
- University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- ResearchGate. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF.
- Wikipedia.
- ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- Chemistry LibreTexts.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein-Institut.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- YouTube. Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
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Application Note: Synthesis of Potent Kinase Inhibitors from a Versatile 4,6-dichloro-N-phenylpyrimidin-2-amine Scaffold
Introduction
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, renowned for its role in the architecture of numerous FDA-approved drugs, particularly in oncology.[1][2] Its prevalence is largely due to the nitrogen atoms' ability to form critical hydrogen bond interactions with the hinge region of protein kinase active sites, a feature exploited in the design of targeted inhibitors.[1][3] The 2-aminopyrimidine motif, in particular, is a privileged structure found in highly successful kinase inhibitors like Imatinib (Gleevec), which targets the BCR-ABL kinase in Chronic Myeloid Leukemia (CML).[4][5][6]
The starting material, 4,6-dichloro-N-phenylpyrimidin-2-amine , is an exceptionally versatile building block for constructing libraries of potential kinase inhibitors. Its two chlorine atoms at the C4 and C6 positions can be selectively and sequentially functionalized using modern cross-coupling methodologies. This allows for the strategic introduction of different chemical moieties to optimize a compound's potency, selectivity, and pharmacokinetic properties. This application note provides a detailed, field-proven guide to the sequential synthesis of a model kinase inhibitor from this key starting material, leveraging the differential reactivity of the C4 and C6 positions.
Core Synthetic Principle: Regioselective Cross-Coupling
The synthetic strategy hinges on the differential reactivity of the two chlorine atoms on the pyrimidine ring. For both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), the reactivity order is generally C4(6) > C2 >> C5.[7] The chlorine atom at the C4 position is significantly more reactive than the one at C2, and often more reactive than C6, due to the electronic influence of the ring nitrogens. This allows for a highly regioselective mono-functionalization at the C4 position under controlled conditions, leaving the C6 chlorine available for a subsequent, distinct transformation.[7][8] Our strategy will therefore be a two-step process:
-
Step 1: Suzuki-Miyaura Coupling at the C4 position to install an aryl group.
-
Step 2: Buchwald-Hartwig Amination at the C6 position to install a key amine-containing side chain.
This sequential approach provides a robust and flexible platform for generating diverse analogs for structure-activity relationship (SAR) studies.[9][10]
General Synthetic Workflow
The following diagram illustrates the high-level synthetic strategy.
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Application Note: A Robust and Versatile Protocol for the Synthesis of 4,6-disubstituted-N-phenylpyrimidin-2-amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of essential biomolecules like nucleic acids and a plethora of therapeutic agents.[1] Its versatile structure allows for substitution at multiple positions, enabling the fine-tuning of pharmacological properties. Within this class, 4,6-disubstituted-N-phenylpyrimidin-2-amines represent a "privileged scaffold," a molecular framework that consistently appears in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3]
This application note provides a detailed, field-proven protocol for the synthesis of these valuable compounds. We will focus on the most common and reliable method: the cyclocondensation of α,β-unsaturated ketones (chalcones) with guanidine. This guide is designed not just to list steps, but to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Synthetic Strategy: The Chalcone-Guanidine Cyclization Pathway
The most direct and widely adopted method for synthesizing 4,6-diaryl-substituted pyrimidin-2-amines involves a two-step process. First, a Claisen-Schmidt condensation is performed to create a substituted chalcone. This intermediate then undergoes a cyclocondensation reaction with a guanidine salt to form the final pyrimidine ring.[1][2][4][5]
This approach is favored for its operational simplicity, the ready availability of starting materials (acetophenones and benzaldehydes), and its tolerance for a wide variety of functional groups on the aromatic rings, making it ideal for generating compound libraries for screening purposes.
Overall Synthetic Workflow
The following diagram outlines the two-stage synthetic route from common starting materials to the target pyrimidine derivatives.
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Application Notes and Protocols for the Biological Screening of 4,6-dichloro-N-phenylpyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 4,6-Dichloropyrimidine Scaffold as a Privileged Motif in Kinase Inhibitor Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of nucleic acids and is prevalent in a vast array of biologically active molecules.[1][2] Within medicinal chemistry, the 2,4,6-trisubstituted pyrimidine framework has emerged as a "privileged scaffold," particularly in the design of protein kinase inhibitors.[3] Its structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor at the kinase hinge region. The 4,6-dichloro-N-phenylpyrimidin-2-amine core, the focus of this guide, presents a versatile and reactive starting point for the synthesis of targeted therapeutic agents. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for nucleophilic substitution, enabling the generation of diverse chemical libraries with tailored selectivity and potency.[4]
Derivatives of this scaffold have shown promise as inhibitors of various kinases, including Aurora kinases, Mitogen- and Stress-activated protein Kinase 1 (MSK1), and Src/Abl, which are implicated in cancer cell proliferation and survival.[3][5][6] This document provides a comprehensive guide to the biological screening of novel this compound derivatives, outlining field-proven protocols and the scientific rationale behind experimental design.
Synthetic Strategy: A Generalized Approach
The synthesis of this compound derivatives typically begins with a commercially available precursor like 2,4,6-trichloropyrimidine. A selective nucleophilic aromatic substitution (SNAr) reaction is employed to introduce the N-phenylamine moiety at the C2 position, followed by further substitutions at the C4 and C6 positions to build diversity.
A generalized synthetic route involves the reaction of 4,6-dichloropyrimidine with various amines.[4] The chemoselectivity of these reactions can be controlled by modulating reaction conditions such as the base and solvent.[7] For instance, the reaction between 4,6-dichloropyrimidine and N-Boc piperazine can be directed to afford a mono-substituted intermediate, which can then undergo further reactions like Suzuki couplings to introduce aryl groups at the other chloro-position.[4]
Primary Biological Screening: Identifying Lead Compounds
The initial phase of screening aims to identify derivatives with significant biological activity in relevant disease models, most commonly cancer. This is typically achieved through a combination of cell-based assays that measure cytotoxicity and proliferation, and target-based assays that assess direct interaction with a purified enzyme.
Cell-Based Proliferation and Viability Assays
These assays are the first-line evaluation to determine the concentration at which a compound inhibits cancer cell growth. The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For example, if targeting a specific oncogenic kinase, cell lines known to be dependent on that kinase's activity should be employed.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a reliable and widely used method to assess cell metabolic activity, which serves as a proxy for cell viability.[8]
Principle: Viable cells with active mitochondrial dehydrogenase enzymes can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer)[1][9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Example IC₅₀ Values
| Compound ID | R1-substituent | R2-substituent | Cell Line | IC₅₀ (µM) |
| DPA-001 | H | H | HCT116 | 15.2 |
| DPA-002 | 4-OCH₃ | H | HCT116 | 8.5 |
| DPA-003 | 4-Cl | H | HCT116 | 5.1 |
| DPA-004 | H | H | MCF-7 | 22.8 |
| DPA-005 | 4-OCH₃ | H | MCF-7 | 12.3 |
| DPA-006 | 4-Cl | H | MCF-7 | 7.9 |
Note: Data is hypothetical and for illustrative purposes only.
Target-Based Kinase Inhibition Assays
For compounds hypothesized to act as kinase inhibitors, a direct in vitro kinase inhibition assay is essential to confirm target engagement and determine potency.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and inhibition of this decrease indicates the compound's inhibitory effect.
Principle: The assay is performed in two steps. First, the kinase reaction is conducted with the test compound. Then, a luciferase-based reagent is added that generates a luminescent signal proportional to the amount of remaining ATP.
Materials:
-
Recombinant human kinase (e.g., Aurora A, MSK1)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound dissolved in DMSO
-
Assay buffer (containing MgCl₂)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Step-by-Step Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in the assay buffer. Prepare a kinase/substrate mixture and an ATP solution in the assay buffer.
-
Assay Plate Setup: Add the test compound dilutions to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase/substrate mixture to the wells. Initiate the kinase reaction by adding the ATP solution. Include "no enzyme" and "vehicle control" wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation. Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mechanism of Action and Pathway Analysis
Once active compounds are identified, further studies are required to elucidate their mechanism of action.
Cell Cycle Analysis
Many kinase inhibitors induce cell cycle arrest at specific phases. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a test compound. For instance, inhibitors of Aurora kinases, which are crucial for mitosis, are expected to cause an accumulation of cells in the G2/M phase.[1]
Western Blot Analysis
To confirm the inhibition of a specific signaling pathway in a cellular context, Western blotting is a powerful technique. This method allows for the detection of changes in the phosphorylation status of the target kinase or its downstream substrates. For example, a potent Aurora A kinase inhibitor would be expected to reduce the phosphorylation of Aurora A at Threonine 288.[1]
Experimental Workflow Visualization
Caption: High-level workflow for screening this compound derivatives.
Signaling Pathway Visualization: Aurora Kinase A
Caption: Simplified Aurora A signaling pathway and the point of intervention.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for the initial biological screening and mechanistic characterization of derivatives based on this core structure. Successful identification of potent and selective inhibitors from primary screening will necessitate further optimization through structure-activity relationship (SAR) studies, followed by more comprehensive preclinical evaluation, including in vivo efficacy and safety studies in animal models.
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Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 10, S1739-S1743. [Link]
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Viola, G., et al. (2014). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. European Journal of Medicinal Chemistry, 86, 564-577. [Link]
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Azam, M. A., et al. (2008). Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Indian Journal of Pharmaceutical Sciences, 70(5), 672–677. [Link]
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Azam, M. A., et al. (2008). Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Indian Journal of Pharmaceutical Sciences, 70(5), 672–677. [Link]
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Al-Omair, M. A., et al. (2021). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 11(48), 30205–30215. [Link]
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Al-Dhfyan, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Molecules, 28(16), 6098. [Link]
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Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1222. [Link]
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Ali, I., et al. (2023). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 11, 1284381. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
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Shi, W., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. [Link]
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Riepl, M., et al. (2020). Reflectometric-based sensor arrays for the screening of kinase-inhibitor interactions and kinetic determination. Analytical and Bioanalytical Chemistry, 412(28), 7877–7887. [Link]
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Shi, W., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2090. [Link]
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Al-Dies, A. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1832. [Link]
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Application Notes and Protocols for the Recrystallization of N-arylpyrimidin-2-amines
Introduction: The Critical Role of Purity in N-arylpyrimidin-2-amine Drug Candidates
N-arylpyrimidin-2-amines represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous targeted therapies, including kinase inhibitors for oncology. The efficacy and safety of these active pharmaceutical ingredients (APIs) are inextricably linked to their purity. Recrystallization stands as the most robust and scalable method for the purification of these crystalline solids, offering the ability to remove impurities, control polymorphic form, and define particle size—all critical parameters influencing bioavailability and downstream formulation.[1][2] This guide provides a comprehensive, experience-driven protocol for the successful recrystallization of N-arylpyrimidin-2-amines, moving beyond a simple list of steps to explain the underlying principles that govern this crucial purification technique.
The Science of Recrystallization: A Controlled Precipitation
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[3][4] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[2][4] The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the N-arylpyrimidin-2-amine decreases, leading to a supersaturated state from which pure crystals nucleate and grow, leaving the impurities dissolved in the mother liquor.[5]
The success of a recrystallization procedure is not accidental; it is a carefully controlled process that hinges on several key interdependent mechanisms: nucleation, growth, and the avoidance of "oiling out," where the compound separates as a liquid instead of a solid.[3] A slow cooling rate is paramount as it favors the growth of larger, purer crystals.[4] Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, difficult-to-filter crystals.
Strategic Solvent Selection: The Cornerstone of a Successful Recrystallization
The choice of solvent is the most critical variable in the recrystallization of N-arylpyrimidin-2-amines. An ideal solvent will exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent must readily dissolve the N-arylpyrimidin-2-amine at or near its boiling point.[3][4]
-
Low Solvency at Room or Lower Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.[4]
-
Inertness: The solvent must not react with the N-arylpyrimidin-2-amine.[3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3]
-
Appropriate Boiling Point: The boiling point of the solvent should ideally be lower than the melting point of the N-arylpyrimidin-2-amine to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out."
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[3]
Given the aromatic and amine functionalities, N-arylpyrimidin-2-amines are typically polar molecules.[6][7] Therefore, polar organic solvents are often a good starting point for solvent screening.[6][8]
Solvent Systems for N-arylpyrimidin-2-amines
| Solvent/Solvent System | Boiling Point (°C) | Rationale for Use |
| Ethanol | 78 | A versatile polar solvent, often used for crystallizing amine-containing heterocycles.[9] |
| Methanol | 65 | Similar to ethanol but with a lower boiling point.[10] |
| Ethyl Acetate/Hexane | Varies | A common solvent pair. The compound is dissolved in the more polar ethyl acetate, and the less polar hexane is added as an anti-solvent to induce crystallization.[9] |
| Toluene/Hexane | Varies | Another effective solvent pair for compounds with moderate polarity.[11] |
| Acetic Acid/Water | Varies | For basic amines that are difficult to dissolve, acetic acid can be used to form a soluble salt, followed by the addition of water as an anti-solvent.[12] |
| n-Butanol | 118 | A higher boiling point alcohol that can be useful for less soluble compounds.[13] |
Experimental Workflow for Recrystallization
The following diagram illustrates the comprehensive workflow for the recrystallization of N-arylpyrimidin-2-amines.
Caption: A step-by-step workflow for the purification of N-arylpyrimidin-2-amines via recrystallization.
Detailed Protocol for the Recrystallization of N-arylpyrimidin-2-amines
This protocol provides a generalized procedure. The specific solvent and volumes should be optimized for each individual N-arylpyrimidin-2-amine.
1. Solvent Selection and Optimization:
-
Place a small amount (e.g., 20-50 mg) of the crude N-arylpyrimidin-2-amine into several test tubes.
-
Add a few drops of different candidate solvents to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath or on a hot plate. A suitable solvent will dissolve the compound completely at an elevated temperature.[4]
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a large quantity of crystalline solid.
2. Dissolution of the Crude Product:
-
Place the crude N-arylpyrimidin-2-amine in an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar and the chosen solvent.
-
Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves.[14] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
3. Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
4. Hot Filtration:
-
This step is necessary to remove insoluble impurities or the activated charcoal.
-
Preheat a stemless funnel and a new Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper as quickly as possible. This prevents the product from crystallizing prematurely in the funnel.
5. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance.[15]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[15]
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[15][16]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[15]
-
Break the vacuum and add the cold solvent to the funnel, gently stirring the crystals with a spatula. Reapply the vacuum to remove the wash solvent.
7. Drying the Purified Product:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven or a desiccator to remove any residual solvent.[15]
-
Once dry, weigh the purified N-arylpyrimidin-2-amine and calculate the percent recovery. Determine the melting point to assess its purity.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Solution |
| No crystals form after cooling | The solution is not supersaturated (too much solvent was added). | Reheat the solution and evaporate some of the solvent to concentrate it.[15] |
| "Oiling out" | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too impure. | Reheat the solution to dissolve the oil, then add more solvent and try cooling again. Alternatively, select a lower-boiling point solvent. |
| Low recovery of crystals | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent for dissolution. |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Use a small amount of activated charcoal during the dissolution step to adsorb the colored impurities.[15] |
Conclusion
The recrystallization of N-arylpyrimidin-2-amines is a powerful and essential technique for ensuring the high purity required for their use in drug development. By understanding the underlying principles and systematically optimizing the solvent system and procedure, researchers can consistently obtain high-quality crystalline material. This detailed guide provides the foundational knowledge and practical steps to achieve successful and reproducible purifications of this important class of compounds.
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The Strategic Application of 4,6-dichloro-N-phenylpyrimidin-2-amine in Modern Medicinal Chemistry
Introduction: The Privileged 2-Aminopyrimidine Scaffold
In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple, distinct biological targets. The 2-aminopyrimidine moiety is a quintessential example of such a scaffold, forming the core of numerous clinically successful therapeutics, particularly in oncology.[1] Its inherent ability to form critical hydrogen bond interactions, especially with the hinge region of kinase active sites, renders it an ideal starting point for the rational design of targeted inhibitors.[2]
Within this important class of heterocycles, 4,6-dichloro-N-phenylpyrimidin-2-amine stands out as a particularly versatile and strategic starting material. The presence of two reactive chlorine atoms at the C4 and C6 positions allows for a systematic and predictable exploration of chemical space through sequential or symmetrical nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the application of this key intermediate in medicinal chemistry, focusing on the synthesis of potent kinase inhibitors, detailing field-proven experimental protocols, and elucidating the structure-activity relationships (SAR) that guide modern drug design.
Core Application: A Cornerstone in Kinase Inhibitor Development
The dysregulation of protein kinase signaling is a hallmark of numerous human diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a central focus of pharmaceutical research. The this compound scaffold provides an exceptional platform for generating vast libraries of kinase inhibitors, enabling the fine-tuning of potency and selectivity against specific targets.
Targeting the c-Met Proto-Oncogene
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[3] Aberrant activation of the HGF/c-Met signaling pathway is strongly implicated in the progression and metastasis of many cancer types.[4] As such, c-Met has emerged as a high-priority target for anticancer drug development.
Derivatives of N-phenylpyrimidin-2-amine have been successfully developed as potent c-Met inhibitors.[4][5] The general strategy involves the displacement of the chlorine atoms on the this compound core with various amine-containing moieties to occupy the ATP-binding pocket of the kinase.
Causality in Experimental Design: The 2-aminopyrimidine core typically serves as the "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region. The substituents introduced at the C4 and C6 positions are designed to extend into the hydrophobic regions of the ATP-binding site, often referred to as the "front pocket" and the "gatekeeper" region. The choice of nucleophiles for the SNAr reaction is therefore critical. For instance, the introduction of a piperazine ring at the C4 position can enhance solubility and provide a vector for further substitution to pick up additional interactions within the solvent-exposed region of the active site.[6]
The following workflow illustrates the general synthetic approach to diversify the core scaffold for targeting kinases like c-Met.
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Introduction: The Pyrimidine Core and its Privileged Role in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of Novel Bioactive Compounds from 4,6-dichloro-N-phenylpyrimidin-2-amine
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is deeply embedded in biological processes.[2] This inherent biocompatibility, combined with its versatile chemical reactivity, has made the pyrimidine ring a central feature in a multitude of FDA-approved therapeutics, including anticancer agents like Gleevec, antivirals, and antimicrobial drugs.[3][4] The synthetic versatility of the pyrimidine core allows for the creation of large, structurally diverse libraries of compounds for screening against various biological targets.[4]
This guide focuses on a particularly valuable starting material: This compound . This compound is an ideal scaffold for diversification due to three key features:
-
Two Reactive Sites: The chlorine atoms at the C4 and C6 positions are excellent leaving groups, highly activated for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5]
-
Potential for Regioselectivity: The electronic properties of the pyrimidine ring often lead to differential reactivity at the C4 and C6 positions, enabling sequential, controlled modifications.[6][7]
-
A Stable Core: The N-phenylpyrimidin-2-amine moiety provides a stable anchor, allowing for extensive chemical manipulation at the C4 and C6 positions without degradation of the core structure.
This document serves as a comprehensive guide for researchers and drug development professionals, providing both the theoretical basis and practical, step-by-step protocols for transforming this compound into novel compound libraries with significant therapeutic potential.
Part 1: Foundational Synthetic Strategies and Mechanistic Insights
The development of novel derivatives from the this compound scaffold primarily relies on two powerful reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Understanding the principles behind each is critical for successful library synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the predominant mechanism for substituting the chloro groups on the pyrimidine ring.[8] The electron-deficient nature of the pyrimidine, caused by its two electronegative nitrogen atoms, makes the ring highly susceptible to attack by nucleophiles.[8]
Causality of Reactivity: The reaction proceeds through a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-poor carbon at either the C4 or C6 position. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride ion, yielding the final substituted product.[8] In the case of this compound, the C4 and C6 positions are electronically equivalent, meaning the initial mono-substitution can occur at either site without significant preference.
Caption: SNAr Mechanism on the Pyrimidine Core.
Common nucleophiles for this reaction include:
-
Amines (Primary and Secondary): To form aminopyrimidines. These reactions can be performed under thermal conditions, often with a base like K₂CO₃ or Et₃N in a polar aprotic solvent like DMF or THF.[9][10]
-
Alcohols/Phenols: To form alkoxy- or aryloxypyrimidines. These reactions typically require a strong base, such as sodium hydride (NaH) or sodium tert-butoxide, to first deprotonate the alcohol.[9]
-
Thiols/Thiophenols: To form thioethers, generally under basic conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, offering a pathway to derivatives not accessible through SNAr.
The Suzuki-Miyaura Coupling: This is the most prevalent cross-coupling reaction used for this scaffold. It forges a C-C bond between the pyrimidine ring and an organoboron reagent (boronic acid or ester).[6]
Causality of Regioselectivity: A key advantage of the Suzuki coupling on dichloropyrimidines is its inherent regioselectivity. The chlorine atom at the C4 position is generally more reactive towards the initial oxidative addition of the palladium catalyst than the chlorine at C6.[6][7] This preferential reactivity allows for selective mono-arylation at the C4 position under controlled conditions. The second coupling at C6 can then be achieved under more forcing conditions (e.g., higher temperature) or in a sequential one-pot reaction.[3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Part 2: Experimental Protocols and Data Presentation
The following protocols are detailed, self-validating methodologies. Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial at each stage.
Protocol 1: Mono-Amination at C4/C6 via SNAr
This protocol describes the reaction of this compound with a primary or secondary amine to yield a mono-substituted product.
Table 1: Reagents and Conditions for Mono-Amination
| Parameter | Value/Reagent | Purpose |
| Starting Material | This compound | Electrophile |
| Nucleophile | Primary or Secondary Amine (1.1 equiv.) | To displace one chlorine atom |
| Base | Triethylamine (Et₃N) (2.2 equiv.) | Acid scavenger |
| Solvent | Tetrahydrofuran (THF), anhydrous | Reaction medium |
| Temperature | Room Temperature | Controlled reaction condition |
| Reaction Time | 12-24 hours (monitor by TLC) | To allow for completion |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL), add triethylamine (2.2 mmol).
-
Slowly add a solution of the desired amine (1.1 mmol) in anhydrous THF (5 mL) to the reaction mixture at room temperature.[11]
-
Stir the reaction mixture overnight (12-24 hours). Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1M HCl, water, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[10]
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.
Protocol 2: Regioselective Mono-Arylation at C4 via Suzuki-Miyaura Coupling
This protocol leverages the higher reactivity of the C4 position to achieve selective mono-arylation.[6]
Table 2: Reagents and Conditions for Regioselective C4-Arylation
| Parameter | Value/Reagent | Purpose |
| Starting Material | This compound | Electrophile |
| Coupling Partner | Arylboronic Acid (1.2 equiv.) | Source of aryl group |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv.) | Palladium(0) source |
| Base | K₂CO₃ (2.0 equiv.) | Activates boronic acid |
| Solvent | Dioxane/H₂O (4:1) | Solvent system |
| Temperature | 80-90 °C | Thermal energy for catalysis |
| Reaction Time | 8-16 hours (monitor by TLC) | To allow for completion |
Step-by-Step Procedure:
-
In a flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the Pd(PPh₃)₄ catalyst (0.05 mmol).[12]
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the dioxane/H₂O (4:1, 10 mL) solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours under the inert atmosphere. Monitor progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: One-Pot Sequential Di-Arylation (Suzuki-Miyaura)
This advanced protocol allows for the creation of asymmetric di-aryl pyrimidines in a single reaction vessel, improving efficiency.[3]
Caption: Workflow for One-Pot Di-Arylation.
Step-by-Step Procedure:
-
C4-Coupling: Follow steps 1-4 from Protocol 2, but use a solvent mixture of ethanol, toluene, and water. Heat the reaction to 55-60 °C for 12 hours or until TLC/LC-MS shows complete consumption of the starting material.[3] Do not perform a work-up.
-
C6-Coupling: To the same reaction vessel, add the second, different arylboronic acid (1.2 equiv.) and more base (e.g., K₂CO₃, 1.0 equiv.).
-
Increase the reaction temperature to 90 °C and stir for an additional 12 hours.[3]
-
Once the mono-arylated intermediate is consumed, cool the reaction and perform the work-up and purification as described in Protocol 2 (steps 6-9).
Part 3: Purification, Characterization, and Biological Evaluation
Purification and Characterization: Following synthesis, purification is paramount. Column chromatography using silica gel with a gradient of ethyl acetate and hexane is typically effective. The structure and purity of the final compounds must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Potential Applications and Screening: Derivatives of the pyrimidine scaffold have demonstrated a vast range of biological activities.[13] Novel compounds synthesized from this compound could be screened for various therapeutic applications, including:
-
Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, which are crucial in cancer signaling pathways.[1][14] Compounds can be screened against panels of cancer cell lines (e.g., breast, colon, lung) to assess their anti-proliferative effects.[15][16]
-
Anti-inflammatory Activity: Certain pyrimidine analogs have shown potent anti-inflammatory effects, for instance, by inhibiting enzymes like COX-2.[15][17]
-
Antimicrobial and Antiviral Activity: The pyrimidine core is present in many agents used to treat infectious diseases.[2]
Initial screening should involve in vitro assays relevant to the desired target, followed by more complex cell-based assays and, for promising candidates, in vivo studies.
References
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Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(49), 8755-8757. Available at: [Link]
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Sharma, A., & Sharma, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(02), 1135–1147. Available at: [Link]
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Gucký, T., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2631. Available at: [Link]
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Goud, B. S., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100863. Available at: [Link]
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Handy, S. T., & Zhang, Y. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Available at: [Link]
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Abdelgawad, M. A., et al. (2021). A mini review of pyrimidine and fused pyrimidine marketed drugs. Journal of Advanced Pharmacy Research, 5(2), 123-135. Available at: [Link]
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Rauf, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6296. Available at: [Link]
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Gomaa, A. M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 77-100. Available at: [Link]
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Han, Y., & Han, W. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 29(14), 1809-1814. Available at: [Link]
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Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. Available at: [Link]
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Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6796-6819. Available at: [Link]
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Sahu, M., et al. (2013). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. Available at: [Link]
-
Dowling, J. E., et al. (2010). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. The Journal of Organic Chemistry, 75(15), 5163–5173. Available at: [Link]
-
Krasavin, M., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(19), 6610. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1351. Available at: [Link]
-
Mohammadi-Far, M., et al. (2025). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o648. Available at: [Link]
-
Shi, D., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o646–o647. Available at: [Link]
-
Jo, A., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1054–1066. Available at: [Link]
-
Shalini, K., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 10, S1637-S1642. Available at: [Link]
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Selective Functionalization of Dichloropyrimidines at C4 and C6: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Dichloropyrimidines, particularly those substituted at the 4- and 6-positions, are highly versatile building blocks. Their two reactive chlorine atoms serve as handles for the sequential and selective introduction of a wide array of substituents, enabling the rapid generation of molecular diversity. This guide provides an in-depth exploration of the key strategies for the functionalization of the C4 and C6 positions of dichloropyrimidines, with a focus on the underlying principles that govern regioselectivity and practical, field-tested protocols.
The Reactivity Landscape: Understanding Regioselectivity
The functionalization of 4,6-dichloropyrimidines is primarily governed by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3] A critical aspect of these transformations is the inherent difference in reactivity between the C4 and C6 positions.
Generally, the C4 (and symmetrically equivalent C6) position is more reactive towards nucleophilic attack and oxidative addition of palladium catalysts than the C2 position.[3][4] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4/C6 positions, which are para to a ring nitrogen.[4][5] However, this intrinsic selectivity is not absolute and can be modulated by several factors, including:
-
Electronic Effects of Ring Substituents: The presence of other substituents on the pyrimidine ring can significantly influence the reactivity and regioselectivity.
-
Nature of the Nucleophile/Coupling Partner: The choice of the incoming group is a critical determinant of the reaction outcome.
-
Reaction Conditions: Solvent, base, temperature, and the specific catalyst system play a pivotal role in directing the functionalization.[6]
This guide will delve into the practical application of these principles for achieving selective C4 and C6 functionalization.
Core Synthetic Strategies and Protocols
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental and often straightforward method for introducing nucleophiles onto the pyrimidine ring. The high susceptibility of 4,6-dichloropyrimidines to SNAr is due to the electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms.[2]
Causality Behind Experimental Choices: In SNAr reactions, the choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to dissolve the pyrimidine substrate and the nucleophile, and to stabilize the charged Meisenheimer intermediate. The base is selected to deprotonate the nucleophile, increasing its nucleophilicity. The reaction temperature is optimized to provide sufficient energy to overcome the activation barrier without promoting side reactions.
Protocol: Mono-amination of 4,6-Dichloropyrimidine with an Adamantane-Containing Amine [2]
This protocol describes the catalyst-free mono-amination of 4,6-dichloropyrimidine.
-
Materials:
-
4,6-Dichloropyrimidine (1.0 mmol)
-
Adamantane-containing amine (1.0 mmol)
-
Potassium carbonate (K₂CO₃, 4.0 mmol)
-
Dimethylformamide (DMF, 5 mL)
-
-
Procedure:
-
To a solution of 4,6-dichloropyrimidine in DMF, add the adamantane-containing amine and potassium carbonate.
-
Heat the reaction mixture to 140 °C and stir until the starting material is consumed (monitor by Thin Layer Chromatography - TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-aminated product.
-
Data Presentation: Influence of Amine Steric Hindrance on SNAr Yield [7]
| Amine Substituent | Steric Hindrance | Yield (%) |
| Unhindered primary amine | Low | ~100 |
| Primary amine with adamantane core | Moderate | 76-77 |
| Bulky secondary amine | High | 60-65 |
This data clearly demonstrates that as the steric bulk of the amine nucleophile increases, the yield of the mono-amination product decreases, highlighting the importance of steric factors in SNAr reactions.
Logical Relationship Diagram: SNAr Mechanism
Caption: Generalized mechanism for the SNAr reaction on 4,6-dichloropyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds, and dichloropyrimidines are excellent substrates for these transformations.[3][4]
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between the dichloropyrimidine and an organoboron reagent.[8]
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is paramount in Suzuki coupling.[9] For instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst.[9] The base (e.g., potassium carbonate, potassium phosphate) is essential for the transmetalation step. The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents. Microwave irradiation can be employed to significantly reduce reaction times.[9]
Protocol: Microwave-Assisted Regioselective Suzuki Coupling at C4 [9][10]
This protocol outlines a rapid and efficient method for the mono-arylation of a 2,4-dichloropyrimidine analog at the C4 position. A similar regioselectivity is expected for 4,6-dichloropyrimidines.
-
Materials:
-
Dichloropyrimidine (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of ethanol, toluene, and water)
-
-
Procedure:
-
In a microwave vial, combine the dichloropyrimidine, boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the solvent system.
-
Seal the vial and heat in a microwave reactor at a set temperature (e.g., 90 °C) for a short duration (e.g., 15 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Experimental Workflow: One-Pot Double Suzuki Coupling
Caption: Workflow for a one-pot sequential double Suzuki coupling reaction.[1]
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds, offering a powerful alternative to SNAr for the synthesis of aminopyrimidines.[11][12] It often provides higher regioselectivity and proceeds under milder conditions than SNAr.[11]
Causality Behind Experimental Choices: The key to a successful Buchwald-Hartwig amination lies in the selection of the palladium precatalyst and a suitable phosphine ligand.[13] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reductive elimination step.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine.[3] Anhydrous and deoxygenated conditions are typically necessary to prevent catalyst deactivation.
Protocol: General Procedure for Buchwald-Hartwig Amination [4]
-
Materials:
-
Dichloropyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., a Buchwald-type ligand, 4 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.4 mmol)
-
Anhydrous, deoxygenated solvent (e.g., toluene or THF)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the palladium precatalyst, ligand, and base.
-
Add the dichloropyrimidine and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Data Presentation: Buchwald-Hartwig vs. SNAr for Amination [11]
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Regioselectivity | Typically high, favoring C4 | Generally low to moderate, often yielding mixtures |
| Reaction Conditions | Milder, often at or below room temperature | Can require elevated temperatures |
| Catalyst | Requires a palladium catalyst and a specialized ligand | Typically uncatalyzed |
| Substrate Scope | Broad, tolerant of a wide range of amines | Can be limited by amine nucleophilicity |
| Cost & Complexity | Higher cost and more complex setup | Lower cost and simpler |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a dichloropyrimidine and a terminal alkyne, a valuable transformation for introducing alkynyl moieties.[14][15] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[15]
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, like CuI, as a co-catalyst.[16] An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne.
Protocol: General Procedure for Sonogashira Coupling [16]
-
Materials:
-
4,6-Dichloropyrimidine derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
In a reaction flask under an inert atmosphere, combine the dichloropyrimidine, palladium catalyst, and copper(I) iodide in the solvent.
-
Add the amine base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
After the reaction is complete, filter off the salts and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the alkynylated pyrimidine.
-
Decision Guide: Choosing the Right Functionalization Strategy
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-dichloro-N-phenylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4,6-dichloro-N-phenylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The primary synthetic route to this compound involves the reaction of 2,4,6-trichloropyrimidine with aniline. While seemingly straightforward, this reaction is a classic case of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system, presenting significant challenges in controlling regioselectivity and preventing over-reaction. The C4 and C6 positions on the pyrimidine ring are kinetically favored for nucleophilic attack over the C2 position, making the selective synthesis of the desired C2-aminated product a non-trivial task.[1][2]
This guide provides a structured approach to overcoming these challenges through a detailed troubleshooting section in a question-and-answer format, supplementary FAQs, and validated experimental protocols.
Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The synthesis hinges on the SNAr mechanism. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of three chlorine atoms, makes the carbon atoms of the C-Cl bonds highly electrophilic. Aniline, acting as a nucleophile, attacks one of these carbons, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a chloride ion restores the aromaticity of the ring, yielding the substituted product.[2]
Caption: Troubleshooting workflow for low reaction yield.
Q2: My main product is 4-anilino-2,6-dichloropyrimidine, not the desired 2-anilino isomer. How can I improve regioselectivity?
A2: This is the central challenge of this synthesis. The C4 and C6 positions of 2,4,6-trichloropyrimidine are electronically more activated and thus more susceptible to nucleophilic attack than the C2 position. [1]
-
Causality: The two nitrogen atoms in the pyrimidine ring exert a stronger electron-withdrawing effect on the adjacent (C2, C4, C6) positions. The C4 and C6 positions are para and ortho to the ring nitrogens, respectively, while the C2 position is between them. This results in C4/C6 being the kinetically favored sites of attack.
-
Strategies for C2 Selectivity:
-
Temperature Control: While C4/C6 are kinetically favored, the C2-substituted product can be the thermodynamically more stable isomer under certain conditions. Running the reaction at lower temperatures (e.g., 0-25°C) for extended periods can sometimes favor the kinetic C4/C6 product, while carefully controlled higher temperatures might allow for equilibration or favor direct attack at C2, though this is less common. A systematic temperature screen is recommended.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Less polar, non-coordinating solvents like toluene or xylene may favor C2 substitution compared to highly polar solvents like DMF. The rationale is that polar solvents may better stabilize the more polarized transition state leading to C4/C6 substitution.
-
Steric Hindrance: While aniline is not particularly bulky, using a bulkier aniline derivative can sometimes steer substitution towards the less hindered C2 position. This is a substrate-dependent strategy.
-
Catalysis (Alternative Route): For definitive C2 selectivity, a different synthetic approach is often necessary. A Palladium-catalyzed Buchwald-Hartwig amination can offer superior regioselectivity. [3][4]This method has its own set of optimization parameters (ligand, base, catalyst) but can be highly effective for forming specific C-N bonds. [5] Q3: I'm getting a mixture of mono-, di-, and even tri-substituted products. How can I stop the reaction at the desired mono-substitution?
-
A3: Over-reaction occurs because the mono-substituted product is still reactive towards aniline.
-
Causality: The initial product, this compound, still possesses two reactive C-Cl bonds. The N-phenylamino group at C2 is electron-donating, which slightly deactivates the ring towards further SNAr, but not enough to completely prevent a second or third substitution, especially under forcing conditions (high temperature, long reaction times, excess aniline).
-
Control Measures:
-
Stoichiometry is Key: Use a strict 1:1 molar ratio of 2,4,6-trichloropyrimidine to aniline, or even a slight excess of the trichloropyrimidine (e.g., 1.1 equivalents). Using an excess of aniline will strongly favor the formation of di- and tri-substituted products.
-
Controlled Addition: Add the aniline slowly (e.g., via syringe pump) to a solution of the 2,4,6-trichloropyrimidine and base. This keeps the instantaneous concentration of the nucleophile low, minimizing the chance of a second attack on the product molecule.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the less favorable second and third substitutions.
-
Monitor Reaction Progress: Carefully monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting 2,4,6-trichloropyrimidine is consumed and before significant amounts of di-substituted byproducts appear.
-
Frequently Asked Questions (FAQs)
What is the best general-purpose solvent and base combination to start with? A good starting point is acetonitrile (ACN) as the solvent and N,N-diisopropylethylamine (DIPEA) as the base. ACN is a polar aprotic solvent that facilitates SNAr, and DIPEA is a bulky, non-nucleophilic base that effectively scavenges HCl without interfering in the reaction.
How can I effectively purify the final product from byproducts and starting materials? Purification can be challenging due to the similar polarities of the isomers.
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the desired C2 isomer from the C4/C6 isomer and di-substituted byproducts.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can be an effective way to obtain highly pure material.
-
Acid/Base Extraction: If significant amounts of unreacted aniline remain, an acidic wash (e.g., with 1M HCl) of the organic layer during workup will protonate and remove it into the aqueous phase.
Is the Buchwald-Hartwig amination a better alternative? It can be, especially if high regioselectivity and yield are critical and SNAr methods fail. The Buchwald-Hartwig reaction uses a palladium catalyst and a specialized phosphine ligand to couple the aryl halide and amine. [5]It often proceeds under milder conditions and can provide access to products that are difficult to synthesize via SNAr. However, it requires careful exclusion of oxygen, and the catalysts and ligands can be expensive. [3]
Process Optimization Data
The following table summarizes key reaction parameters and their expected impact on the synthesis of this compound from 2,4,6-trichloropyrimidine and aniline.
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on C2-Selectivity | Rationale & Remarks |
| Temperature | Low (0-25°C) | Lower reaction rate | May favor kinetic C4/C6 product | Minimizes over-reaction and decomposition. |
| Moderate (50-80°C) | Good reaction rate | Variable; requires optimization | A good starting range for screening. | |
| High (>100°C) | Risk of decomposition/tar | May favor thermodynamic product | Increases risk of di- and tri-substitution. | |
| Solvent | ACN, DMF | High | Moderate | Polar aprotic; stabilizes Meisenheimer complex. |
| Toluene, Dioxane | Moderate | Potentially Higher | Less polar; may disfavor the more polar C4/C6 transition state. | |
| Alcohols (e.g., EtOH) | Low | Poor | Risk of solvolysis (reaction with solvent). | |
| Aniline Equiv. | < 1.0 | Incomplete conversion | High | Starves reaction to prevent over-substitution. |
| 1.0 - 1.1 | Optimal for mono | Good | Best balance for mono-substitution. | |
| > 1.5 | Low yield of mono | Poor | Strongly favors di- and tri-substitution. | |
| Base | TEA, DIPEA | Essential | Neutral | Non-nucleophilic acid scavenger. |
| K₂CO₃, Cs₂CO₃ | Essential | Neutral | Heterogeneous base, can be effective but may require longer reaction times. |
Detailed Experimental Protocols
Protocol 1: Optimized Nucleophilic Aromatic Substitution (SNAr)
This protocol is a starting point and should be optimized by monitoring the reaction progress.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4,6-trichloropyrimidine (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of pyrimidine).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the stirred solution.
-
Nucleophile Addition: In a separate flask, dissolve aniline (1.0 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the pyrimidine solution over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and monitor its progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).
-
Workup: Once the starting pyrimidine is consumed (typically 4-12 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x), 1M HCl (1x) to remove excess aniline and DIPEA salts, and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
This is an alternative for achieving high selectivity. Strict anaerobic conditions are crucial.
-
Setup: In a glovebox, add 2,4,6-trichloropyrimidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) to a flame-dried Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox. Add anhydrous toluene (10 mL per mmol of pyrimidine) followed by aniline (1.0 eq) via syringe under a positive pressure of argon.
-
Reaction: Heat the mixture to 90-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion (typically 6-24 hours), cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify by flash column chromatography as described in Protocol 1.
References
- De, A., et al. (2022). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate.
- Google Patents. (1998). Process for preparing 4,6-dichloro-pyrimidine. US6018045A.
- Google Patents. (1995). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. US5563270A.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(23), 7169. [Link]
-
NIH National Center for Biotechnology Information. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(11), 13532-13548. [Link]
-
ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
Sources
troubleshooting low yield in Buchwald-Hartwig amination of pyrimidines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often sensitive cross-coupling reaction. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you navigate the complexities of C-N bond formation on the pyrimidine scaffold.
Introduction: The Challenge of Pyrimidine Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds. However, when applied to electron-deficient heteroaromatics like pyrimidines, the reaction can be challenging. The inherent electronic properties of the pyrimidine ring can lead to catalyst inhibition, side reactions, and ultimately, low yields. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address the most common problems encountered during the Buchwald-Hartwig amination of pyrimidines.
Question 1: I am seeing no product or very low conversion of my starting material. What are the most likely causes?
This is the most frequent issue and typically points to a problem with one of the core components of the reaction: the catalyst, ligand, base, or solvent.
Answer:
Low or no conversion is often due to catalyst deactivation or inhibition. The electron-deficient nature of the pyrimidine ring and the presence of multiple nitrogen atoms can poison the palladium catalyst.
Here is a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection:
-
The Problem: Your current catalyst/ligand system may not be suitable for your specific pyrimidine substrate. The choice of ligand is critical as it influences the stability and reactivity of the palladium center.
-
The Solution:
-
Switch to a More Electron-Rich, Bulky Ligand: For electron-deficient pyrimidines, highly active and sterically hindered biarylphosphine ligands are often required. Consider switching to ligands like RuPhos, XPhos, or SPhos. These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Use a Pre-formed Catalyst: Using a pre-formed palladium catalyst (e.g., a G3 or G4 palladacycle) can provide a more active and stable catalytic species from the start of the reaction, compared to generating the active catalyst in situ from a palladium source like Pd(OAc)2 or Pd2(dba)3.
-
2. Choice of Base:
-
The Problem: The base can play a dual role, both activating the amine and influencing the catalyst's stability. An inappropriate base can lead to side reactions or fail to deprotonate the amine effectively.
-
The Solution:
-
Strong, Non-Nucleophilic Bases are Preferred: Sodium tert-butoxide (NaOtBu) is a common and effective base for this transformation. However, if your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).
-
Base Solubility: Ensure your base has some solubility in the reaction solvent. If the base is completely insoluble, the reaction may be very slow.
-
3. Solvent Considerations:
-
The Problem: The solvent not only dissolves the reactants but also influences the catalytic cycle.
-
The Solution:
-
Aprotic, Polar Solvents are Generally Best: Toluene, dioxane, and THF are common choices. Toluene is often a good starting point due to its ability to dissolve many organic substrates and its relatively high boiling point. Dioxane is also widely used and can be effective.
-
Avoid Protic Solvents: Protic solvents like alcohols or water can interfere with the catalyst and the strong base.
-
4. Rigorous Exclusion of Air and Moisture:
-
The Problem: The palladium(0) active catalyst and the phosphine ligands are highly sensitive to oxidation. Any oxygen present can lead to catalyst decomposition. Strong bases like NaOtBu are also very hygroscopic.
-
The Solution:
-
Degas Your Solvent: Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Use a Glovebox: If possible, set up your reactions in a glovebox to maintain an inert atmosphere.
-
Ensure Dry Reagents and Glassware: Dry your glassware in an oven overnight and cool it under a stream of inert gas. Use anhydrous solvents and ensure your amine and pyrimidine starting materials are dry.
-
Question 2: My reaction starts but then stalls, leaving a significant amount of starting material. What is happening?
Answer:
Reaction stalling often indicates catalyst decomposition over the course of the reaction or product inhibition.
-
Catalyst Decomposition: The active catalytic species may not be stable under the reaction conditions for the entire reaction time.
-
Troubleshooting:
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Increase Catalyst Loading: A modest increase in catalyst loading (from 1-2 mol% to 3-5 mol%) can sometimes compensate for catalyst decomposition.
-
Change the Ligand: Some ligands form more stable palladium complexes than others. If you are using a simple phosphine ligand, switch to a more robust biarylphosphine ligand.
-
-
-
Product Inhibition: The product of the reaction, an N-aryl pyrimidine, can sometimes bind to the palladium catalyst more strongly than the starting materials, effectively inhibiting the catalytic cycle.
-
Troubleshooting: This is a more challenging problem to solve. Changing the ligand to one that is more sterically hindered can sometimes disfavor product binding and promote catalyst turnover.
-
Question 3: I am observing significant side products, such as hydrodehalogenation of my pyrimidine. How can I minimize this?
Answer:
Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction, particularly with more reactive aryl halides.
-
Mechanism of Hydrodehalogenation: This side reaction can occur through various pathways, often involving the phosphine ligand or impurities in the reaction mixture.
-
Troubleshooting Strategies:
-
Choice of Base: Strong bases like NaOtBu can sometimes promote this side reaction. Switching to a weaker base like K3PO4 or Cs2CO3 may help.
-
Ligand Effects: The structure of the phosphine ligand can influence the rate of hydrodehalogenation. Experimenting with different ligands is a good strategy.
-
Reaction Temperature: Lowering the reaction temperature can often suppress this and other side reactions.
-
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Halopyrimidine
This protocol provides a starting point for the amination of a halopyrimidine. Optimization of the ligand, base, solvent, and temperature will likely be necessary for a specific substrate.
Materials:
-
Halopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum
Procedure:
-
In a glovebox: To the reaction vial, add the halopyrimidine, amine, palladium pre-catalyst, and base.
-
Add the anhydrous, degassed solvent to the vial.
-
Seal the vial with the screw cap.
-
Remove the vial from the glovebox and place it in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a few milliliters of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The choice of ligand is often the most critical parameter to optimize. The following table provides a hypothetical comparison of different ligands for the amination of 2-chloropyrimidine with a primary amine.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| P(t-Bu)3 | Pd2(dba)3 | NaOtBu | Toluene | 100 | 45 |
| XPhos | XPhos Pd G3 | NaOtBu | Toluene | 100 | 92 |
| RuPhos | RuPhos Pd G2 | K3PO4 | Dioxane | 110 | 88 |
| SPhos | SPhos Pd G2 | Cs2CO3 | Toluene | 100 | 95 |
This data is illustrative and actual results will vary depending on the specific substrates.
Visualizations
Troubleshooting Workflow
Caption: Key steps and potential failure points in the Buchwald-Hartwig catalytic cycle.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Devine, P. N., & Krska, S. W. (2018). Practical applications of palladium-catalyzed C–N cross-coupling reactions. Tetrahedron Letters, 59(38), 3467-3476. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of 5-Bromo- and 5-Chloropyrimidines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Technical Support Center: Purification of 4,6-dichloro-N-phenylpyrimidin-2-amine
Welcome to the dedicated support center for the chromatographic purification of 4,6-dichloro-N-phenylpyrimidin-2-amine (CAS RN: 28230-48-0).[1] This guide is designed for researchers and drug development professionals to provide practical, field-tested advice for achieving high purity of this key synthetic intermediate. We will move beyond basic protocols to address the nuances and common challenges encountered during its purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's properties is the foundation of a successful purification strategy.
-
Structure and Polarity: The molecule contains a dichloropyrimidine core and a phenylamine substituent, lending it moderate polarity. The two chlorine atoms are electron-withdrawing, and the secondary amine provides a hydrogen bond donor site. Its calculated XLogP3 is 3.6, indicating significant non-polar character as well.[2]
-
Solubility: It is generally soluble in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[3] Its solubility in non-polar solvents like hexanes is limited, which is advantageous for column chromatography.
-
Stability: While generally stable, chlorinated heterocyclic amines can be sensitive to highly acidic conditions. Standard silica gel, which is slightly acidic, is usually well-tolerated, but stability should always be verified if recovery is poor.[4]
Q2: What are the most common impurities found in a crude sample of this compound?
A2: Impurities typically stem from the synthetic route. Common sources include:
-
Unreacted Starting Materials: Such as 2,4,6-trichloropyrimidine or aniline.
-
Isomeric Byproducts: Depending on the synthetic conditions, isomers may form.
-
Over-reaction Products: Further substitution on the pyrimidine ring or the phenyl group.
-
Solvent and Reagent Residues: Residual solvents or basic catalysts used in the synthesis.
Q3: How do I select the optimal stationary and mobile phases for this purification?
A3: The selection process is systematic and begins with Thin Layer Chromatography (TLC).
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm) is the most common and effective choice for this compound. Its slightly acidic nature is generally not detrimental. If compound degradation is suspected, deactivated (neutral) silica or alumina can be used as alternatives.[4]
-
Mobile Phase (Eluent): The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4 on the TLC plate for optimal separation.
-
Starting Point: Begin with a non-polar solvent system, typically a mixture of hexanes (or heptane) and ethyl acetate. A good starting ratio is 9:1 (Hexanes:EtOAc).
-
Optimization: Gradually increase the proportion of the more polar solvent (ethyl acetate) to achieve the target Rf. The polarity of the mobile phase is a critical factor in achieving good separation.[5]
-
Alternative Solvents: If separation from a key impurity is poor, consider replacing ethyl acetate with dichloromethane (DCM) or using a ternary system (e.g., Hexanes/DCM/EtOAc). The choice of solvents directly influences the interactions between your sample, the stationary phase, and the mobile phase, thereby affecting separation.[6]
-
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the column chromatography process.
Problem 1: My compound is not eluting from the column, or the elution is very slow and smeared (tailing).
-
Causality: This issue, known as excessive retention or tailing, occurs when the compound interacts too strongly with the silica gel. The mobile phase is not polar enough to effectively displace the molecule and move it through the column.
-
Solution:
-
Increase Eluent Polarity: If the compound has started to elute but is tailing, you can increase the polarity of the mobile phase mid-run.[4] For example, if you are running 8:2 Hexanes:EtOAc, switch to a 7:3 or even 6:4 mixture. This will increase the eluting power of the solvent and accelerate your compound's movement.
-
Re-evaluate Solvent System: If the compound hasn't eluted at all after passing several column volumes of solvent, your initial mobile phase choice is likely too non-polar. Run a new series of TLC plates with more polar solvent systems to find a suitable Rf before attempting the column again.
-
Check for Insolubility: In rare cases, the compound may have precipitated at the top of the column if it has poor solubility in the chosen eluent. This can be mitigated by using the dry-loading method.[7]
-
Problem 2: I'm getting poor separation between my product and a close-running impurity.
-
Causality: The selectivity of your chromatographic system is insufficient. This means the subtle differences in polarity between your product and the impurity are not being effectively exploited by the chosen stationary/mobile phase combination.
-
Solution:
-
Use a Gradient Elution: Instead of running the entire column with a single solvent mixture (isocratic elution), start with a lower polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to separate your compound from the close-running impurity. This is a powerful technique for improving resolution.
-
Change Solvent Selectivity: If a gradient doesn't work, change the composition of the mobile phase. For example, switch from a Hexanes/EtOAc system to a Hexanes/DCM system. DCM offers different selectivity compared to EtOAc and may resolve the compounds.
-
Optimize Column Parameters: Ensure your column is packed correctly without any channels or cracks. A poorly packed column will ruin separation. Also, use a column with a smaller diameter for a given amount of silica to increase the length of the separation path.[8]
-
Problem 3: My compound appears to be decomposing on the column, leading to low recovery.
-
Causality: The compound is unstable on the slightly acidic surface of the silica gel. Degradation can occur during the relatively long residence time on the column.[4]
-
Solution:
-
Confirm Instability: Spot your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If you see a new spot appear at the baseline or a streak originating from your product spot, it confirms instability on silica.
-
Deactivate the Silica: Before packing, prepare a slurry of the silica gel in your chosen non-polar solvent containing 0.5-1% triethylamine (Et3N). This will neutralize the acidic sites on the silica surface and can prevent the degradation of acid-sensitive compounds.[9]
-
Switch Stationary Phase: If deactivation is insufficient, consider using a different stationary phase like neutral or basic alumina, or Florisil.[4] Always test for stability and separation on the corresponding TLC plates first.
-
Problem 4: My crude material has very poor solubility in the mobile phase, making it difficult to load onto the column.
-
Causality: Loading a sample in a strong, highly polar solvent (like pure DCM or methanol) can wreck a separation before it even begins. This strong solvent will carry your compound partway down the column in a diffuse band.
-
Solution: Dry Loading
-
This is the preferred method for samples with low solubility in the eluent.[7] Dissolve your crude sample in a suitable solvent (e.g., DCM), add a small amount of silica gel (typically 5-10 times the mass of your sample), and then carefully remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
Data & Protocols
Table 1: Example Solvent Systems for TLC Analysis
This table provides starting points for developing your separation method. Rf values are approximate and will vary based on specific laboratory conditions and impurity profiles.
| Solvent System (Hexanes:Ethyl Acetate) | Approx. Rf of Product | Separation Notes |
| 95:5 | < 0.1 | Good for eluting very non-polar impurities (e.g., grease, hydrocarbon byproducts). |
| 90:10 | ~0.25 | A potential starting point for column elution. Check for separation from impurities. |
| 80:20 | ~0.45 | May be too high for optimal separation but useful for faster elution if purity is good. |
| 70:30 | > 0.6 | Useful for flushing the column after the product has eluted. |
Detailed Protocol: Flash Column Chromatography Purification
This protocol assumes a 1.0 g crude sample. Adjust silica and solvent volumes accordingly for different scales. A ratio of 70:1 silica gel to crude mixture is often a good starting point for challenging separations.[8]
1. Preparation and Packing:
- Select a glass column of appropriate size (e.g., 40 mm diameter).
- Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.
- In a beaker, prepare a slurry of ~70 g of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).
- Pour the slurry into the column. Use additional solvent and gentle tapping to ensure a uniform, well-settled bed.
- Drain the solvent until it is just level with the top of the silica bed. Do not let the column run dry.
- Carefully add a ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.
2. Sample Loading (Dry-Loading Method):
- Dissolve the 1.0 g crude sample in a minimal amount of DCM in a round-bottom flask.
- Add ~5-10 g of silica gel to the flask.
- Gently swirl and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[7]
- Carefully transfer this powder onto the top layer of sand in the packed column.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column, taking care not to disturb the top layers.
- Apply gentle positive pressure (using a pump or house air) to achieve a steady flow rate (approx. 2 inches/minute solvent level drop).
- Begin collecting fractions in test tubes. The size of fractions depends on the column size, but 15-20 mL per fraction is typical.
- If using a gradient, start with the low-polarity mobile phase (e.g., 90:10 Hexanes:EtOAc) and systematically increase the polarity (e.g., to 85:15, then 80:20) as the elution progresses.
4. Analysis:
- Monitor the fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions into a clean, tared round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
- Confirm purity by analytical methods such as NMR, LC-MS, or melting point.
Visual Workflow and Logic Diagrams
Diagram 1: General Workflow for Column Chromatography
This diagram outlines the complete process from initial analysis to the final pure compound.
Caption: Workflow from TLC analysis to pure compound.
Diagram 2: Troubleshooting Decision Tree for Poor Separation
This flowchart provides a logical path for addressing separation issues.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Managing Side Reactions in the Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for Substituted Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of this critical heterocyclic scaffold. This resource provides in-depth, experience-driven insights and actionable protocols to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems in a question-and-answer format, providing causal explanations and step-by-step mitigation strategies.
Problem 1: Formation of a Yellow, Fluorescent Byproduct in Biginelli Reactions
Q: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct instead of the desired dihydropyrimidinone (DHPM). What is this impurity and how can I prevent it?
A: This common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] Its formation is a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia.[1][2] The ammonia is often generated from the decomposition of urea at elevated temperatures.
Causality and Mitigation Strategies:
-
Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1][2] It is advisable to screen different catalysts to find one that preferentially promotes the desired reaction.
-
Order of Reactant Addition: Adding urea to the reaction mixture last can sometimes minimize its decomposition into ammonia, thereby reducing the prevalence of the Hantzsch pathway.[1][2]
Problem 2: Low Yield and Unreacted Starting Materials
Q: I'm observing a low yield of my desired pyrimidine, with a significant amount of starting materials remaining. What are the likely causes and how can I improve the conversion?
A: Low conversion in pyrimidine synthesis can be attributed to several factors, including inactive catalysis, suboptimal reaction conditions, or impure reactants.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low pyrimidine yield.
Detailed Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration, and for acid catalysts like HCl, the concentration must be appropriate.[1][2]
-
Reaction Time and Temperature: The reaction may need more time or a moderate temperature increase to reach completion. Monitor the progress closely using Thin Layer Chromatography (TLC).[1][2]
-
Reactant Purity: Impurities in starting materials can inhibit the reaction. Use high-purity reactants.[1]
-
Solvent Selection: The solvent choice is critical as it affects reactant solubility and reaction rates. While ethanol is common, exploring other solvents or solvent-free conditions may improve yields for specific substrates.[2][4]
Problem 3: N-Alkylation vs. O-Alkylation Selectivity Issues
Q: I am attempting to alkylate a pyrimidinone and obtaining a mixture of N- and O-alkylated products. How can I control the regioselectivity of this reaction?
A: The N- versus O-alkylation of ambident pyrimidinone anions is a classic challenge in synthetic chemistry.[5] The regioselectivity is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and substituents on the pyrimidine ring.
Factors Influencing N- vs. O-Alkylation:
| Factor | Favors N-Alkylation | Favors O-Alkylation | Rationale |
| Alkylating Agent | Hard electrophiles (e.g., dimethyl sulfate) | Soft electrophiles (e.g., alkyl iodides) | Based on Hard and Soft Acid and Base (HSAB) theory. The nitrogen atom is a harder nucleophile than the oxygen atom. |
| Counter-ion | Tightly associated cations (e.g., Li⁺) | Loosely associated cations (e.g., Cs⁺, K⁺) | Looser ion pairs increase the nucleophilicity of the oxygen atom. |
| Solvent | Protic solvents (e.g., ethanol) | Aprotic polar solvents (e.g., DMF, acetonitrile) | Aprotic solvents solvate the cation, leaving the anion more exposed and reactive, particularly the more electronegative oxygen. |
| Temperature | Higher temperatures | Lower temperatures | O-alkylation is often the kinetically favored product, while N-alkylation can be the thermodynamically favored product. |
| Substituents | Electron-donating groups | Electron-withdrawing groups | Substituents can alter the electron density at the nitrogen and oxygen atoms, influencing their relative nucleophilicity.[6] |
Protocol for Selective O-Alkylation:
A facile method for regioselective O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones involves using cesium carbonate (Cs₂CO₃) in DMF without any coupling reagents.[7]
-
To a solution of the 4,6-diphenylpyrimidin-2(1H)-one in DMF, add Cs₂CO₃.
-
Add the alkylating agent (e.g., an alkyl halide) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
Problem 4: Hydrolysis of Starting Materials or Intermediates
Q: My Pinner synthesis is failing, and I suspect hydrolysis of my amidine starting material. How can I prevent this?
A: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is sensitive to moisture. Hydrolysis of the amidine starting material or key intermediates can significantly reduce the yield or prevent the reaction from proceeding altogether.[2]
Preventative Measures:
-
Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions throughout the reaction. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[2]
-
Base Selection: The choice and stoichiometry of the base are critical. A non-aqueous base like sodium ethoxide is often preferred to minimize the introduction of water.[2]
Frequently Asked Questions (FAQs)
Q1: What are some common side reactions in the Pinner pyrimidine synthesis besides hydrolysis?
A1: Besides hydrolysis, the Pinner synthesis can be prone to self-condensation of the 1,3-dicarbonyl compound and incomplete cyclization.[1] Careful control of reaction temperature and base selection can help minimize these side reactions.[2]
Q2: Can homo-coupling occur during pyrimidine synthesis?
A2: Yes, under certain conditions, particularly in transition-metal-catalyzed cross-coupling reactions for C-H functionalization, homo-coupling of pyrimidine derivatives can occur as a side reaction.[8]
Q3: How can I purify my crude pyrimidine product if it contains N-acylurea byproducts from a Biginelli reaction?
A3: N-acylureas can form as byproducts in the Biginelli reaction.[1] Recrystallization is often an effective method for removing these impurities from the desired dihydropyrimidinone (DHPM) product.[1]
Q4: What is the role of a catalyst in pyrimidine synthesis?
A4: Catalysts, such as Brønsted or Lewis acids, are often essential for activating the carbonyl groups and promoting the cyclization and condensation steps in pyrimidine synthesis.[1][2] The choice of catalyst can significantly impact reaction rate, yield, and selectivity.[4]
Experimental Protocols
Protocol 1: Optimized Biginelli Reaction to Minimize Side Products
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) while minimizing the Hantzsch 1,4-dihydropyridine byproduct.
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (10 mmol) and the β-ketoester (10 mmol) in a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile).
-
Catalyst Addition: Add the chosen catalyst (e.g., a Lewis acid like Yb(OTf)₃ or a Brønsted acid like p-toluenesulfonic acid) in the appropriate catalytic amount.
-
Urea Addition: Add urea (12 mmol, 1.2 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a controlled, lower temperature (e.g., room temperature to 50°C).
-
Monitoring: Monitor the reaction's progress by TLC.[2]
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold solvent and recrystallize from a suitable solvent like ethanol to obtain the pure DHPM.[2]
Protocol 2: General Pinner Synthesis of a Substituted Pyrimidine
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines under anhydrous conditions.
-
Setup: Assemble oven-dried glassware under an inert atmosphere (nitrogen or argon).
-
Base Preparation: In a flask, prepare a solution of a non-aqueous base, such as sodium ethoxide in absolute ethanol.
-
Reactant Addition: To the base solution, add the 1,3-dicarbonyl compound (10 mmol) dropwise at a controlled temperature (e.g., 0°C).
-
Amidine Addition: Add the amidine hydrochloride (10 mmol) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by TLC.
-
Work-up: Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]
Visualizing Reaction Pathways
Caption: Competing pathways in the Biginelli reaction.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Pyrimidines.
- BenchChem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
-
ACS Publications. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation [mdpi.com]
Technical Support Center: Optimization of Dichloropyrimidine Amination
Welcome to the technical support center for the optimization of dichloropyrimidine amination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on this critical heterocyclic scaffold. Dichloropyrimidines are pivotal building blocks in medicinal chemistry, and their successful amination is often a rate-limiting step in the synthesis of novel therapeutic agents.
This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome common challenges, from low yields to poor regioselectivity.
Foundational Principles: Key Reaction Parameters & Their Impact
Success in dichloropyrimidine amination, particularly via Palladium-catalyzed Buchwald-Hartwig coupling, hinges on the careful orchestration of several key parameters. Understanding the role of each component is the first step toward rational optimization and troubleshooting.
-
The Palladium Catalyst & Precatalyst: The engine of the reaction is the active Pd(0) species, which undergoes oxidative addition with the dichloropyrimidine. Modern precatalysts (e.g., G3 or G4 palladacycles) are often preferred over traditional sources like Pd(OAc)₂ because they more cleanly and efficiently generate the active catalyst.[1] An inactive catalyst is a primary suspect for a failed reaction.
-
The Ligand: The ligand is arguably the most critical variable for success. It stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[2] The choice of ligand is highly dependent on the substrates. Bulky, electron-rich phosphine ligands are essential, especially for less reactive chloro-substituents.[1]
-
The Base: The base's primary role is to deprotonate the amine, making it a more potent nucleophile. However, the base can also influence catalyst activity and substrate stability. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[1][3] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are employed, often requiring higher temperatures.[1][4]
-
The Solvent: The solvent must solubilize all reaction components and be compatible with the reaction conditions. Anhydrous, degassed aprotic polar solvents like dioxane, toluene, or DMAc are typically used.[5]
-
Temperature & Reaction Time: These parameters are interdependent. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of side products. Typical temperatures range from room temperature to around 110 °C.[4][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My reaction has stalled, or I see no conversion to the desired aminated pyrimidine. What should I investigate first?
-
Answer: A lack of product formation often points to a problem with the catalytic cycle.
-
Potential Cause: Inactive Catalyst. The active Pd(0) species may not be forming efficiently. This is common when using Pd(II) sources like Pd(OAc)₂ without an effective reductant.
-
Solution: Switch to a modern, air-stable palladacycle precatalyst (e.g., BrettPhos Pd G3) which reliably forms the active Pd(0) species.[1] If using a Pd(II) source, consider a pre-activation step where the catalyst, ligand, and base are stirred together for a few minutes before adding the substrates.[1] The presence of trace water can sometimes facilitate this reduction.[7]
-
-
Potential Cause: Inappropriate Ligand. The chosen ligand may not be suitable for the specific dichloropyrimidine or amine.
-
Potential Cause: Poor Substrate Reactivity. Dichloropyrimidines are electron-deficient, but steric hindrance around the chlorine atoms can impede the reaction.
-
Solution: For sterically hindered substrates, increase the catalyst loading and/or reaction temperature. Ensure you are using a sufficiently bulky and electron-rich ligand to promote the oxidative addition step.[1]
-
-
Potential Cause: Oxygen Contamination. Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.
-
Solution: Ensure all reagents and the solvent are rigorously degassed. The reaction should be set up and run under a strictly inert atmosphere (Argon or Nitrogen), preferably in a glovebox.[8]
-
-
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)
-
Question: I am getting a mixture of the 4-amino and 2-amino pyrimidine products. How can I favor substitution at the C4 position?
-
Answer: The C4 position of 2,4-dichloropyrimidine is generally more electrophilic and thus more reactive toward nucleophilic attack. However, achieving high regioselectivity can be challenging.
-
Potential Cause: Reaction Mechanism. Under standard SNAr (Nucleophilic Aromatic Substitution) conditions without a catalyst, mixtures are common.[3][9] Palladium-catalyzed Buchwald-Hartwig amination generally offers superior regioselectivity, strongly favoring the C4 position.[3]
-
Solution: If you are not already, employ a palladium-catalyzed method. The steric bulk of the catalyst-ligand complex often directs the substitution to the more accessible C4 position.[3]
-
-
Potential Cause: Incorrect Base/Solvent System. Certain combinations can erode selectivity.
-
Solution: A screen of bases is highly recommended. For the amination of 6-aryl-2,4-dichloropyrimidines with secondary amines, a combination of LiHMDS as the base in THF has been shown to provide outstanding C4 selectivity (>99:1).[3] In contrast, using K₂CO₃ in DMAc gave poor selectivity (70:30).[3]
-
-
Issue 3: Formation of Side Products
-
Question: My reaction is messy, and besides my desired product, I'm observing significant side products like hydrodehalogenation or bis-amination. What can I do?
-
Answer: Side product formation depletes starting materials and complicates purification.
-
Potential Cause: Hydrodehalogenation. The chloro-group is replaced by a hydrogen atom. This can happen if the catalytic cycle is interrupted.
-
Solution: Optimize catalyst loading and ensure a robust ligand is used. Beta-hydride elimination, an unproductive side reaction, can sometimes be suppressed by using a ligand that promotes faster reductive elimination.[2]
-
-
Potential Cause: Bis-amination. Both chlorine atoms are substituted by the amine. This is common when using primary amines.
-
Solution: This is a significant challenge, especially with primary amines.[3] Use a 1:1 stoichiometry of the dichloropyrimidine to the amine. Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can sometimes provide a kinetic window where the mono-amination is favored.[3] Careful monitoring by LC-MS is crucial to stop the reaction before significant bis-amination occurs.
-
-
Potential Cause: Homocoupling. Dimerization of the amine or pyrimidine can occur.
-
Frequently Asked Questions (FAQs)
-
Q1: Should I use Buchwald-Hartwig or SNAr for my dichloropyrimidine amination?
-
A1: The choice depends on your specific goals. For high regioselectivity (favoring C4) and broad substrate scope, Buchwald-Hartwig is generally superior.[3][9] SNAr is simpler and lower cost as it doesn't require a catalyst, but it often yields mixtures of isomers and may require harsher conditions.[3][9]
-
-
Q2: My amine has a free N-H group (e.g., indole, imidazole). Will this interfere with the reaction?
-
A2: Yes, unprotected N-H groups on heterocyclic substrates can coordinate to the palladium catalyst and inhibit or deactivate it.[10] However, specific ligand systems, such as those based on tBuBrettPhos, have been developed that are highly effective for the amination of unprotected N-H containing heterocycles.[10] Using a strong base like LHMDS is often necessary to deprotonate both the coupling amine and the N-H on the substrate.[10]
-
-
Q3: How do I best screen for optimal reaction conditions?
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst/Ligand/Base Screening
This protocol is designed for parallel screening in a 24-well plate format.
-
Preparation: In a glovebox, arrange an array of reaction vials. To each designated vial, add the palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%).
-
Reagent Addition: To each vial, add the dichloropyrimidine substrate (1.0 equiv., e.g., 0.1 mmol) and the appropriate solid base (e.g., 1.4 equiv.).
-
Solvent & Amine Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M), followed by the amine coupling partner (1.2 equiv.).
-
Reaction: Seal the vials and place the reaction block on a magnetic stirrer hotplate set to the desired temperature (e.g., 80-100 °C).
-
Monitoring & Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine conversion and product ratio.
Data Presentation: Example Screening Results
The following table illustrates hypothetical results from a screening experiment to optimize the amination of 2,4-dichloro-6-phenylpyrimidine with morpholine.
| Entry | Pd Precatalyst (2 mol%) | Ligand (4 mol%) | Base (1.4 eq.) | Solvent | Temp (°C) | Yield (C4-isomer %) |
| 1 | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100 | 45% |
| 2 | BrettPhos Pd G3 | - | K₂CO₃ | Dioxane | 100 | 75% |
| 3 | BrettPhos Pd G3 | - | NaOtBu | Dioxane | 80 | 88% |
| 4 | BrettPhos Pd G3 | - | LHMDS | THF | 25 | 95% |
Data is illustrative and intended for comparison purposes only.
Visualization of Workflows
Diagram 1: General Optimization Workflow
This diagram outlines a logical flow for optimizing a new dichloropyrimidine amination reaction.
Caption: A workflow for systematic optimization of dichloropyrimidine amination.
Diagram 2: Troubleshooting Low Yield
This decision tree helps diagnose the root cause of a low-yielding reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. KitAlysis™ C-N (Buchwald-Hartwig) High-Throughput Screening Kit [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bristol.ac.uk [bristol.ac.uk]
removal of unreacted starting material from 4,6-dichloro-N-phenylpyrimidin-2-amine
Technical Support Center: Purification of 4,6-dichloro-N-phenylpyrimidin-2-amine
Last Updated: January 17, 2026
Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high product purity.
Introduction: The Importance of Purity
The synthesis of this compound, a crucial intermediate in the development of various therapeutic agents, typically involves the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with aniline. The primary challenge in this synthesis is not the reaction itself, but the subsequent removal of unreacted starting materials—aniline and 2,4,6-trichloropyrimidine—which can interfere with downstream applications and compromise final product integrity. This guide focuses on robust, validated methods to isolate the target compound with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: What are the most common impurities I should expect in my crude product?
The primary impurities are the unreacted starting materials: aniline and 2,4,6-trichloropyrimidine. Aniline is a basic, aromatic amine, while 2,4,6-trichloropyrimidine is a reactive, electron-deficient heterocycle.[1][2] Their distinct chemical properties are the key to their selective removal.
Q2: My initial purity check by Thin-Layer Chromatography (TLC) shows three spots. How do I identify them?
To identify the spots, you should run a TLC plate with three lanes: one for your crude reaction mixture, one for a pure standard of aniline, and one for a pure standard of 2,4,6-trichloropyrimidine.[3][4]
-
Aniline: Typically appears as a moderately polar spot.
-
2,4,6-trichloropyrimidine: Being less polar, it will have a higher Rf value (closer to the solvent front).
-
Product (this compound): Usually has an intermediate polarity and will appear between the two starting materials. A co-spot lane, where you spot the crude mixture on top of the starting material standards, can also help confirm identities.[4]
Q3: How can I effectively remove residual aniline from my crude mixture?
The most effective method is an acid-base liquid-liquid extraction .[5][6] Aniline is a relatively strong base (pKa of conjugate acid ≈ 4.6) and is readily protonated by a dilute aqueous acid, such as 1-2 M hydrochloric acid (HCl), to form the water-soluble anilinium chloride salt.[7][8] Your target product is a much weaker base due to the electron-withdrawing nature of the dichloropyrimidine ring and will remain in the organic layer. This allows for a clean separation using a separatory funnel.[9][10]
Q4: After an acid wash, my TLC still shows an impurity with a high Rf. What is it and how do I remove it?
This high-Rf impurity is almost certainly unreacted 2,4,6-trichloropyrimidine. Since it is a neutral organic molecule and lacks a basic handle for extraction, the best methods for its removal are recrystallization or column chromatography .[11][12] Recrystallization is often the most efficient method on a larger scale.
Q5: What is the best solvent for recrystallizing my product?
The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0-5 °C), while the 2,4,6-trichloropyrimidine impurity remains soluble in the cold solvent (in the mother liquor). Common choices include ethanol, isopropanol, or solvent mixtures like ethanol/water or toluene/heptane. Small-scale solvent screening is highly recommended to find the optimal system for your specific crude material.
Q6: My compound streaks badly on my silica gel TLC plate/column. What can I do?
Streaking of amines on acidic silica gel is a common problem caused by strong acid-base interactions.[13][14] To mitigate this, you can:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent.[4][15] This neutralizes the acidic sites on the silica, leading to sharper spots and better separation.
-
Use a Different Stationary Phase: Consider using a column packed with basic alumina or an amine-functionalized silica gel, which are designed for purifying basic compounds.[13][14]
Q7: How do I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for validation:
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.[3]
-
Melting Point: A sharp melting point that matches the literature value indicates high purity.
-
Spectroscopy (NMR, MS): Confirms the chemical structure and identity of the compound.
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying crude this compound, guiding you from initial analysis to the final pure product.
Caption: A decision-based workflow for systematic purification.
Detailed Experimental Protocols
Protocol 1: Removal of Unreacted Aniline via Acidic Extraction
Scientific Principle: This protocol leverages the basicity of aniline. By washing the organic solution of the crude product with aqueous acid, aniline is converted to its water-soluble salt form and extracted from the organic phase.[6]
Materials:
-
Crude reaction mixture dissolved in a water-immiscible solvent (e.g., Ethyl Acetate, Dichloromethane).
-
1M Hydrochloric Acid (HCl).
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
Procedure:
-
Dissolve the crude product in an appropriate volume of ethyl acetate (EtOAc) and transfer it to a separatory funnel.
-
Add an equal volume of 1M HCl to the funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The top layer is typically the organic phase (confirm by adding a drop of water).
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl (steps 2-5) to ensure complete removal of aniline.
-
To neutralize any residual acid, wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases.
-
Perform a final wash with brine to remove excess water.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the aniline-free crude product.
-
Validation: Confirm the absence of aniline using TLC.[3]
Protocol 2: Purification by Recrystallization
Scientific Principle: This technique purifies the product based on differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.
Materials:
-
Aniline-free crude product.
-
Recrystallization solvent (e.g., Ethanol, Isopropanol).
-
Erlenmeyer flasks, hot plate, ice bath.
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until it begins to boil.
-
Add more solvent in small portions until the solid completely dissolves. Avoid adding excessive solvent.
-
If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Validation: Check the purity via melting point analysis and TLC. The mother liquor can be concentrated and checked for remaining product.
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Water Solubility |
| This compound | 242.10 | Solid | - | 133-135 (approx.) | Insoluble |
| Aniline (Starting Material) | 93.13 | Liquid | 184 | -6 | Slightly Soluble |
| 2,4,6-Trichloropyrimidine (Starting Material) | 183.42[1] | Solid/Liquid[11][12] | 210-215[11] | 23-25[11] | Insoluble[11] |
References
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2,4,6-trichloro- (CAS 3764-01-0).[Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.[Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture.[Link]
-
University of Toronto. (n.d.). What is an Acid and Base Extraction?[Link]
-
Wikipedia. (n.d.). Acid–base extraction.[Link]
-
Ottokemi. (n.d.). 2,4,6-Trichloropyrimidine, 97%.[Link]
-
Reddit. (2022). Amine workup.[Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
ResearchGate. (2014). How to obtain pure aniline from a mixture of phenol and aniline?[Link]
-
Reddit. (2012). Purify and dry aniline?[Link]
-
PubChem. (n.d.). 2,4,6-Trichloropyrimidine.[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.[Link]
-
PubMed. (1983). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism.[Link]
-
Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography.[Link]
-
NIH. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.[Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[Link]
- Patsnap. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
-
ResearchGate. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.[Link]
-
ResearchGate. (2020). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.[Link]
- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
NIH. (n.d.). 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide.[Link]
-
NIH. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[Link]
-
ResearchGate. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine.[Link]
-
ResearchGate. (2008). 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide.[Link]
Sources
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- 11. 2,4,6-Trichloropyrimidine | 3764-01-0 [chemicalbook.com]
- 12. 2,4,6-Trichloropyrimidine, 97% 3764-01-0 India [ottokemi.com]
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- 17. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
dealing with byproduct formation in pyrimidine synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges related to byproduct formation in pyrimidine synthesis, with a primary focus on the widely used Biginelli reaction. Here, we provide in-depth, field-proven insights and practical solutions to enhance your reaction efficiency, product purity, and overall yield.
Section 1: Troubleshooting Guide - The Biginelli Reaction
The Biginelli reaction is a cornerstone of multicomponent reactions, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1][2] While robust, this reaction is not without its challenges, often leading to frustrating side products and purification difficulties. This guide addresses the most common issues in a question-and-answer format.
Q1: My Biginelli reaction is yielding a significant, highly fluorescent yellow byproduct instead of the expected DHPM. What is this compound, and how can I prevent its formation?
A1: The likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP). This is the most frequently encountered fluorescent byproduct in Biginelli reactions.[3][4]
Causality of Formation: The Hantzsch pathway becomes competitive with the Biginelli reaction, particularly under certain conditions. It involves the reaction of two equivalents of the β-ketoester with one equivalent of the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures.[3][4]
Troubleshooting & Optimization Strategies:
-
Temperature Control: This is the most critical parameter. Higher temperatures accelerate the decomposition of urea into ammonia, thereby favoring the Hantzsch pathway.[3][4] Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.[4]
-
Catalyst Selection: The choice of catalyst can steer the reaction towards the desired Biginelli product. While Brønsted acids are common, certain Lewis acids may offer greater selectivity.[5] It is advisable to screen different catalysts to find the optimal one for your specific substrates.[5][6]
-
Order of Addition: In some cases, adding the urea component last to the reaction mixture can minimize its premature decomposition.[3][4]
Below is a workflow diagram to guide your troubleshooting process for DHP byproduct formation.
Sources
Technical Support Center: Navigating the Purification of Chlorinated Pyrimidine Compounds
Welcome to the technical support hub for the purification of chlorinated pyrimidine derivatives. As crucial intermediates in pharmaceutical and agrochemical synthesis, the purity of these compounds is paramount to ensuring the success of subsequent reactions and the quality of the final product.[1] However, their purification is often fraught with challenges, from stubborn impurities to compound instability.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the root causes of these issues and offer field-proven strategies in a comprehensive question-and-answer format, combining troubleshooting workflows with essential FAQs.
Frequently Asked Questions (FAQs)
Question: What are the primary methods for purifying chlorinated pyrimidine compounds?
Answer: The two most prevalent and effective techniques are recrystallization and column chromatography over silica gel.[2]
-
Recrystallization is ideal when the impurities have significantly different solubility profiles from the desired product in a given solvent. It is a cost-effective and scalable method for removing baseline impurities.[3][4]
-
Column Chromatography is employed when dealing with impurities that have polarities very similar to the product, such as isomers or byproducts from the same reaction class.[2] It offers higher resolution for complex mixtures.
The choice between them depends on the nature and quantity of impurities, the scale of the reaction, and the physical properties of your compound.
Question: What are the most common impurities I should anticipate when working with chlorinated pyrimidines?
Answer: Impurities typically originate from the chlorination step itself. The synthesis of chlorinated pyrimidines, often involving agents like phosphorus oxychloride (POCl₃), can generate a predictable set of byproducts.[5][6] Common impurities include:
-
Unreacted Starting Materials: Such as the corresponding hydroxypyrimidine precursor.[5]
-
Incompletely Chlorinated Intermediates: For example, dichloropyrimidine isomers when a trichloropyrimidine is the target.[5]
-
Over-chlorinated Byproducts: Formation of tetrachloropyrimidine is possible if the reaction is too aggressive.[5]
-
Hydrolysis Products: The chloro-substituents are susceptible to hydrolysis back to hydroxyl groups, especially if moisture is present during workup or purification.[5]
-
Reagent-Related Impurities: Byproducts from the breakdown of the chlorinating agent (e.g., phosphoric acids from POCl₃) can contaminate the crude product.[6]
Question: My chlorinated pyrimidine appears to be degrading during purification. What is the likely cause?
Answer: The primary cause of degradation is often hydrolysis. The carbon-chlorine bond on the pyrimidine ring can be labile, particularly under certain conditions.
-
On Silica Gel: Standard silica gel is slightly acidic and contains surface silanol groups and adsorbed water, which can catalyze the hydrolysis of the chloro- group to a hydroxyl group.
-
In Solvents: Using protic solvents (like methanol or ethanol) during chromatography or workup, especially with heating, can lead to solvolysis, replacing the chlorine with a methoxy or ethoxy group.
-
Thermal Instability: While many chlorinated pyrimidines are stable, some can be sensitive to prolonged heating, which might be a factor during distillation or when heating to dissolve for recrystallization.[7]
Question: How can I effectively monitor the progress of my purification?
Answer: Thin-layer chromatography (TLC) is an indispensable tool for real-time monitoring of column chromatography.[2] For quantitative assessment of purity for both crude materials and final products, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the standard methods.[5][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and identifying impurities, especially when compared to a pure reference standard.[5]
Purification Method Selection Workflow
Before starting your purification, this decision tree can guide you to the most appropriate technique.
Caption: Workflow for selecting a primary purification method.
Troubleshooting Guide: Recrystallization
Question: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. How can I fix this?
Answer: This common issue arises from the solution becoming supersaturated too quickly or from using a suboptimal solvent.[2]
-
Causality: Crystal formation is an ordered process that requires time. If the temperature drops too rapidly, molecules lose kinetic energy and crash out of solution as a disordered oil or amorphous solid before they can arrange into a stable crystal lattice.
-
Solutions & Protocol:
-
Re-heat and Slow Cool: Re-heat the flask containing the oiled-out mixture until the compound redissolves completely. You may need to add a small, measured amount of additional hot solvent.
-
Insulate the Flask: Allow the flask to cool slowly on the benchtop, insulated with a beaker of hot water or glass wool. Do not place it directly in an ice bath.[9]
-
Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a pure crystal, add a tiny speck ("seed crystal") to the cooled solution to initiate crystallization.
-
Re-evaluate Solvent System: If slow cooling fails, the solvent may be the problem. Try dissolving the crude material in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble but is miscible with the good solvent) at an elevated temperature until the solution becomes faintly turbid.[10] Then, allow it to cool slowly.
-
Question: My recovery after recrystallization is very low. What went wrong?
Answer: Low recovery typically points to using too much solvent or the compound having significant solubility even at low temperatures.[10]
-
Causality: The goal of recrystallization is to find a solvent where the compound is soluble when hot but insoluble when cold. Using an excessive volume of solvent means a significant amount of your product will remain dissolved even after cooling.
-
Solutions & Protocol:
-
Minimize Solvent: During the initial dissolution, add the hot solvent in small portions, just enough to fully dissolve the compound.[9]
-
Evaporate Excess Solvent: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and re-cool.
-
Maximize Precipitation: Ensure the solution is thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to minimize solubility and maximize crystal yield.[9]
-
Check the Filtrate: If recovery is still low, collect the mother liquor (the solvent filtered off from the crystals) and concentrate it. Analyze the residue by TLC or NMR to see how much product was lost. You may be able to perform a second-crop recrystallization on this material.
-
Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives
| Solvent | Boiling Point (°C) | Polarity Index | Typical Use Case |
| Ethanol | 78 | 5.2 | For moderately polar pyrimidines.[2] |
| Acetone | 56 | 5.1 | Good for many heterocyclic compounds.[2] |
| Ethyl Acetate | 77 | 4.4 | Often used in combination with hexanes.[2] |
| Hexanes/Heptane | 69 / 98 | 0.1 | As an "anti-solvent" for less polar compounds. |
| Toluene | 111 | 2.4 | For less polar compounds, higher boiling point allows for greater solubility differences. |
| 1,4-Dioxane | 101 | 4.8 | A more polar, high-boiling solvent.[2] |
Troubleshooting Guide: Column Chromatography
Question: I am getting poor separation between my chlorinated pyrimidine and a closely related impurity. What can I do?
Answer: Improving separation (resolution) requires optimizing the "separation triangle": the stationary phase, the mobile phase, and the compound's properties.[2]
-
Causality: Poor separation occurs when the affinities of the product and impurity for the stationary phase are too similar for the chosen mobile phase to differentiate between them.
-
Solutions & Protocol:
-
Decrease Eluent Polarity: The most straightforward approach is to make the mobile phase less polar (e.g., increase the hexane-to-ethyl acetate ratio). This will slow down the elution of all compounds, increasing their interaction time with the silica and potentially improving separation.
-
Change Solvent System: If adjusting polarity isn't enough, switch to a solvent system with different selectivity. For example, if you are using ethyl acetate/hexane, try a system with dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds through different mechanisms (e.g., dipole-dipole vs. hydrogen bonding), which can alter the elution order.
-
Use a Finer Mesh Silica: Higher mesh silica gel (e.g., 230-400 mesh) has a larger surface area, providing more interaction sites and leading to better resolution, albeit with slower flow rates.
-
Optimize Loading: Overloading the column is a common cause of poor separation. Use a rule of thumb of 1g of crude material per 30-50g of silica. Ensure the crude material is loaded in a minimal volume of solvent as a concentrated band.
-
Question: My compound is streaking or "tailing" on the column, leading to impure fractions. Why is this happening?
Answer: Peak tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase or by solubility issues.
-
Causality: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the silica gel surface, causing some molecules to "stick" and elute slowly, resulting in a tail. Tailing can also occur if the compound is not fully soluble in the mobile phase as it moves down the column.
-
Solutions & Protocol:
-
Add a Modifier: Add a small amount (0.1-1%) of a competitive base like triethylamine or pyridine to your mobile phase.[2] This additive will preferentially bind to the acidic sites on the silica, preventing your compound from sticking and resulting in sharper, more symmetrical peaks.
-
Use Deactivated Silica: Consider using silica gel that has been treated with a neutralizing agent or using neutral alumina as the stationary phase for particularly basic compounds.
-
Check Solubility: Ensure your compound is fully soluble in the mobile phase. If it precipitates on the column, streaking will occur. You may need to choose a slightly more polar eluent system.
-
Troubleshooting Workflow for Column Chromatography
Caption: A decision-making flowchart for troubleshooting common column chromatography issues.
Purity Analysis Protocols
For verifying the success of your purification, robust analytical methods are essential.
Table 2: Example Starting Conditions for Purity Analysis
| Technique | Method Details | Purpose |
| HPLC [5][8] | Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Gradient of acetonitrile and water (e.g., 50% to 90% ACN over 20 min)Flow Rate: 1.0 mL/minDetection: UV at 254 nm | Quantitative determination of purity and detection of non-volatile impurities. |
| GC-MS [1][5] | Column: Non-polar capillary (e.g., DB-5ms, 30 m x 0.25 mm)Carrier Gas: Helium at 1 mL/minOven Program: 100°C (2 min), ramp to 250°C at 10°C/min, hold 5 minDetector: Mass Spectrometer (EI, 70 eV) | Identification and quantification of volatile impurities and confirmation of product mass. |
Sample Preparation Protocol (General):
-
Accurately weigh approximately 1-2 mg of the purified compound.
-
Dissolve the sample in 1-2 mL of a suitable solvent (e.g., acetonitrile for HPLC, dichloromethane for GC-MS) to create a ~1 mg/mL solution.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the analytical column.
-
Inject a small volume (e.g., 1-10 µL) into the instrument.[5][8]
By systematically addressing these common challenges with a clear understanding of the underlying chemical principles, researchers can significantly improve the efficiency and success rate of purifying chlorinated pyrimidine compounds.
References
- A Comparative Guide to Purity Assessment of Synthesized 2,4,5-Trichloropyrimidine. (2025). BenchChem.
- A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. (2025). BenchChem.
- Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. (2025). BenchChem.
- Synthesis of chlorinated pyrimidines. (2004). Google Patents.
- Technical Support Center: Chlorination in Pyrimidine Synthesis. (2025). BenchChem.
- Stability of the chlorinated derivatives of the DNA/RNA nucleobases, purine and pyrimidine toward radical formation via homolytic C-Cl bond dissociation. (2016). ResearchGate.
- Recrystallization. (2023). Chemistry LibreTexts.
- Recrystallization (chemistry). (n.d.). Wikipedia.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. (2025). BenchChem.
- Organic Chemistry Lab: Recrystallization. (2007). YouTube.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on Dichloropyrimidine Regioselectivity
Welcome to the technical support center for navigating the complexities of dichloropyrimidine substitutions. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic routes. Nucleophilic aromatic substitution (SNAr) on dichloropyrimidines is a cornerstone of heterocyclic chemistry, yet the observed regioselectivity can be exquisitely sensitive to reaction conditions, particularly the choice of solvent.
This resource provides in-depth, troubleshooting-focused answers to common experimental issues, grounded in mechanistic principles to empower you to rationalize and control your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the "default" regioselectivity for nucleophilic substitution on 2,4-dichloropyrimidine, and why?
A1: Generally, for 2,4-dichloropyrimidines without other strongly influencing substituents, nucleophilic attack preferentially occurs at the C4 position .[1][2][3][4] This is a result of the electronic structure of the pyrimidine ring. The nitrogen atoms are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. The Meisenheimer intermediate formed upon attack at C4 is better stabilized through resonance by both ring nitrogens compared to the intermediate formed from C2 attack. Quantum mechanics calculations show that for the unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed at the C4 position, indicating it is the most electrophilic site.[1][2]
However, this C4 preference is a general rule of thumb and is not absolute. It can be easily overridden by other factors, which is a common source of unexpected results.[1][2][3]
Q2: My reaction on a 2,4-dichloropyrimidine is giving me the C2-substituted product unexpectedly. What could be the cause?
A2: A reversal of the "standard" C4 selectivity is a classic problem and usually points to one of two main factors:
-
Electronic Effects from Other Ring Substituents: This is the most powerful directing effect. An electron-donating group (EDG), such as an alkoxy (-OR) or an amine (-NHR), at the C6 position will reverse the selectivity and strongly favor substitution at the C2 position .[1][2][3] These groups alter the electronic distribution of the ring, and LUMO map analyses show that the LUMO lobes at C2 and C4 become similar in size, increasing the reactivity at C2.[1]
-
Specific Nucleophile/Solvent Interactions: Some reaction systems can favor C2 attack even without a C6-EDG. For example, tertiary amine nucleophiles have been reported to show excellent C2 selectivity on 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position.[5][6] Additionally, specific intramolecular interactions, such as hydrogen bonding between the incoming nucleophile and a substituent on the pyrimidine, can stabilize the transition state leading to the C2 product.[7]
Q3: How does the choice between a polar protic and a polar aprotic solvent affect my reaction's regioselectivity and rate?
A3: This is a critical parameter. The solvent's ability (or inability) to form hydrogen bonds is a key determinant of nucleophile reactivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the preferred solvents for SNAr reactions.[8] They are polar enough to dissolve the reactants, but they do not form strong hydrogen bonds with the nucleophile.[9][10][11] This leaves the nucleophile "bare" and highly reactive, leading to faster reaction rates.[9] For dichloropyrimidine substitutions, polar aprotic solvents often provide the "baseline" regioselectivity dictated by the electronics of the substrate itself.
-
Polar Protic Solvents (e.g., Ethanol, Water, n-Butanol): These solvents can significantly slow down SNAr reactions.[9][10] They form a "solvent cage" around the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile and increases the activation energy required for it to attack the pyrimidine ring.[9][10][11]
Crucially, this solvation can also influence regioselectivity . A protic solvent can selectively solvate one of the ring nitrogens, altering the electron distribution and potentially changing the most electrophilic site. For example, some studies have noted that higher C4 selectivity can be achieved in polar solvents like ethanol.[12]
Troubleshooting Guide: Poor Regioselectivity
Issue: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate.
This is one of the most common frustrations in pyrimidine chemistry. The intrinsic difference in reactivity between the C2 and C4 positions can be small, leading to mixtures.[4] Here is a systematic approach to improving selectivity.
Workflow for Optimizing Regioselectivity
Caption: A decision-making workflow for troubleshooting and optimizing the regioselectivity of dichloropyrimidine substitutions.
Solution 1: Systematic Solvent Screening
The solvent is your most powerful tool for influencing regioselectivity.[5] Even subtle changes can have a dramatic impact.
| Solvent Class | Example Solvents | Typical Effect on SNAr | Impact on Regioselectivity |
| Polar Aprotic | DMF, DMSO, THF, DMAc | Generally faster reaction rates.[9] | Often reveals the inherent electronic preference of the substrate. Can favor C4.[12] |
| Polar Protic | n-Butanol, Isopropanol (IPA), Ethanol | Slower reaction rates due to nucleophile solvation.[9] | Can enhance C4 selectivity in some cases.[12] A n-BuOH/DIPEA system has been reported to give single C4-isomers.[4] |
| Non-Polar | Toluene, Dioxane | Often too poor at dissolving reactants unless a phase-transfer catalyst is used. | Can be effective for catalyst-controlled reactions like Suzuki couplings.[13] |
Actionable Step: Set up a parallel screen of 4-5 solvents from different classes (e.g., THF, DMF, Acetonitrile, n-Butanol, Dioxane) under identical conditions (temperature, concentration, base) to rapidly identify a solvent that favors your desired isomer.
Solution 2: Modify the Base
For reactions requiring a base (e.g., aminations, alcoholysis), the choice of base can influence the outcome.
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) have limited solubility in many organic solvents and can lead to heterogeneous reaction mixtures and inconsistent results.
-
Organic bases (e.g., DIPEA, DBU) are soluble and often lead to cleaner reactions.
-
Strong, non-nucleophilic bases (e.g., LiHMDS, NaHMDS) can be used to pre-deprotonate weak nucleophiles (like anilines), creating a more potent anionic nucleophile.[12] This can dramatically accelerate the reaction even at low temperatures and improve selectivity.[12]
Solution 3: Leverage Catalysis for Aminations
For the specific case of amination, palladium catalysis can be used to achieve high C4-regioselectivity where traditional SNAr conditions fail.[12] This approach is particularly effective for reactions with aliphatic secondary amines and anilines.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a parallel screening approach to efficiently determine the optimal solvent for regioselectivity.
-
Preparation: In an array of reaction vials, add your dichloropyrimidine substrate (1.0 eq.) and a magnetic stir bar to each.
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DMF, THF, n-BuOH, Dioxane) to achieve a consistent concentration (e.g., 0.2 M).
-
Reagent Addition: At room temperature, add the base (e.g., DIPEA, 1.5 eq.) followed by the nucleophile (1.1 eq.) to each vial.
-
Reaction: Seal the vials and stir at the desired temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze the organic layer by LC-MS to determine the conversion and C2:C4 isomer ratio.
-
Analysis: Compare the isomer ratios across all solvents to identify the optimal conditions for your desired product.
Protocol 2: Palladium-Catalyzed C4-Selective Amination
This procedure is adapted for achieving high C4 selectivity with amine nucleophiles.[12][14]
-
Inert Atmosphere: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), the palladium pre-catalyst (e.g., Pd(OAc)₂/dppb, 1-2 mol%), and anhydrous THF.
-
Reagent Premixing: In a separate flask, dissolve the amine nucleophile (1.1 eq.) in anhydrous THF. Cool this solution to 0 °C and add LiHMDS (1.0 M in THF, 1.1-1.2 eq.) dropwise.
-
Reaction Execution: Slowly add the pre-formed amine/anilide solution to the flask containing the dichloropyrimidine and catalyst at a controlled low temperature (e.g., -20 °C to 0 °C). The order of addition can be critical.
-
Monitoring: Stir the reaction at low temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Mechanism Overview: Solvent Influence in SNAr
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Validation & Comparative
A Tale of Two Aminations: A Comparative Guide to Buchwald-Hartwig and SNAr for Dichloropyrimidine Functionalization
For researchers, scientists, and drug development professionals, the synthesis of aminopyrimidines is a cornerstone of modern medicinal chemistry. These nitrogen-containing heterocycles are privileged scaffolds found in a vast array of biologically active molecules, including a number of approved kinase inhibitors. The introduction of an amine nucleophile onto a dichloropyrimidine ring is a common and critical transformation in the synthesis of these compounds. Two of the most powerful methods for achieving this are the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr).
This guide provides an in-depth comparison of these two indispensable reactions, offering insights into their mechanisms, practical considerations, and relative merits. By understanding the nuances of each, the discerning chemist can make more informed decisions in the design and execution of synthetic routes.
The Challenge: Regioselectivity in Dichloropyrimidine Amination
The primary challenge in the mono-amination of 2,4- and 4,6-dichloropyrimidines is controlling the regioselectivity. The two chlorine atoms are electronically distinct, and their reactivity towards nucleophiles can be influenced by the substitution pattern of the pyrimidine ring. Often, SNAr reactions on 2,4-dichloropyrimidines yield a mixture of C4 and C2 isomers, which can be difficult to separate and lead to lower yields of the desired product.[1] This lack of selectivity has driven the development of alternative, more precise methods like the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): The Classical Approach
The SNAr reaction is a two-step process involving the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group (chloride).[2] The inherent electron deficiency of the pyrimidine ring, caused by the two nitrogen atoms, makes it highly susceptible to nucleophilic attack.[3] In fact, 2-chloropyrimidine is estimated to be 1014–1016 times more reactive than chlorobenzene in SNAr reactions.[4]
Mechanism of SNAr
Caption: Generalized mechanism of the SNAr reaction on a dichloropyrimidine.
Factors Influencing Regioselectivity in SNAr
The regioselectivity of SNAr on dichloropyrimidines is highly dependent on the electronic environment of the ring. For unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position, but often results in a mixture of isomers.[1] However, the substitution pattern can dramatically alter this preference:
-
Electron-donating groups (EDGs) at the C6 position can direct the nucleophilic attack to the C2 position.[5]
-
Electron-withdrawing groups (EWGs) at the C5 position strongly favor substitution at the C4 position.[6]
Interestingly, the nature of the nucleophile also plays a crucial role. For instance, while secondary amines typically favor the C4 position on 2,4-dichloro-5-nitropyrimidine, tertiary amines have been shown to selectively react at the C2 position.[6]
Buchwald-Hartwig Amination: A Modern Solution for Precision
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7][8] This reaction has become a workhorse in organic synthesis due to its broad substrate scope, excellent functional group tolerance, and, most importantly for this discussion, its high regioselectivity.[9][10]
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8][10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
In the context of dichloropyrimidines, the Buchwald-Hartwig amination has been shown to be highly regioselective for the C4 position, even in cases where SNAr reactions provide poor selectivity.[1] This high selectivity is a key advantage of the palladium-catalyzed method.
Head-to-Head Comparison: Buchwald-Hartwig vs. SNAr
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Regioselectivity | Generally high, strongly favoring the C4 position in 2,4-dichloropyrimidines.[1] | Often moderate, yielding mixtures of C4 and C2 isomers. Highly dependent on pyrimidine substituents.[1][5] |
| Reaction Conditions | Requires a palladium catalyst, a phosphine ligand, and a strong base (e.g., NaOt-Bu, LiHMDS).[7][8] Typically conducted under inert atmosphere. | Can often be performed under simpler conditions, sometimes with just a base and solvent.[3] Can even be run in "green" solvents like water.[4] |
| Functional Group Tolerance | Generally very good, tolerating a wide range of functional groups.[7] However, some functional groups can poison the catalyst.[7] | Can be limited by the reactivity of the nucleophile with other functional groups on the substrate. |
| Substrate Scope | Broad scope for both the amine and the dichloropyrimidine.[9] | Scope can be limited by the electronic nature of the pyrimidine ring.[5] |
| Cost and Complexity | Higher cost due to the palladium catalyst and ligands. The reaction setup can be more complex. | Generally lower cost and simpler to perform. |
| Key Advantage | High regioselectivity. | Simplicity and cost-effectiveness. |
| Key Disadvantage | Cost and potential for catalyst poisoning. | Poor regioselectivity in many cases. |
Experimental Protocols: Representative Procedures
SNAr Amination of 2,4-dichloro-6-phenylpyrimidine
This procedure is adapted from a literature report where a 70:30 ratio of C4 to C2 isomer was observed.[1]
Workflow Diagram:
Caption: A typical workflow for an SNAr amination of a dichloropyrimidine.
Step-by-Step Protocol:
-
To a solution of 6-(4-fluorophenyl)-2,4-dichloropyrimidine (1.0 eq) in dimethylacetamide (DMAc), add dibutylamine (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the C4 and C2 isomers.
Buchwald-Hartwig Amination of 2,4-dichloro-6-phenylpyrimidine
This procedure is adapted from a literature report demonstrating high C4 regioselectivity.[1]
Workflow Diagram:
Caption: A representative workflow for a Buchwald-Hartwig amination of a dichloropyrimidine.
Step-by-Step Protocol:
-
In a flask under an inert atmosphere, dissolve 6-(4-fluorophenyl)-2,4-dichloropyrimidine (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and 1,4-bis(diphenylphosphino)butane (dppb) (0.02 eq) in anhydrous tetrahydrofuran (THF).
-
In a separate flask under an inert atmosphere, add a 1 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.1 eq) to a solution of dibutylamine (1.1 eq) in anhydrous THF.
-
Cool the reaction mixture containing the dichloropyrimidine to -20 °C.
-
To the cooled reaction mixture, add the pre-mixed amine/LiHMDS solution dropwise.
-
Stir the reaction at -20 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: In the Buchwald-Hartwig protocol, the pre-mixing of the amine and the strong base (LiHMDS) is critical. If the amine is added to the dichloropyrimidine before the base, a competing SNAr reaction can occur, leading to a decrease in regioselectivity.[1] The use of a bulky phosphine ligand like dppb helps to facilitate the reductive elimination step and stabilize the palladium catalyst.
Conclusion: Choosing the Right Tool for the Job
Both the Buchwald-Hartwig amination and SNAr are powerful tools for the synthesis of aminopyrimidines. The choice between them depends on the specific requirements of the synthesis.
-
For high regioselectivity and broad substrate scope, the Buchwald-Hartwig amination is the superior choice. While it requires more specialized reagents and conditions, the ability to predictably install an amine at the C4 position of a dichloropyrimidine is a significant advantage.
-
For simpler substrates where regioselectivity is not a major concern, or when cost and simplicity are paramount, SNAr remains a viable and attractive option. In some cases, careful choice of substituents on the pyrimidine ring can be used to direct the regioselectivity of the SNAr reaction.
Ultimately, a thorough understanding of both methods will enable the synthetic chemist to navigate the challenges of dichloropyrimidine amination with greater confidence and success.
References
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. [Link]
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Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. [Link]
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(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][3][8]thiadiazole Series | Request PDF - ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][3][8]thiadiazole Series - Semantic Scholar. [Link]
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5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]
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A Comparative Guide to the Reactivity of 4,6-Dichloro- vs. 2,4-Dichloropyrimidines in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted pyrimidines is fundamental to the rational design and synthesis of novel therapeutics. The pyrimidine scaffold is a cornerstone in a multitude of biologically active molecules, particularly kinase inhibitors.[1] Among the most versatile precursors are dichloropyrimidines, which serve as key intermediates for introducing molecular diversity.
However, the reactivity of these precursors is not uniform. The seemingly subtle difference in the placement of chlorine atoms—comparing the symmetrical 4,6-dichloropyrimidine with the asymmetrical 2,4-dichloropyrimidine—dramatically alters their behavior in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of these two critical building blocks, grounded in mechanistic principles and supported by experimental data, to empower chemists to make informed decisions in their synthetic strategies.
Foundational Principles of Pyrimidine Reactivity in SNAr
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that makes it highly susceptible to nucleophilic attack. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, reducing the electron density of the ring carbons and activating attached leaving groups, such as chlorine, for substitution.
The generally accepted order of reactivity for chloro-substituted positions in SNAr and many cross-coupling reactions is C4(6) > C2 >> C5 .[2][3][4] This preference is rooted in the stability of the anionic Meisenheimer complex, the key intermediate in the SNAr mechanism. Attack at the C4 or C6 positions allows the negative charge to be delocalized onto the para nitrogen atom, forming a more stable quinoid-like resonance structure. In contrast, attack at the C2 position results in a less stable ortho-quinoid intermediate.[2]
Caption: Stabilization of Meisenheimer intermediates in dichloropyrimidines.
The Predictable Reactivity of 4,6-Dichloropyrimidine
Due to its symmetrical structure, the initial mono-substitution of 4,6-dichloropyrimidine is straightforward. Both the C4 and C6 positions are electronically and sterically equivalent, leading to a single, predictable mono-substituted product without concerns of regioselectivity.[5][6] This makes it an ideal substrate when a single, unambiguous substitution is the primary goal.
The first SNAr reaction typically proceeds with high efficiency under catalyst-free conditions.[7] However, the introduction of the first substituent, particularly an electron-donating group like an amine, deactivates the ring towards a second substitution. This electronic effect hinders the subsequent displacement of the remaining chlorine atom, often necessitating harsher conditions or the use of palladium catalysis to achieve di-substitution.[7][8]
Quantitative Data: Monoamination of 4,6-Dichloropyrimidine
| Nucleophile (Amine) | Conditions | Yield | Reference |
| Adamantylalkylamine | K₂CO₃, DMF, 140 °C | ~99% | [7] |
| Sterically Hindered Amines | K₂CO₃, DMF, 140 °C | 60-77% | [7] |
| Secondary Amine | K₂CO₃, DMF, 140 °C (3 equiv. pyrimidine) | 75% | [7][8] |
Experimental Protocol: Catalyst-Free Monoamination of 4,6-Dichloropyrimidine
This protocol describes a typical nucleophilic aromatic substitution to achieve mono-amination.[5]
-
To a solution of 4,6-dichloropyrimidine (1.0 mmol) in dimethylformamide (DMF, 5 mL), add the desired amine nucleophile (1.0 mmol) and potassium carbonate (K₂CO₃, 4.0 mmol).
-
Causality: K₂CO₃ is a mild base sufficient to neutralize the HCl generated during the reaction, driving it to completion. DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr mechanism.
-
Heat the reaction mixture to 140 °C and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
The Complex, Controllable Reactivity of 2,4-Dichloropyrimidine
In stark contrast to its symmetrical counterpart, 2,4-dichloropyrimidine presents a significant regioselectivity challenge. While the C4 position is inherently more reactive, the outcome of SNAr reactions is not absolute and is highly sensitive to a variety of factors.[1][9] This sensitivity, however, provides a powerful handle for synthetic chemists to selectively functionalize either the C2 or C4 position.
Nucleophilic substitution with neutral nitrogen nucleophiles often yields mixtures of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1, making purification difficult.[2]
Key Factors Influencing C4 vs. C2 Selectivity:
-
Electronic Effects of Ring Substituents: This is the most dominant factor. The presence of an electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse the intrinsic selectivity, favoring substitution at the C2 position.[9][10][11] Conversely, electron-withdrawing groups at C5 enhance the preference for C4 attack.[12]
-
Nature of the Nucleophile: Certain nucleophiles exhibit unique selectivity. For instance, alkoxides and formamide anions can selectively attack the C2 position, a phenomenon attributed to stabilizing interactions like hydrogen bonding with substituents at adjacent positions.[13]
-
Reaction Conditions: The choice of solvent, base, and catalyst can steer the reaction. For example, using n-butanol as a solvent with a non-nucleophilic base like diisopropylethylamine (DIPEA) can favor the formation of the C4-substituted product.[3] Palladium catalysis with specifically designed ligands has been developed to achieve unprecedented C2-selective cross-coupling.[1][14]
Quantitative Data: Regioselectivity in the Amination of 2,4-Dichloropyrimidines
| Substrate | Nucleophile | Conditions | C4:C2 Ratio | Reference |
| 6-(4-F-Ph)-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc, rt | 70:30 | [2] |
| 6-(4-F-Ph)-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂, dppb, LiHMDS, THF, -20 °C | 91:9 | [2] |
| 2,4-dichloropyrimidine | Various Amines | nBuOH, DIPEA, 125 °C | >95:5 (C4 selective) | [3] |
| 2,4-dichloro-6-methoxypyrimidine | Bromide (surrogate) | QM Calculation | C2 selective | [11] |
Experimental Protocol: Regioselective C4-Amination of a 2,4-Dichloropyrimidine Derivative
This protocol demonstrates a highly C4-selective palladium-catalyzed amination.[2]
-
In an inert atmosphere glovebox or under a nitrogen/argon atmosphere, add Pd(OAc)₂ (0.02 mmol) and dppb (1,4-bis(diphenylphosphino)butane, 0.02 mmol) to a flask containing anhydrous THF.
-
Causality: The palladium/phosphine ligand combination forms the active catalyst. The choice of ligand is critical in palladium-catalyzed reactions and influences both reactivity and selectivity.
-
Add the 6-aryl-2,4-dichloropyrimidine substrate (1.0 mmol).
-
In a separate flask, pre-mix the secondary amine (1.1 mmol) with LiHMDS (1.0 M in THF, 1.1 mmol).
-
Causality: LiHMDS is a strong, non-nucleophilic base that deprotonates the amine (or forms an active complex), significantly increasing its nucleophilicity. Pre-mixing prevents the neutral amine from reacting non-selectively with the pyrimidine via the uncatalyzed SNAr pathway.[2]
-
Cool the substrate/catalyst solution to the desired temperature (e.g., -20 °C) and add the amine/LiHMDS mixture dropwise.
-
Stir the reaction for 1 hour or until completion is confirmed by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with a standard aqueous workup and purification.
Head-to-Head Comparison: 4,6- vs. 2,4-Dichloropyrimidine
| Feature | 4,6-Dichloropyrimidine | 2,4-Dichloropyrimidine |
| Symmetry | Symmetrical (C₂ᵥ) | Asymmetrical |
| Regioselectivity (1st Substitution) | Not applicable; yields a single product. | Major challenge; generally favors C4 but is highly condition-dependent. |
| Predictability | High for mono-substitution. | Low; requires careful optimization of conditions for selective outcomes. |
| Reactivity (2nd Substitution) | Deactivated by the first substituent, often requiring catalysis. | Reactivity of the second chlorine depends on the nature and position of the first substituent. |
| Synthetic Utility | Ideal for creating symmetrical 4,6-disubstituted pyrimidines or as a clean precursor for a single substitution. | A versatile tool for creating diverse 2,4-disubstituted pyrimidines, offering access to different regioisomers. |
Mechanistic Deep Dive: A Frontier Molecular Orbital Perspective
Quantum mechanical calculations provide powerful insights into the observed regioselectivity. According to Frontier Molecular Orbital (FMO) theory, the reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.
For the unsubstituted 2,4-dichloropyrimidine, the LUMO is primarily distributed at the C4 and C6 positions, with a significantly larger lobe at C4 compared to C2.[9][10] This indicates that C4 is the most electrophilic site and the kinetically favored position for nucleophilic attack, aligning perfectly with experimental observations.
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A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Derivatives
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural molecules, including nucleic acid components (uracil, thymine, and cytosine), and a vast array of synthetic compounds with diverse pharmacological activities.[1][2] Among the various classes of pyrimidine-based compounds, those featuring substitutions at the C4 and C6 positions have emerged as a particularly fruitful area of research, yielding potent agents targeting a range of biological targets, from protein kinases to viral proteins.[3][4]
This guide offers a comparative analysis of the structure-activity relationships (SAR) of 4,6-disubstituted pyrimidine derivatives. We will delve into the critical role of substituents at these positions in dictating potency and selectivity, supported by experimental data from peer-reviewed studies. The causality behind experimental choices in optimizing these molecules will be explored, providing a deeper understanding for researchers engaged in drug discovery.
Core Principles of SAR at the 4- and 6-Positions
The electronic and steric properties of the substituents at the C4 and C6 positions of the pyrimidine ring are paramount in defining the molecule's interaction with its biological target. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, anchoring the scaffold within the active site of many enzymes, particularly the hinge region of protein kinases. The 4- and 6-positions then project vectors into distinct sub-pockets of the binding site, allowing for fine-tuning of affinity and selectivity.
Generally, one position (often C4) is substituted with a group capable of forming key hydrogen bonds or interacting with a hydrophilic region, while the other position (C6) is often modified with larger, more lipophilic groups to occupy hydrophobic pockets.[5] This dual-substitution strategy allows for a modular approach to lead optimization.
Caption: General interaction model for 4,6-disubstituted pyrimidines with a target protein.
Comparative Analysis: Kinase Inhibition
A primary area where 4,6-disubstituted pyrimidines have excelled is in the development of protein kinase inhibitors for oncology.[1] Kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Cyclin-Dependent Kinases (CDKs) are common targets.[6][7]
Case Study: Dual VEGFR2/FGFR1 Inhibition
Abnormal signaling through VEGFR2 and FGFR1 pathways can synergistically promote tumor angiogenesis.[6] Developing dual inhibitors is a strategy to overcome potential resistance to single-target agents. A study by Zhang et al. (2021) explored a series of 4,6-disubstituted pyrimidines for this dual activity.[6]
The general scaffold involved a (4-methoxyphenyl)amino group at the C6 position, which likely interacts with the hinge region of the kinases. The C4 position was appended with a more complex urea-containing moiety. The SAR exploration focused on the substitutions on the terminal phenyl ring of this C4 substituent.
Table 1: Comparative Activity of 4,6-Disubstituted Pyrimidines as VEGFR2/FGFR1 Inhibitors [6]
| Compound | R (Substitution on terminal phenyl) | VEGFR2 Inhibition (%) @ 10 µM | FGFR1 Inhibition (%) @ 10 µM |
| 8a | 2,6-dichloro-3-methoxy | 75.4 | 85.5 |
| 8b | 2,6-dichloro-3,5-dimethoxy | 82.2 | 101.0 |
| 8c | 2,6-dichloro | 65.2 | 70.3 |
| 8d | 2,6-dimethyl | 50.3 | 45.6 |
Data sourced from Zhang et al., 2021.[6]
From this data, a clear SAR emerges. The introduction of two chloro groups at the 2- and 6-positions of the terminal phenyl ring is beneficial for activity (compare 8c and 8d ). Adding methoxy groups further enhances potency, with the dimethoxy-substituted compound 8b showing the strongest dual inhibition.[6] Molecular docking studies from the publication suggest that the 2,6-dichloro substituents help to force a favorable conformation of the molecule within the ATP-binding pocket, while the 3,5-dimethoxy groups can form additional interactions, thereby increasing affinity.[6]
Case Study: CDK9 and HSF1 Pathway Inhibition
In a different approach, a phenotypic screen identified a 4,6-disubstituted pyrimidine hit that inhibited the Heat Shock Factor 1 (HSF1) stress pathway, a promising target in cancer therapy.[3] Subsequent optimization and target deconvolution revealed that these compounds were potent inhibitors of CDK9.
Table 2: Optimization of a 4,6-Disubstituted Pyrimidine as a CDK9 Inhibitor [3]
| Compound | C4-Substituent | C6-Substituent | HSF1 IC₅₀ (µM) | CDK9 IC₅₀ (nM) |
| 1 (Hit) | N-phenethyl alcohol | 4-fluorophenyl | 2.00 | 1140 |
| 3 | N-phenethyl amine | 4-fluorophenyl | 0.44 | 33 |
| 25 | N-(1-methyl-1H-pyrazol-4-yl) | 4-fluorophenyl | 0.015 | 3 |
Data sourced from Cheeseman et al., 2016.[3]
The initial hit (1 ) had modest activity. The primary optimization effort focused on the C4 substituent. Replacing the terminal alcohol with a more basic amine (3 ) significantly improved both cellular HSF1 pathway inhibition and biochemical CDK9 potency.[3] This is a classic medicinal chemistry strategy to introduce a group that can form a salt bridge or a stronger hydrogen bond with a charged or polar residue in the active site. Further replacing the phenethyl amine with a methyl-pyrazole group (25 ) led to a dramatic increase in potency, yielding a nanomolar inhibitor.[3] This highlights the importance of exploring heterocyclic replacements at the C4 position to optimize interactions within the solvent-exposed region of the kinase active site.
Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of scientific advancement. Below are representative methodologies for the synthesis and evaluation of 4,6-disubstituted pyrimidine derivatives, adapted from the literature.
Protocol 1: Synthesis of 4-(Piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine Derivatives
This protocol describes a multi-step synthesis common for this class of compounds, involving a nucleophilic aromatic substitution (SNAr) followed by a Suzuki coupling and final derivatization.[8]
Step 1: SNAr Reaction
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in isopropanol, add tert-butoxycarbonyl (Boc)-protected piperazine (1.0 eq) and triethylamine (TEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Remove the solvent under reduced pressure. Purify the residue by column chromatography to yield tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine the product from Step 1 (1.0 eq), thiophene-3-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically 2M aqueous sodium carbonate solution (3.0 eq), and a solvent like 1,4-dioxane.
-
Heat the mixture under a nitrogen atmosphere at 90-100 °C for 8-12 hours.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and purify by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the Suzuki coupling product in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product into DCM.
Step 4: Final Sulfonylation
-
Dissolve the deprotected piperazine derivative (1.0 eq) in dry DCM under a nitrogen atmosphere at 0 °C.
-
Add the desired aryl sulfonyl chloride (1.5 eq) in portions, followed by the dropwise addition of TEA (2.0 eq).
-
Stir the mixture for 6 hours.
-
Quench the reaction with saturated sodium bicarbonate solution, extract with DCM, and purify by column chromatography to obtain the final product.[8]
Caption: Synthetic workflow for 4,6-disubstituted pyrimidine derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagents: Prepare assay buffer, purified kinase enzyme, substrate (peptide or protein), and ATP solution.
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Assay Reaction:
-
In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Detection: After a set incubation period (e.g., 60 minutes), stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate.
-
Luminescence-based (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity.
-
Fluorescence/FRET-based: Using fluorescently labeled antibodies or substrates.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Outlook
The 4,6-disubstituted pyrimidine scaffold remains a highly versatile and "privileged" structure in modern drug discovery. The modular nature of its synthesis allows for extensive SAR exploration, leading to the development of highly potent and selective inhibitors for a wide range of biological targets. As demonstrated, strategic modifications at the C4 and C6 positions, guided by an understanding of the target's active site topology, can dramatically improve a compound's pharmacological profile. Future work will likely continue to leverage this scaffold for developing novel therapeutics, including antivirals, anti-inflammatory agents, and next-generation kinase inhibitors that can overcome clinical resistance.[8][9]
References
- A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Deriv
- Synthesis of 4, 6-disubstituted pyrimidine-2-one (2a-2o).
- Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1)
- Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. PubMed.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
- Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. PubMed.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed Central.
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PubMed Central.
- 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry.
- Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors. Semantic Scholar.
- Broad-spectrum activity against mosquito-borne flaviviruses achieved by a targeted protein degradation mechanism.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
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- Inhibition of Flaviviruses by Targeting a Conserved Pocket on the Viral Envelope Protein.
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A Comparative Spectroscopic Guide for the Structural Validation of 4,6-dichloro-N-phenylpyrimidin-2-amine
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of pharmaceutical and materials science, pyrimidine derivatives are foundational scaffolds for a vast array of functional molecules, including anti-cancer agents like Pazopanib and anti-HIV therapeutics.[1] The compound 4,6-dichloro-N-phenylpyrimidin-2-amine serves as a critical intermediate in the synthesis of these complex molecules. Its precise structure dictates the reactivity and ultimate biological or material properties of the final product. Ambiguity in its structure, particularly confusion with potential isomers such as 2,4-dichloro-N-phenylpyrimidin-6-amine, can lead to failed syntheses, inactive compounds, and misinterpreted biological data.
Therefore, rigorous and unequivocal structural validation is not merely a procedural step but a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of the multi-technique spectroscopic data used to confirm the identity and purity of this compound. We will dissect the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationship between molecular structure and spectral output. This document is designed for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their research forward.
Logical Workflow for Spectroscopic Validation
A multi-pronged analytical approach is essential for irrefutable structure confirmation. Each technique offers a unique and complementary piece of the structural puzzle, creating a self-validating system.
Caption: Correlation between key structural bonds in the target molecule and their expected IR absorption regions.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Origin |
|---|---|---|---|
| 3350 - 3310 | Medium, Sharp | N-H Stretch | This single, sharp peak is characteristic of a secondary amine (R₂NH), distinguishing it from primary amines which show two peaks. [2][3] |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Stretching vibrations of sp² C-H bonds in the phenyl and pyrimidine rings. [3] |
| 1600 - 1450 | Strong to Medium | C=N & C=C Ring Stretching | A complex series of bands resulting from the stretching vibrations within the electron-delocalized pyrimidine and phenyl rings. |
| 1340 - 1250 | Strong | Aromatic C-N Stretch | The stretching of the bond between the phenyl ring and the amine nitrogen is a strong indicator of an aromatic amine. [4] |
| < 800 | Strong | C-Cl Stretch | Carbon-halogen stretches appear in the fingerprint region and confirm the presence of chlorine atoms. [4]|
Mass Spectrometry (MS): The Definitive Molecular Weight
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For halogenated compounds, it offers a definitive validation signature.
Molecular Ion Peak (M⁺) and Isotopic Pattern
The most critical piece of evidence from MS is the isotopic cluster of the molecular ion. Chlorine has two abundant stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic pattern of three peaks:
-
[M]⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.
-
[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl.
-
[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms.
The expected intensity ratio for these peaks is approximately 9:6:1 , providing unequivocal proof of the presence of two chlorine atoms in the molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion | Rationale |
|---|---|---|
| 240 | [M]⁺ (C₁₀H₇³⁵Cl₂N₃) | Molecular ion peak (most abundant). |
| 242 | [M+2]⁺ | Contains one ³⁷Cl isotope. Expected relative intensity ~65% of [M]⁺. |
| 244 | [M+4]⁺ | Contains two ³⁷Cl isotopes. Expected relative intensity ~10% of [M]⁺. |
| 205 | [M-Cl]⁺ | Loss of a chlorine radical is a common initial fragmentation step for chloroaromatics. |
| 163 | [M-C₆H₅]⁺ | Loss of the phenyl group. |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment. |
The fragmentation of the pyrimidine ring itself can lead to a complex pattern, but the initial losses and the isotopic cluster are the most powerful diagnostic tools. [5][6][7]
Experimental Protocols
The following are generalized protocols. Specific parameters should be optimized for the instrument in use.
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. [8]* ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A typical spectral width would be 0-12 ppm. Use 16-32 scans for a good signal-to-noise ratio. [8]For D₂O exchange, add 1-2 drops of D₂O, shake the tube, and re-acquire the spectrum to observe the disappearance of the N-H signal. [9]* ¹³C NMR Acquisition: Using a proton-decoupled pulse sequence, acquire the spectrum with a spectral width of 0-200 ppm. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. [8] 2. IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal. [8] 2. Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. The final spectrum is presented as the ratio of the sample to the background. [8] 3. Mass Spectrometry
-
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for obtaining an accurate mass and elemental composition.
-
Sample Preparation: For ESI, prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile. [10]For EI with direct probe analysis, a small amount of solid sample is used.
-
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-500 amu). Ensure the resolution is sufficient to clearly resolve the isotopic cluster of the molecular ion.
Conclusion
The structural validation of this compound is achieved not by a single data point, but by the overwhelming confluence of evidence from multiple spectroscopic techniques. The singlet for the H-5 proton and the C₂ symmetry observed in NMR, the characteristic N-H and C-Cl stretches in IR, and the definitive 9:6:1 isotopic cluster of the molecular ion in mass spectrometry collectively create an irrefutable analytical fingerprint. This guide demonstrates that by understanding the causal links between molecular structure and spectral output, researchers can confidently validate their synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
References
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PubChem. 4,5-Dichloro-1,2-phenylenediamine. National Center for Biotechnology Information. [Link]
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ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
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National Center for Biotechnology Information. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. PubChem. [Link]
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ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
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RCSB PDB. phenylamine | C6H7N. [Link]
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University of Calgary. IR: amines. [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
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University of Regensburg. Chemical shifts. [Link]
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Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. [Link]
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University of Calgary. Table of Characteristic IR Absorptions. [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
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biological activity of N-phenylpyrimidin-2-amine analogs with different substituents
A Comparative Guide to the Biological Activity of N-phenylpyrimidin-2-amine Analogs
The N-phenylpyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds, including several FDA-approved kinase inhibitors.[1][2] This guide offers an in-depth comparison of N-phenylpyrimidin-2-amine analogs, focusing on how specific substitutions influence their biological activity. We will dissect the structure-activity relationships (SAR) that govern their efficacy as anticancer and antimicrobial agents, supported by experimental data and detailed protocols for researchers in drug discovery.
Anticancer Activity: A Tale of Targeted Inhibition
The primary therapeutic interest in N-phenylpyrimidin-2-amine analogs lies in their potent anticancer properties, which are predominantly achieved through the targeted inhibition of protein kinases—enzymes often dysregulated in cancer.[3] The scaffold acts as an effective mimic of the adenine ring of ATP, enabling it to competitively bind within the ATP-binding pocket of various kinases.[3]
Polo-Like Kinase 4 (PLK4) Inhibition
Polo-Like Kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a prime target for anticancer therapies.[4][5] Analogs of N-phenylpyrimidin-2-amine have been developed as highly potent PLK4 inhibitors.
A key SAR insight is the crucial role of hydrophilic fragments. For instance, the addition of a hydrophilic morpholine moiety oriented towards the solvent-exposed region can be diversified to improve cellular activity and stability without compromising potency.[4] The optimization of these hydrophilic segments led to the discovery of compound 8h (structure not fully specified in the abstract), which demonstrated a remarkable PLK4 IC₅₀ of 0.0067 μM, nearly three times more potent than its predecessor.[4] This compound also exhibited excellent antiproliferative activity against breast cancer cell lines.[4]
Comparative SAR Data: PLK4 Inhibitors
| Compound | Key Substituent | PLK4 IC₅₀ (µM) | Antiproliferative Activity (MCF-7 cells, IC₅₀, µM) | Reference |
|---|---|---|---|---|
| 3r | Morpholine moiety | 0.0174 | Not Specified | [4] |
| 8a | Lacks hydrophilic moiety | 0.5196 | Not Specified | [4] |
| 8h | Optimized hydrophilic chain | 0.0067 | Potent against MCF-7, BT474, MDA-MB-231 |[4] |
Aurora Kinase Inhibition
Aurora kinases are essential for mitotic progression, and their inhibition leads to mitotic failure and subsequent cell death in cancer cells.[2][6] A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of both Aurora A and Aurora B kinases.[6]
SAR studies on this series revealed that the presence of a substituent at the para-position of the aniline (N-phenyl) ring is critical for potent and selective inhibition.[6] The lead compound, 18 (CYC116) , which incorporates a 4-morpholinophenylamino group, exhibited Kᵢ values of 8.0 nM and 9.2 nM for Aurora A and B, respectively.[6] This compound demonstrated oral bioavailability and anticancer activity in preclinical models, eventually entering Phase I clinical trials.[6]
Comparative SAR Data: Aurora Kinase Inhibitors
| Compound | Aniline Ring Substituent | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) | Reference |
|---|---|---|---|---|
| 18 (CYC116) | 4-morpholino | 8.0 | 9.2 | [6] |
| Unsubstituted analog | H | Less potent | Less potent |[6] |
c-Met Kinase Inhibition
The HGF/c-Met signaling pathway is frequently over-expressed in various cancers and plays a crucial role in oncogenesis and metastasis.[7][8] Novel N-phenylpyrimidin-2-amine derivatives have been designed as potent c-Met inhibitors.
Structure-guided design has shown that introducing a 7H-pyrrolo[2,3-d]pyrimidine moiety and fluorine atoms on the benzene rings enhances inhibitory activity.[7] A lead compound, 34a , emerged with an outstanding c-Met inhibitory IC₅₀ of 15.0 nM and high antiproliferative activity across multiple c-Met sensitive tumor cell lines (PC-3, Panc-1, HepG2) with IC₅₀ values ranging from 0.53 to 1.37 μM.[8] This compound also displayed favorable pharmacokinetic properties in mice.[8]
Signaling Pathway: c-Met Inhibition
The diagram below illustrates the HGF/c-Met signaling pathway and the point of intervention by N-phenylpyrimidin-2-amine analogs. These inhibitors block the ATP-binding site of the c-Met receptor tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative pathways like PI3K/AKT and RAS/MAPK.
Caption: Inhibition of the c-Met signaling pathway by N-phenylpyrimidin-2-amine analogs.
Other Kinase Targets (CDK2, FGFR4, JAK2)
The versatility of the scaffold extends to other important cancer targets:
-
CDK2 Inhibitors: By bioisosterically replacing a phenylsulfonamide moiety with pyrazole derivatives, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines was developed. Compound 15 was identified as a highly potent CDK2 inhibitor (Kᵢ = 0.005 µM) that arrested ovarian cancer cells in the S and G2/M phases and induced apoptosis.[9]
-
FGFR4 Inhibitors: Based on the multikinase inhibitor Ponatinib, analogs were designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[10]
-
JAK2 Inhibitors: N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective Janus Kinase 2 (JAK2) inhibitors, with potential applications in myeloproliferative neoplasms.[2]
Antimicrobial Activity: A Broad Spectrum of Action
Beyond cancer, N-phenylpyrimidin-2-amine derivatives have demonstrated significant potential as antimicrobial agents.
Structure-Activity Relationship in Antibacterial Agents
Various studies have synthesized and screened these compounds against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[11][12]
-
Impact of Substituents: The type and position of substituents on the phenyl and pyrimidine rings significantly affect antibacterial efficacy. For example, in one series, a meta-bromo substitution on the phenyl ring resulted in the highest antibacterial activity against E. coli and a significant antinociceptive response.[12] In another study, triazole-substituted pyrimidines showed higher antibacterial inhibition than thiadiazole derivatives.[11]
-
Mechanism of Action: A thiophenyl-pyrimidine derivative was found to be a potent agent against Gram-positive strains, including MRSA and VREs. Its mechanism of action was attributed to the effective inhibition of FtsZ polymerization and GTPase activity, which disrupts bacterial cell division and leads to a bactericidal effect.[13]
Comparative SAR Data: Antibacterial Activity
| Series | Key Substituent | Target Organism | Activity | Reference |
|---|---|---|---|---|
| Chalcone-based | m-Bromo | E. coli (Gram -ve) | Most potent in series | [12] |
| Chalcone-based | p-Chloro | E. coli (Gram -ve) | Improved activity | [12] |
| Heterocyclic | 5-mercapto-triazole | P. aeruginosa, S. aureus, E. coli | Higher inhibition | [11] |
| Heterocyclic | 5-amino-thiadiazole | P. aeruginosa, S. aureus, E. coli | Lower inhibition |[11] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for key assays used to evaluate the biological activity of N-phenylpyrimidin-2-amine analogs.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC₅₀ value of a compound against a specific protein kinase.
Workflow: Kinase Inhibition Assay
Caption: Standard workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test N-phenylpyrimidin-2-amine analog in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve final desired concentrations.
-
Reaction Mixture: In a 96-well or 384-well plate, add the kinase enzyme and the diluted test compound or vehicle control (DMSO). Allow a brief pre-incubation period (e.g., 10-15 minutes) at room temperature to permit compound binding.
-
Initiation: Start the kinase reaction by adding a mixture of the specific peptide substrate and ATP. The concentration of ATP should ideally be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 to 120 minutes), allowing the phosphorylation of the substrate to occur.
-
Detection: Terminate the reaction and quantify the kinase activity. For ADP-Glo™ or Kinase-Glo® assays, a detection reagent is added that measures the amount of ADP produced or remaining ATP, respectively. The resulting luminescence is read using a plate reader.
-
Data Analysis: Convert raw luminescence values to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the antiproliferative effect of compounds on cancer cell lines.[14]
Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours in a CO₂ incubator.
-
Compound Addition: Treat the cells with increasing concentrations of the N-phenylpyrimidin-2-amine analogs. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.
-
MTT Incubation: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting viability against compound concentration.
Conclusion
The N-phenylpyrimidin-2-amine scaffold is a remarkably versatile and "privileged" core for the development of targeted therapeutics. Structure-activity relationship studies consistently demonstrate that subtle modifications to the phenyl and pyrimidine rings can dramatically alter biological activity and target selectivity. As anticancer agents, these analogs function as potent kinase inhibitors against a range of critical targets including PLK4, Aurora kinases, and c-Met. Furthermore, their utility extends to antimicrobial applications, with specific substitutions yielding compounds with significant antibacterial efficacy. The continued exploration of this chemical space, guided by the principles of rational drug design and a deep understanding of SAR, holds immense promise for the discovery of next-generation therapies.
References
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Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Li, Y., et al. (2020). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. [Link]
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Sathishkumar, M., et al. (2014). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences. [Link]
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Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]
- Yadav, A. S., et al. (2013). synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
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Hussain, S., et al. (2016). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry. [Link]
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Pawar, V. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
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Pawar, V. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]
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ResearchGate. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. Request PDF on ResearchGate. [Link]
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Wang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Examples of FDA‐approved kinase inhibitors exhibiting the... ResearchGate. [Link]
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Han, L., et al. (2024). Design, Synthesis, and Biological Evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine Derivatives as Novel Fibroblast Growth Factor Receptor 4 (FGFR4) Selective Inhibitors. Request PDF on ResearchGate. [Link]
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Wei, Y., et al. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry. [Link]
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Sako, M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a foundational technique in modern medicinal chemistry. The strategic creation of carbon-carbon bonds on scaffolds like dichloropyrimidines is essential for synthesizing novel therapeutic agents. This guide offers a comparative analysis of various catalytic systems for the Suzuki-Miyaura coupling with dichloropyrimidines, supported by experimental data to inform your catalyst selection and reaction optimization.
The Critical Role of the Catalyst in Regioselectivity
Dichloropyrimidines, such as 2,4- and 4,6-dichloropyrimidine, possess two reactive sites for cross-coupling. The choice of catalyst, particularly the ligand, is paramount in controlling which chlorine atom is substituted, a concept known as regioselectivity. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive to palladium-catalyzed cross-coupling.[1][2] This preference is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[1] Similarly, for 2-ethoxy-4,6-dichloropyrimidine, the C4 position is typically more reactive.[2] However, this innate selectivity can be influenced or even reversed through strategic catalyst and ligand selection.[3][4]
Comparative Analysis of Palladium-Based Catalysts
Palladium complexes are the most extensively used catalysts for Suzuki coupling reactions involving dichloropyrimidines.[3] The performance of these catalysts is heavily dependent on the ligands coordinated to the palladium center.
Traditional Phosphine Ligands: The Workhorse Catalysts
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and commercially available catalyst for the Suzuki coupling of dichloropyrimidines.[1][5] It has demonstrated effectiveness in numerous applications, often providing good to excellent yields.[1] For instance, in the coupling of 2,4-dichloropyrimidine with phenylboronic acid, Pd(PPh₃)₄ with K₂CO₃ as the base in a 1,4-dioxane/water solvent system can yield the C4-substituted product in high yields.[5]
However, the efficiency of Pd(PPh₃)₄ can be substrate-dependent. In the case of 5-(4-bromophenyl)-4,6-dichloropyrimidine, while Pd(PPh₃)₄ was effective, the yields were significantly influenced by the electronic properties of the boronic acid, with electron-rich boronic acids providing better results.[6]
Bulky, Electron-Rich Phosphine Ligands: For Challenging Substrates
For less reactive aryl chlorides, more sophisticated ligands are often necessary. Buchwald's dialkylbiaryl phosphine ligands, such as XPhos and S-Phos, are known to promote the coupling of challenging substrates by enhancing the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.[7]
N-Heterocyclic Carbene (NHC) Ligands: A New Frontier in Selectivity
N-Heterocyclic carbene (NHC) ligands have emerged as powerful tools for controlling regioselectivity. For instance, a palladium catalyst bearing a very sterically hindered NHC ligand, IPr, has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity.[4] This demonstrates the potential of NHC ligands to override the intrinsic reactivity of the substrate.[4]
Performance Data Summary
The following table summarizes the performance of different palladium-based catalyst systems in the Suzuki-Miyaura coupling of dichloropyrimidines, compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in reaction conditions.
| Dichloropyrimidine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 85 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 55-60 | [6][8] |
| 2,4-Dichloropyrimidine | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Not Specified | Not Specified | Not Specified | Reasonable | [8] |
| 4,6-Dichloropyrimidin-5-amine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 55-60 | [8] |
Experimental Workflow and Protocols
A generalized workflow for a palladium-catalyzed Suzuki coupling reaction is depicted below. The specific conditions must be optimized for each substrate combination.
Caption: A generalized workflow for palladium-catalyzed Suzuki coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of Dichloropyrimidines:
To a reaction vessel, add the dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1–1.5 mmol), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 mmol).[5][8] The vessel is then evacuated and backfilled with an inert gas, such as argon. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.5–5 mol%) and, if necessary, a ligand are added.[1][8] A degassed solvent system (e.g., 1,4-dioxane/water) is added, and the mixture is heated to the desired temperature (typically 70–100 °C) for the specified time (ranging from a few minutes with microwave irradiation to several hours).[1][5][8] The reaction progress is monitored by an appropriate analytical technique like TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand significantly influences the efficiency of each step.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Oxidative Addition: The active Pd(0) catalyst reacts with the dichloropyrimidine, breaking the carbon-chlorine bond and forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is enhanced by electron-rich, bulky ligands.[7]
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst to continue the cycle.
The Rise of Alternative Catalysts
While palladium has dominated the field, there is a growing interest in developing more sustainable and cost-effective catalysts based on earth-abundant metals like iron.[9] Recent studies have shown that simple iron-based catalysts with N-heterocyclic carbene ligands can effectively catalyze the Suzuki coupling of aryl chlorides.[9] Although still in earlier stages of development for dichloropyrimidine substrates, these findings open new avenues for catalyst design.
Conclusion: A Strategic Approach to Catalyst Selection
The successful Suzuki coupling of dichloropyrimidines hinges on a strategic selection of the catalyst system. While traditional palladium catalysts like Pd(PPh₃)₄ remain a reliable choice for many applications, challenging substrates and the need for precise regiocontrol may necessitate the use of more advanced ligands, such as bulky phosphines or N-heterocyclic carbenes. As the field evolves, the exploration of catalysts based on more abundant metals like iron will likely provide new and sustainable solutions for the synthesis of these vital pharmaceutical building blocks.
References
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine - Benchchem.
- A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring - Benchchem.
- One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- The iron-catalysed Suzuki coupling of aryl chlorides - White Rose Research Online.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest.
- comparing the efficacy of different catalysts for pyrimidine coupling reactions - Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxy-4,6-dichloropyrimidine - Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar.
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4,6-dichloro-N-phenylpyrimidin-2-amine
In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is not merely a procedural formality but a cornerstone of scientific rigor. For a molecule such as 4,6-dichloro-N-phenylpyrimidin-2-amine, a key intermediate in the synthesis of numerous biologically active compounds, the presence of even trace impurities can have profound and often detrimental effects on downstream applications, including altered pharmacological activity and unexpected toxicity. This guide offers an in-depth comparison of the most effective analytical techniques for assessing the purity of this critical pyrimidine derivative, providing the experimental rationale and detailed protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflow.
The synthesis of this compound, while achievable through established routes, is not without its challenges. Potential impurities can arise from a variety of sources, including unreacted starting materials like 2-amino-4,6-dichloropyrimidine and aniline, by-products from side reactions, or residual solvents from the purification process. Consequently, a multi-faceted analytical approach is often required to ensure a comprehensive purity profile.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique is contingent upon several factors, including the anticipated nature of the impurities, the required level of sensitivity and accuracy, and the available instrumentation. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy represent the most powerful and commonly employed methods. A preliminary, yet informative, assessment can also be made using melting point analysis.
| Technique | Principle | Typical Performance | Advantages | Limitations |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity: >99.9% achievable.[1][2] LOD/LOQ: µg/mL to ng/mL range.[1] | High versatility for a broad range of non-volatile and thermally labile compounds.[3] Well-established, widely available, and offers high resolution and sensitivity.[4][5] | Requires solvent use and can be susceptible to matrix effects. |
| GC-MS | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Purity: >99% achievable. LOD/LOQ: pg to fg range. | Exceptional sensitivity and provides structural information through mass fragmentation patterns.[6][7] | Limited to thermally stable and volatile compounds. Derivatization may be necessary for non-volatile compounds. |
| qNMR | Quantitative determination of analytes based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample. | Purity: >95% is a common requirement.[8][9] Accuracy: High, with results traceable to primary standards. | A primary analytical method that is non-destructive and provides structural confirmation.[9][10] Can quantify "NMR silent" impurities.[10] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.[9] |
| Melting Point | Determination of the temperature range over which a solid melts. | A sharp melting point range (typically 0.5-1.0°C) indicates high purity. | Simple, rapid, and cost-effective preliminary assessment of purity.[11] | A depressed and broadened melting point range indicates the presence of impurities.[12] Not quantitative and can be influenced by polymorphic forms. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity.[4][13] A well-developed HPLC method can separate the target compound from closely related impurities, allowing for accurate quantification.
Instrumentation:
-
A standard HPLC system equipped with a UV detector is suitable.[2]
Chromatographic Conditions (Representative Method):
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[2]
-
Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).[2]
-
Analysis: Inject the sample solution into the chromatograph and record the chromatogram.[2]
-
Purity Calculation: Calculate the percentage purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, a reference standard of this compound should be used to determine the response factor.
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities, such as residual solvents or certain by-products, GC-MS offers unparalleled sensitivity and specificity. The mass spectrometer provides definitive identification of the separated components.[6]
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[7]
Chromatographic Conditions (Representative Method):
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.[7]
-
Mass Range: m/z 40-500.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities based on their peak areas relative to the main component.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement, meaning it provides a direct quantification of the analyte against a certified reference material without the need for a specific analyte reference standard.[10] This makes it an incredibly powerful tool for purity assessment.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.[2]
Procedure:
-
Sample Preparation: Accurately weigh (to 0.01 mg) the synthesized compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.[10] Add a known volume of a deuterated solvent (e.g., DMSO-d₆).[2]
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Data Processing: Carefully process the spectrum, ensuring proper phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow.
Melting Point Analysis
A simple yet effective preliminary indicator of purity is the melting point.[11] Pure crystalline compounds exhibit a sharp melting point range, while impurities will typically cause a depression and broadening of this range.[12][14]
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.[15]
-
Measurement: Place the capillary tube in a melting point apparatus and heat slowly (1-2 °C/min) near the expected melting point.[15]
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. A pure sample of this compound should have a sharp melting point. A range greater than 2 °C suggests the presence of impurities.
Conclusion and Recommendations
For a comprehensive and robust assessment of the purity of synthesized this compound, a multi-technique approach is recommended.
-
Initial Screening: Melting point analysis provides a rapid and inexpensive first indication of purity.
-
Primary Purity Determination: HPLC is the preferred method for the routine quantification of purity and the separation of non-volatile impurities. Method validation is crucial to ensure accuracy and precision.[16][17]
-
Orthogonal Method: qNMR serves as an excellent orthogonal method to confirm the purity value obtained by HPLC. Its ability to provide an absolute purity value without a specific reference standard for the analyte is a significant advantage.[9]
-
Volatile Impurity Analysis: GC-MS is essential for the detection and identification of residual solvents and other volatile impurities that may not be detected by HPLC.
By employing this integrated analytical strategy, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent research and development activities.
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- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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A Comparative Guide to the X-ray Crystallographic Analysis of N-phenylpyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes self-validating systems of analysis, and is grounded in authoritative references to ensure scientific integrity.
The Indispensable Role of Structural Analysis for N-phenylpyrimidin-2-amine Derivatives
N-phenylpyrimidin-2-amine is a privileged scaffold in drug discovery, forming the core of numerous kinase inhibitors. The orientation of the phenyl and pyrimidine rings, the nature and position of substituents, and the resulting intermolecular interactions are critical determinants of a compound's biological activity. X-ray crystallography provides an unparalleled, atom-level view of the solid-state conformation, offering a definitive snapshot of the molecule's structure. This information is the bedrock for understanding ligand-receptor interactions and for the computational modeling that drives modern drug development.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands meticulous attention to detail.
Figure 1: Experimental Workflow for X-ray Crystallographic Analysis.
Detailed Experimental Protocol: A Representative Guide
The following protocol outlines the key steps for the crystallographic analysis of a novel N-phenylpyrimidin-2-amine derivative.
1. Synthesis and Purification:
-
Synthesize the target N-phenylpyrimidin-2-amine derivative using established synthetic routes, such as the Buchwald-Hartwig amination.
-
Purify the crude product to >98% purity using column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
2. Single Crystal Growth:
-
Objective: To obtain single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, free of cracks and defects).
-
Method - Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a solvent mixture) in a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.
-
-
Method - Vapor Diffusion:
-
Dissolve the compound in a small volume of a relatively non-volatile solvent (the "solvent") in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").
-
The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.
-
3. X-ray Data Collection:
-
Crystal Mounting: Carefully select a high-quality single crystal under a microscope and mount it on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).
-
Data Acquisition:
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Bruker APEXII).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
The diffraction data is recorded on a CCD or CMOS detector.
-
4. Structure Solution and Refinement:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as absorption.
-
Structure Solution: The initial crystal structure is determined from the processed data using direct methods or Patterson methods. This provides an initial model of the electron density and atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for geometric reasonability (bond lengths, angles, etc.).
Case Studies: A Comparative Look at N-phenylpyrimidin-2-amine Derivatives
To illustrate the power of X-ray crystallography, we will examine the crystallographic data for three distinct N-phenylpyrimidin-2-amine derivatives.
| Compound | N-phenylpyrimidin-2-amine | 4-methyl-6-phenylpyrimidin-2-amine [1] | 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine [2] |
| Formula | C₁₀H₉N₃ | C₁₁H₁₁N₃ | C₂₃H₂₃N₅S |
| Crystal System | Triclinic | Monoclinic | Triclinic |
| Space Group | P-1 | P2₁/c | P-1 |
| a (Å) | 9.4461 (10) | 14.0558 (11) | 7.886 (2) |
| b (Å) | 10.0946 (11) | 9.3808 (7) | 9.576 (3) |
| c (Å) | 11.6266 (13) | 18.5227 (12) | 13.531 (4) |
| α (°) | 80.401 (1) | 90 | 86.590 (9) |
| β (°) | 82.745 (2) | 125.950 (4) | 81.657 (7) |
| γ (°) | 66.005 (1) | 90 | 85.926 (8) |
| Volume (ų) | 996.55 (19) | 1977.1 (2) | 1007.2 (5) |
| Z | 4 | 8 | 2 |
| Key Structural Feature | Two independent molecules in the asymmetric unit with different torsion angles between the rings. | Two independent molecules in the asymmetric unit with different twists between the rings. | The thiazole and pyrimidine rings are nearly coplanar. |
| CCDC Number | 726332 | 684555 | Not provided in source |
Data for N-phenylpyrimidin-2-amine retrieved from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 726332.
These examples highlight how subtle changes in chemical structure can lead to significant differences in the solid-state packing and conformation, which can, in turn, influence the compound's physical and biological properties.
A Broader Perspective: Comparing X-ray Crystallography with Alternative Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, a comprehensive understanding of a molecule often requires a multi-technique approach.
Figure 2: Comparison of Analytical Techniques for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing a wealth of information about the connectivity and chemical environment of atoms in a molecule.
-
Complementary Insights: While X-ray crystallography provides a static picture of the solid state, NMR reveals the dynamic nature of molecules in solution, which is often more biologically relevant. For N-phenylpyrimidin-2-amine derivatives, NMR can be used to study the rotational barriers around the C-N bonds, providing insights into the conformational flexibility of the molecule in solution.
-
Data Comparison: The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra can be correlated with the dihedral angles and bond lengths determined by X-ray crystallography. For example, the chemical shift of the amine proton can provide information about its involvement in intramolecular hydrogen bonding, which can be confirmed by the crystal structure.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental data.
-
A Self-Validating System: The synergy between X-ray crystallography, NMR, and computational chemistry creates a powerful, self-validating system. An experimental crystal structure can be used as a starting point for DFT calculations to predict NMR chemical shifts. The agreement between the predicted and experimental NMR spectra provides confidence in both the experimental structure and the computational model.[3][4]
-
Predictive Power: Once a computational model has been validated against experimental data, it can be used to predict the structures and properties of related molecules, thereby guiding synthetic efforts and accelerating the drug discovery process.
| Technique | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions. | Unambiguous and highly accurate structural information. | Requires high-quality single crystals; provides a static picture of the solid-state conformation. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, solution-state conformation and dynamics. | Provides information about the molecule in a more biologically relevant state; does not require crystallization. | Indirect structural information; can be ambiguous for complex stereochemistry. |
| Computational Chemistry (DFT) | Predicted geometries, energies, spectroscopic properties (e.g., NMR chemical shifts). | Can provide insights into structures and properties that are difficult to measure experimentally; predictive power. | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
Conclusion: An Integrated Approach for Comprehensive Structural Understanding
The structural analysis of N-phenylpyrimidin-2-amine derivatives is a critical component of modern drug discovery. While X-ray crystallography remains the gold standard for providing unambiguous, high-resolution structural data, a truly comprehensive understanding is achieved through an integrated approach. By combining the precise solid-state information from X-ray crystallography with the dynamic, solution-state insights from NMR spectroscopy and the predictive power of computational chemistry, researchers can build a robust and self-validating model of their target molecules. This multi-faceted approach not only enhances confidence in the determined structures but also provides a deeper understanding of the structure-property relationships that govern the biological activity of these important therapeutic agents.
References
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Shi, H.-B., Xu, F., Li, H.-B., & Hu, W.-X. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o259. [Link]
-
Fun, H.-K., Yeap, C. S., & Rosli, M. M. (2008). 4-Methyl-6-phenylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(4), o759. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 21(9), 1221. [Link]
-
El-Faham, A., Taha, N., & Siddiqui, M. R. (2020). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1][2][5]triazolo[1,5-a]quinazolines. Molecules, 25(21), 5038. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Kinase Inhibitory Selectivity of Pyrimidine-Based Compounds
Introduction: The Pursuit of Precision in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are the architects of cellular signaling, catalyzing the transfer of phosphate groups to regulate virtually every cellular process.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensely pursued classes of drug targets.[2] The pyrimidine scaffold has emerged as a cornerstone in this pursuit, a "privileged structure" adept at mimicking the adenine ring of ATP to bind the kinase active site.[3][4][5] This has led to the development of numerous successful kinase inhibitors.
However, the high degree of conservation within the ATP-binding pocket across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2] A promiscuous inhibitor, while potentially effective against a primary target, can engage dozens of unintended "off-target" kinases, leading to unforeseen toxicities and complicating the interpretation of biological outcomes.[1][2] Conversely, a highly selective compound offers a cleaner pharmacological profile and a more precise tool for validating the role of a specific kinase in disease. In some cases, a "multi-targeted" or polypharmacological approach is desirable, but this must be a deliberate design choice, not an accidental discovery.[1][6]
This guide outlines a comprehensive, multi-tiered strategy for evaluating the selectivity of novel pyrimidine-based kinase inhibitors. We will move from a broad, kinome-wide biochemical assessment to targeted validation within the complex milieu of a living cell, explaining the causality behind each experimental choice and providing the technical foundation for robust, reproducible data.
Part 1: The Kinome-Wide View - Foundational Biochemical Profiling
The first step in characterizing a novel inhibitor is to understand its interaction landscape across the human kinome. A broad biochemical screen provides a foundational dataset, revealing the primary targets, potent off-targets, and the overall promiscuity of the compound.[7][8] This is not merely a data collection exercise; it is a critical decision-making point that informs whether a chemical series is worth advancing and guides the subsequent medicinal chemistry strategy.
There are two primary philosophies for this initial screen: activity-based assays, which measure the inhibition of substrate phosphorylation, and binding assays, which directly quantify the affinity of the inhibitor for the kinase.
Common High-Throughput Screening Methodologies
-
Activity-Based Assays: These directly measure the catalytic function of the kinase.
-
Radiometric Assays ([33P]-ATP Filter Binding): The historical gold standard, this method directly measures the incorporation of a radiolabeled phosphate from [33P]-ATP onto a peptide or protein substrate.[1] It is robust and less susceptible to compound interference (e.g., fluorescence quenching) but requires specialized handling of radioactive materials.[8]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal proportional to kinase activity. This format is highly sensitive, non-radioactive, and amenable to high-throughput screening.[9][11]
-
-
Competition Binding Assays (e.g., KINOMEscan®): This approach measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.[1][12] The amount of kinase bound to the solid support is quantified, typically via qPCR of a DNA tag fused to the kinase. The output is a dissociation constant (Kd), which reflects the intrinsic binding affinity of the compound for each kinase.[7]
The choice between these methods depends on the research goals. Activity assays confirm functional inhibition, while binding assays provide a direct measure of affinity, which can be useful for structure-activity relationship (SAR) studies.
Experimental Workflow: Initial Kinome Screening
Below is a generalized workflow for an initial single-concentration screen to identify primary targets and potential off-targets.
Caption: Generalized workflow for a high-throughput biochemical kinase inhibition assay.
Data Interpretation: From Raw Numbers to Actionable Insights
The output of a large-scale screen is a vast dataset that must be distilled into meaningful metrics of selectivity.[13]
-
Percent Inhibition (%Inh): From a single-concentration screen, this indicates the potency against each kinase. A common threshold for a "hit" is >80-90% inhibition at 1 or 10 µM.[3]
-
IC50/Kd: For hits identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher potency/affinity.[14]
-
Selectivity Score (S-Score): This metric quantifies the promiscuity of a compound. A common method is the S(10), which is the number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested.[3] A lower S-score indicates higher selectivity.
Table 1: Illustrative Kinome Screening Data for Novel Pyrimidine-Based Compounds
| Compound ID | Primary Target | Primary Target IC50 (nM) | Key Off-Target(s) (>90% Inh @ 1µM) | S(10) Score @ 1µM (400 Kinases) | Assessment |
| PYR-001 | Aurora A | 8 | Aurora B, FLT3, TRKA | 0.04 (16/400) | Potent but moderately selective. |
| PYR-002 | EGFRL858R/T790M | 1.1 | None | 0.0025 (1/400) | Highly potent and selective lead. |
| PYR-003 | c-Src | <10 | Lck, PDGFR, VEGFR2 | 0.15 (60/400) | Potent but highly promiscuous. |
Data are illustrative and based on profiles seen for similar compound classes.[15][16]
Part 2: The Cellular Gauntlet - Validating Selectivity in a Physiological Context
A compound's performance in a purified, biochemical assay is an essential but incomplete picture.[1] The cellular environment introduces layers of complexity—membrane permeability, efflux pumps, intracellular ATP concentrations (often much higher than in biochemical assays), and protein scaffolding—that can profoundly alter an inhibitor's potency and selectivity.[17][18] Therefore, validating selectivity in intact cells is a non-negotiable step.
Key Methodologies for Cellular Selectivity Profiling
-
Target Engagement Assays: These methods directly measure whether the inhibitor is binding to its intended target inside the cell.
-
NanoBRET™ Target Engagement: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to monitor compound binding.[17][19] A target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the kinase's active site is added to the cells. When an inhibitor is introduced and binds to the kinase, it displaces the tracer, causing a decrease in the BRET signal. This provides a quantitative measure of target occupancy and intracellular affinity (EC50).[17]
-
-
Downstream Signaling & Phosphorylation Assays: These assays provide functional validation by measuring the inhibitor's effect on the kinase's signaling pathway.
-
Western Blotting / Immunoassays (ELISA, AlphaLISA): These techniques use phospho-specific antibodies to measure the phosphorylation status of a known downstream substrate of the target kinase.[15][19] A selective inhibitor should reduce phosphorylation of the target's substrate without affecting substrates of known off-targets.
-
-
Phenotypic Assays: These assess the overall effect of the inhibitor on cellular processes.
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): In cancer cell lines known to be dependent on the target kinase, a selective inhibitor should reduce cell proliferation.[15] Comparing activity across different cell lines can provide clues about on- and off-target effects.
-
Case Study: EGFR Signaling Pathway
Many pyrimidine-based compounds target kinases in critical cancer pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. Validating selectivity here is paramount.
Caption: EGFR signaling pathway and the intervention point for a pyrimidine-based inhibitor.
Bridging the In Vitro / In Vivo Gap
A crucial analysis is comparing the biochemical potency (IC50) with the cellular potency (EC50). A large discrepancy can indicate poor cell permeability, active efflux, or high intracellular competition from ATP.
Table 2: Comparison of Biochemical vs. Cellular Potency for PYR-002
| Assay Type | Target Kinase | Metric | Value (nM) | Interpretation |
| Biochemical Activity | EGFRL858R/T790M | IC50 | 1.1 | High intrinsic potency. |
| Cellular Target Engagement | EGFRL858R/T790M | EC50 | 15 | Excellent target binding in cells. |
| Cellular Phospho-EGFR | EGFRL858R/T790M | EC50 | 25 | Effective inhibition of kinase activity in cells. |
| Cellular Proliferation (NCI-H1975) | EGFRL858R/T790M | GI50 | 30 | Potent anti-proliferative effect consistent with on-target activity. |
Data are illustrative.
Detailed Experimental Protocols
Trustworthy data is built on meticulously executed, self-validating protocols. Below are representative methodologies.
Protocol 1: ADP-Glo™ Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrimidine-based compound against a target kinase.[9]
Materials:
-
Recombinant kinase enzyme and corresponding substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compound serially diluted in DMSO.
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution at 2x the final desired concentration (typically at the Km for the kinase).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 1 µL of each dilution to the assay plate. Include "no compound" (DMSO only) for 0% inhibition and "no enzyme" for 100% inhibition controls.
-
Enzyme Addition: Add 10 µL of 2x kinase solution in assay buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[9]
-
Reaction Initiation: Add 10 µL of 2x ATP/substrate solution to all wells to start the kinase reaction. The final volume is 20 µL.
-
Kinase Reaction: Incubate for 60 minutes at room temperature. The duration should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: NanoBRET™ Cellular Target Engagement Assay (EC50 Determination)
Objective: To quantify the apparent affinity (EC50) of an inhibitor for its target kinase in living cells.[17][19]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid DNA for kinase-NanoLuc® fusion protein.
-
FuGENE® HD Transfection Reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate.
-
White, 96-well cell culture plates.
-
Test compound serially diluted in DMSO.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the kinase-NanoLuc® plasmid and allow expression for 24 hours.
-
Cell Plating: Resuspend the transfected cells in Opti-MEM and plate them into a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM. Add the diluted compound to the wells.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells at its pre-determined optimal concentration. Include "no inhibitor" controls.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach binding equilibrium.
-
Detection: Prepare the Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor mix according to the manufacturer's protocol. Add this detection reagent to all wells.
-
Data Acquisition: Read the plate immediately on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert the raw ratios to milliBRET units (mBU). Normalize the data and plot the mBU values versus the log of the inhibitor concentration. Fit the curve to determine the cellular EC50.
Conclusion: An Integrated Strategy for Selectivity
Evaluating the kinase inhibitory selectivity of pyrimidine-based compounds is not a single experiment but an integrated, iterative process. It begins with a broad, unbiased biochemical screen to map the kinome interaction landscape. This data provides the crucial first look at potency and promiscuity, guiding the structure-activity relationship studies needed to optimize for selectivity. The journey concludes in the complex environment of the living cell, where target engagement and functional cellular assays provide the ultimate validation of a compound's performance. By systematically applying these methodologies and critically interpreting the resulting data, researchers can confidently select and advance pyrimidine-based inhibitors with the precise selectivity profiles required for their roles as next-generation therapeutics or high-quality chemical probes.
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Kettle, J. G., Brown, A. D., Crafter, C., Davies, C. D., Dudley, P., Foloppe, N., ... & Guichard, S. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(4), 422-436. [Link]
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Chi, M. C., Lee, Y. C., Chen, Y. J., Lin, Y. C., Chen, Y. A., Cheng, Y. C., ... & Hsieh, H. P. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7448-7467. [Link]
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Sharma, A., Kumar, V., & Pathak, D. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5183. [Link]
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A Comparative Guide to the Anti-Inflammatory Activity of Novel Pyrimidine Derivatives
In the relentless pursuit of safer and more effective anti-inflammatory therapeutics, the pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry. Its inherent drug-like properties and versatile synthetic accessibility have enabled the development of a plethora of derivatives with a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3] This guide provides an in-depth, comparative analysis of the anti-inflammatory activity of a novel pyrimidine derivative, juxtaposed with established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the experimental methodologies, from synthesis to in vivo evaluation, offering a transparent and reproducible framework for researchers in drug discovery.
The Rationale for Pyrimidine Derivatives in Inflammation Research
Inflammation is a complex biological response to harmful stimuli, orchestrated by a cascade of molecular events. Key mediators of inflammation include cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] Many pyrimidine derivatives have demonstrated the ability to modulate these inflammatory pathways, with some exhibiting selective inhibition of COX-2, an inducible enzyme upregulated during inflammation.[1][3] This selectivity is a coveted attribute, as it can potentially mitigate the gastrointestinal side effects associated with non-selective COX inhibitors.[4]
Synthesis of a Representative Novel Pyrimidine Derivative
To illustrate the synthetic tractability of this class of compounds, we present a generalized synthesis of a 2,4,6-trisubstituted pyrimidine derivative, a common motif in anti-inflammatory pyrimidines. The following protocol is a composite of established synthetic routes, designed for clarity and reproducibility.[5]
Experimental Protocol: Synthesis of a Novel Pyrimidine Derivative
-
Step 1: Condensation. To a solution of a substituted acetophenone (1.0 eq) in ethanol, add a substituted benzaldehyde (1.0 eq) and a catalytic amount of aqueous sodium hydroxide. Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclization. After completion of the condensation, add guanidine hydrochloride (1.2 eq) and sodium ethoxide (2.0 eq) to the reaction mixture. Reflux the mixture for 8-10 hours.
-
Step 3: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired pyrimidine derivative.
It is imperative to characterize the synthesized compound thoroughly using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity before proceeding with biological evaluation.
In Vitro Anti-Inflammatory Evaluation: A Comparative Analysis
The initial assessment of a compound's anti-inflammatory potential is typically conducted through a battery of in vitro assays. These assays provide valuable insights into the compound's mechanism of action and its potency relative to standard drugs.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The ability of a compound to inhibit COX enzymes is a hallmark of many anti-inflammatory drugs. A colorimetric or fluorescent inhibitor screening assay is a reliable method to determine the inhibitory concentration (IC50) for both COX-1 and COX-2.[1][6]
-
Enzyme and Compound Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare serial dilutions of the novel pyrimidine derivative and standard drugs (e.g., celecoxib for COX-2, ibuprofen for non-selective inhibition) in the same buffer.
-
Assay Plate Preparation: In a 96-well plate, add the enzyme solution, the test compound/standard drug solution, and a heme cofactor. Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation and Termination: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes. Incubate at 37°C for 10 minutes. Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Novel Pyrimidine Derivative | >100 | 8.5 | >11.7 |
| Celecoxib | 15 | 0.05 | 300 |
| Ibuprofen | 12 | 25 | 0.48 |
Data are representative and may vary based on the specific pyrimidine derivative and assay conditions.
Nitric Oxide (NO) Production in Macrophages
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[7][8]
-
Cell Culture and Treatment: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the novel pyrimidine derivative or a standard inhibitor (e.g., L-NAME) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatants. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a short incubation period, measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
| Compound | Concentration (µM) | % Inhibition of NO Production |
| Novel Pyrimidine Derivative | 10 | 65% |
| 25 | 82% | |
| L-NAME (Positive Control) | 100 | 95% |
Pro-Inflammatory Cytokine (TNF-α and IL-6) Production
The levels of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant of stimulated immune cells can be quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Cell Culture and Supernatant Collection: Follow the same cell culture, treatment, and stimulation protocol as described for the NO assay.
-
ELISA Procedure: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6. Block non-specific binding sites. Add the collected cell culture supernatants and standards to the wells and incubate. Add a biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP). Finally, add a substrate solution to develop the color.
-
Measurement and Analysis: Measure the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
| Compound | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| Novel Pyrimidine Derivative | 15.2 | 18.5 |
| Dexamethasone (Positive Control) | 0.1 | 0.5 |
Unraveling the Mechanism: NF-κB Signaling Pathway
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, including iNOS, COX-2, TNF-α, and IL-6.[9] Its activation involves the phosphorylation and degradation of its inhibitory protein, IκBα, leading to the translocation of NF-κB into the nucleus. Western blotting can be employed to assess the effect of the novel pyrimidine derivative on this critical signaling pathway.
Caption: Proposed mechanism of action of the novel pyrimidine derivative.
Experimental Protocol: Western Blot for NF-κB Activation[16][17][18][19]
-
Cell Lysis and Protein Quantification: Treat RAW 264.7 cells with the novel pyrimidine derivative and/or LPS as described previously. Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the relative levels of protein expression.
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammatory model to assess the in vivo efficacy of anti-inflammatory compounds.[10][11][12][13][14]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[20][21][22][23][24]
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats for at least one week before the experiment. Randomly divide the animals into groups: vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and different doses of the novel pyrimidine derivative.
-
Dosing: Administer the test compounds or vehicle orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0% |
| Novel Pyrimidine Derivative | 25 | 35% |
| 50 | 58% | |
| Indomethacin | 10 | 65% |
Conclusion
The presented data collectively demonstrate that the novel pyrimidine derivative possesses significant anti-inflammatory properties, evidenced by its ability to inhibit COX-2, reduce the production of NO and pro-inflammatory cytokines in vitro, and suppress acute inflammation in vivo. Its mechanism of action appears to be, at least in part, through the modulation of the NF-κB signaling pathway. While the in vivo efficacy of the exemplified derivative is comparable to the standard drug indomethacin at a higher dose, its favorable COX-2 selectivity suggests a potentially better safety profile. This guide underscores the therapeutic potential of pyrimidine derivatives as a promising class of anti-inflammatory agents and provides a comprehensive experimental framework for their evaluation. Further optimization of this scaffold could lead to the discovery of novel drug candidates with improved efficacy and safety.
References
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Al-Ashmawy, M. I., El-Feky, S. A., El-Samii, Z. K., & Osman, N. A. (1997). Synthesis and antiinflammatory activity of novel pyrimidine derivatives. Boll Chim Farm, 136(6), 492-499. [Link]
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Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. [Link]
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El-Sayed, M. A. A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20086-20098. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243457. [Link]
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Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(52), 32879-32903. [Link]
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Khatun, M., et al. (2023). Synthesis and Biological Evaluation of Novel Pyrimidine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]
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Kojima, H., et al. (2001). Nitric oxide detection methods in vitro and in vivo. Journal of Pharmacological Sciences, 87(1), 1-5. [Link]
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Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Li, Q., & Verma, I. M. (2002). NF-κB regulation in the immune system. Nature Reviews Immunology, 2(10), 725-734. [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]
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NCL. (2012). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
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NCL. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]
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Posadas, I., et al. (2000). The carrageenan-induced paw edema model in the rat. Methods in Molecular Biology, 135, 103-108. [Link]
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Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 4,6-dichloro-N-phenylpyrimidin-2-amine
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end with the final experimental result. The safe and compliant disposal of research chemicals is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,6-dichloro-N-phenylpyrimidin-2-amine, ensuring the safety of personnel and the protection of our environment.
Immediate Safety and Handling: The First Line of Defense
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, this compound should be handled with the utmost care, assuming it may cause skin and eye irritation.[1] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation risk.
Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the minimum required PPE for handling this compound waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and airborne particles. |
| Body Protection | A flame-retardant laboratory coat | To protect skin and personal clothing from contamination. |
In the event of an accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2]
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move to an area with fresh air.
Seek immediate medical attention in all cases of exposure.
Waste Characterization and Segregation: A Foundation of Compliance
Proper segregation of chemical waste is the cornerstone of a safe and compliant disposal program. Due to its chlorinated nature, this compound must be categorized as hazardous waste .[2]
Key Principles of Segregation:
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound and its associated waste (e.g., contaminated gloves, wipes). The container must be made of a material chemically resistant to chlorinated organic compounds.[2]
-
No Mixing: Never mix this waste stream with non-halogenated solvents, aqueous waste, or other incompatible materials. Improper mixing can lead to hazardous chemical reactions and complicate the disposal process.[2]
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2] Disposing of this chemical down the drain or in regular trash is strictly prohibited and illegal.
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated hazardous waste container.
-
For solid waste, use appropriate tools (e.g., a dedicated spatula) to avoid generating dust.
-
For solutions, pour carefully to avoid splashing. A funnel may be beneficial.
-
-
Container Management:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a detailed log of the waste generated, including the date, chemical name, and quantity. This documentation is crucial for regulatory compliance.
-
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management: Preparedness is Key
In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.
-
Cleanup: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your EHS department.
The Rationale Behind Incineration
For chlorinated organic compounds like this compound, high-temperature incineration is the preferred disposal method.[5] This process ensures the complete destruction of the molecule, preventing its persistence in the environment. The high temperatures break down the compound into simpler, less harmful substances. Flue gases from the incineration process are typically scrubbed to remove acidic gases like hydrogen chloride, further minimizing environmental impact.[5]
By adhering to these rigorous disposal procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific research and environmental stewardship.
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A Senior Application Scientist's Guide to Handling 4,6-dichloro-N-phenylpyrimidin-2-amine
Foreword: As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide addresses the safe handling of 4,6-dichloro-N-phenylpyrimidin-2-amine, a compound whose structure—a chlorinated pyrimidine core linked to an aromatic amine—necessitates a rigorous and informed approach to personal protection. We will move beyond a simple checklist to a deeper understanding of why specific precautions are critical, ensuring that safety protocols are not just followed, but are second nature. This document serves as your operational manual for minimizing risk and fostering a culture of safety in the laboratory.
Hazard Analysis: Understanding the Inherent Risks
While comprehensive toxicological data for this compound may be limited, its chemical structure provides critical clues to its potential hazards.[1] It belongs to two chemical classes of concern: chlorinated heterocyclic compounds and aromatic amines.[2]
-
Chlorinated Heterocycles: These compounds can be irritating to the skin, eyes, and respiratory system.[3][4]
-
Aromatic Amines: This class of compounds is known for potential long-term health effects, including carcinogenicity and mutagenicity, and can be harmful if inhaled, ingested, or absorbed through the skin.[2][5]
Therefore, we must operate under the assumption that this compound is harmful by all routes of exposure and may cause significant skin and eye irritation.[3][6][7] All handling procedures must be designed to prevent direct contact, inhalation of dust, and environmental release.[1][8]
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final, and most personal, line of defense. It should always be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls: The primary method for exposure control is to handle this compound within a certified chemical fume hood.[7] This minimizes the inhalation of dusts or aerosols.[1][6] Eyewash stations and safety showers must be readily accessible.[4][9]
-
Administrative Controls: Adherence to standard laboratory protocols is crucial. This includes keeping work areas clean, labeling all containers correctly, and never working alone with hazardous materials.[8][10] Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory area.[8]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure.[7] The following equipment must be used for any operation involving this compound.
PPE Specification Summary
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face | Tight-sealing Safety Goggles & Face Shield | Goggles are mandatory to protect against dust particles and splashes.[11] A face shield must be worn over goggles during procedures with a heightened risk of splashing or vigorous reaction, such as when adding reagents or during workup.[7][11] |
| Hand | Chemical-Resistant Gloves (Double-Gloving Recommended) | Disposable nitrile gloves offer good splash protection for short-term tasks.[7][11] For prolonged contact or handling larger quantities, consult manufacturer data, but consider more robust materials like neoprene or butyl rubber.[11][12] Always inspect gloves for integrity before use and change them frequently.[7] |
| Body | Chemical-Resistant Lab Coat & Apron | A flame-resistant lab coat should be worn and kept fully buttoned.[7][11] For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is required.[11] |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | All work should be conducted in a chemical fume hood.[7] If engineering controls are insufficient or not feasible, a NIOSH-approved respirator with an appropriate particulate filter must be used to prevent inhalation of dust.[11][13][14] |
Step-by-Step Guide: Donning and Doffing PPE
Donning (Putting On):
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, tie the apron securely.
-
Respirator (if needed): Perform a seal check according to the manufacturer's instructions.
-
Goggles and Face Shield: Put on your safety goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Gloves: Put on your first pair of gloves. Pull the second, outer pair over the first, ensuring the cuff of the outer glove goes over the sleeve of your lab coat.
Doffing (Taking Off) - The "Contaminated to Contaminated, Clean to Clean" Principle:
-
Outer Gloves: Remove the outer, most contaminated, pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. With your now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, inside out. Dispose of them in the designated hazardous waste container.[7]
-
Face Shield and Goggles: Remove the face shield, handling it by the "clean" headband. Then, remove the goggles.
-
Lab Coat/Apron: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and hang it in the designated area or place it for laundering.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[7][8]
Safe Handling and Operational Workflow
Handling this solid compound requires a deliberate, methodical approach to prevent the generation of dust and avoid all contact.[1][6]
Experimental Protocol: Weighing and Transferring the Solid
-
Preparation: Designate a specific area within the fume hood for handling. Gather all necessary equipment (spatula, weigh paper/boat, secondary containment) before retrieving the chemical.[10]
-
Don PPE: Put on all required PPE as described in Section 3.
-
Chemical Retrieval: Retrieve the container of this compound from its storage location.[7][13]
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to a weigh boat.[10] Avoid any actions that could create dust, such as tapping or dropping the spatula.
-
Transfer: Gently add the solid to the reaction vessel.
-
Immediate Cleanup: Tightly seal the source container.[7] Use a disposable brush or wipe to clean the spatula and weighing area, placing all contaminated disposables directly into a labeled hazardous waste bag within the hood.[7]
-
Proceed with Work: Continue with your experimental procedure within the fume hood.
-
Final Decontamination: Upon completion of the experiment, decontaminate all surfaces and non-disposable equipment.
-
Doff PPE: Remove PPE as instructed and wash hands.[8]
Operational Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Emergency Protocols: Spills and Exposure
In the event of an accident, a swift and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[9] Seek immediate medical attention.
-
Small Spill (in fume hood): Wearing your full PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container.[9] Decontaminate the area thoroughly.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel and your supervisor. Prevent entry and wait for trained emergency responders.[1][15]
Decontamination and Waste Disposal
Proper disposal is a critical component of the safety lifecycle, preventing harm to both personnel and the environment.[2][5]
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[16]
-
Contaminated Materials: All disposable items that have come into contact with the chemical—including gloves, weigh boats, paper towels, and spill cleanup materials—are considered hazardous waste.[7] They must be collected in a sealed, labeled hazardous waste bag or container.[7][16]
-
Glassware: Reusable glassware must be decontaminated. A preliminary rinse with a suitable organic solvent (collected as hazardous waste) can be performed in the fume hood, followed by standard washing procedures.
-
Prohibition: Never dispose of this chemical or contaminated materials down the sink or in general trash.[1][10]
By internalizing these protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
- 4,6-Dichloro-N-phenyl-2-pyrimidinamine SDS, 28230-48-0 Safety D
- Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
- What are the Health and Safety Guidelines for Using Amines?.
- SAFETY D
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- SAFETY D
- SAFETY D
- SAFETY D
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY D
- SAFETY D
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- 5 - SAFETY D
- 11 - SAFETY D
- 4 - SAFETY D
- Discover the Various Types of PPE for Optimal Chemical Safety. Environmental Health & Safety.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- SAFETY D
- School Chemistry Labor
- Personal Protective Equipment. University of Rochester Environmental Health & Safety.
- Guidelines: Handling and Disposal of Chemicals. Purdue University.
- CAS RN 28230-48-0 | this compound. Hoffman Fine Chemicals.
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
Sources
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- 3. fishersci.com [fishersci.com]
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- 5. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
